3-Aminopicolinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOMHTFCWOJWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163301 | |
| Record name | 3-Aminopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-86-8 | |
| Record name | 3-Aminopicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOPICOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRX7SG6NCS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of 3-Aminopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopicolinic acid, a seemingly unassuming heterocyclic compound, has carved a significant niche in the landscape of modern chemistry. Its journey from a laboratory curiosity in the late 19th century to a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is a compelling narrative of scientific inquiry and innovation. This technical guide delves into the historical archives to unearth the discovery of this compound, chronicle the evolution of its synthesis, and explore the scientific rationale behind its expanding applications. Through a detailed examination of seminal publications and patents, this document provides a comprehensive understanding of this versatile molecule, offering valuable insights for researchers and developers in the chemical and life sciences.
The Dawn of Discovery: Unraveling the Early History
The story of this compound is intrinsically linked to the early explorations of pyridine chemistry. While a definitive "discovery" paper solely dedicated to this compound is not readily apparent in modern databases, its existence and synthesis were established in the late 19th and early 20th centuries through the work of pioneering chemists.
One of the earliest implicit references to a precursor of this compound can be traced back to the work of A. Philips in 1895 . His investigations into pyridine derivatives, published in Annalen der Chemie, laid some of the foundational groundwork for the synthesis of substituted pyridines.[1]
Subsequent research by prominent chemists of the era further solidified the understanding of aminopyridine carboxylic acids. The works of Curtius and Mohr (1898) and Gabriel and Colman (1902) , published in the prestigious Berichte der deutschen chemischen Gesellschaft, detailed various reactions and syntheses involving pyridine and its derivatives, contributing to the growing body of knowledge that would have encompassed the synthesis of compounds like this compound.
A more direct line to the synthesis and utility of this compound emerges from early studies on the preparation of 3-aminopyridine. Historical organic synthesis procedures reveal that a common method for producing 3-aminopyridine was the decarboxylation of this compound by heating . This indicates that this compound was not only known but was also accessible enough to be used as a starting material for other compounds. Seminal work by Binz and Räth in 1931 , published in Annalen der Chemie, provides a more concrete example of the synthesis and application of aminopyridine derivatives, further cementing the role of this compound in early organic chemistry.[1]
These early investigations, while not always focused directly on this compound, collectively represent its de facto discovery and the initial understanding of its chemical behavior. The primary motivation for its synthesis in these early years appears to be its utility as a precursor to 3-aminopyridine, a valuable building block in its own right.
The Evolution of Synthesis: From Classical Methods to Modern Efficiency
The synthetic routes to this compound have evolved significantly from the classical, often harsh, methods of the early 20th century to more refined and efficient modern techniques.
Early Synthetic Approaches
The initial syntheses of this compound were likely multi-step processes, often starting from more readily available pyridine derivatives. A common strategy involved the nitration of a picolinic acid derivative, followed by the reduction of the nitro group to an amine.
Hypothetical Early Synthesis Pathway:
Caption: A plausible early synthetic route to this compound.
The rationale behind this approach lies in the established principles of aromatic chemistry. The pyridine ring, while less reactive than benzene, can undergo electrophilic nitration, with the position of substitution influenced by the directing effects of the existing carboxyl group. Subsequent reduction of the nitro group is a standard transformation to introduce an amino group.
A Key Historical Protocol: Decarboxylation to 3-Aminopyridine
As previously mentioned, a significant historical application of this compound was its conversion to 3-aminopyridine. This decarboxylation reaction highlights a key chemical property of this molecule.
Experimental Protocol (Based on historical accounts):
-
Apparatus: A simple distillation apparatus suitable for high-temperature reactions.
-
Procedure:
-
Place a known quantity of this compound into the distillation flask.
-
Heat the flask to approximately 250°C.
-
The this compound will melt and subsequently decarboxylate, releasing carbon dioxide.
-
The resulting 3-aminopyridine will distill over and can be collected in a receiving flask.
-
The collected 3-aminopyridine can be further purified by recrystallization or distillation.
-
Causality of the Experimental Choice: The thermal decarboxylation of pyridine-2-carboxylic acids is a well-known reaction. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge that develops on the ring during the transition state of the decarboxylation process, thus facilitating the reaction. The amino group at the 3-position can also influence the electronic properties of the ring, though its effect is less pronounced than the ring nitrogen.
Caption: Thermal decarboxylation of this compound.
Modern Synthetic Methods
Contemporary syntheses of this compound prioritize efficiency, safety, and yield. A widely used and reliable method starts from 3-nitropyridine-2-carboxylic acid.
Experimental Protocol (Modern Approach):
-
Starting Material: 3-Nitropyridine-2-carboxylic acid.
-
Reaction: Catalytic hydrogenation.
-
Procedure:
-
Dissolve 3-nitropyridine-2-carboxylic acid in a suitable solvent, such as ethanol or water.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield this compound.
-
Self-Validating System: The progress of the hydrogenation can be easily monitored, ensuring the complete conversion of the starting material. The final product can be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Caption: Modern synthesis of this compound.
Expanding Horizons: The Applications of this compound
Initially valued as a precursor to 3-aminopyridine, the applications of this compound have expanded dramatically over the decades, driven by the unique chemical properties conferred by its trifunctional nature (pyridine ring, amino group, and carboxylic acid group).
Pharmaceutical Synthesis
This compound is a key building block in the synthesis of a wide range of pharmaceutically active compounds. Its structure allows for diverse modifications, enabling the creation of molecules with specific biological targets.
-
Anti-cancer Agents: It is used in the preparation of piperidinyl-methyl-purinamines, which act as NSD2 inhibitors and have shown potential as anti-cancer agents.
-
Neurological Disorders: The pyridine moiety and the amino and carboxylic acid groups can interact with biological receptors, making it a valuable scaffold for drugs targeting the central nervous system.
Agrochemicals
The picolinic acid scaffold is present in several herbicides. This compound serves as a versatile intermediate for the synthesis of novel and effective crop protection agents.
-
Herbicides: The carboxylic acid group can be esterified or converted to an amide, while the amino group can be further functionalized to create a library of potential herbicidal compounds.
-
Fungicides: The pyridine ring is a common feature in many fungicides, and this compound provides a convenient entry point for the synthesis of new antifungal agents.
Materials Science
The ability of this compound to chelate metal ions has led to its use in materials science.
-
Ligand for Metal Complexes: The nitrogen of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming stable complexes with applications in catalysis and as advanced materials.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| CAS Number | 1462-86-8 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 218-220 °C (decomposes) |
| Solubility | Soluble in water |
Conclusion
From its obscure origins in the annals of late 19th-century organic chemistry to its current status as a versatile and valuable building block, the journey of this compound is a testament to the enduring power of fundamental chemical research. Its history is not one of a single, dramatic discovery but rather a gradual unfolding of its potential, driven by the needs and innovations of successive generations of chemists. For today's researchers, a deep understanding of the historical context, synthetic evolution, and diverse applications of this remarkable molecule provides a solid foundation for future discoveries and the development of novel solutions to challenges in medicine, agriculture, and materials science.
References
3-Aminopicolinic acid CAS number 1462-86-8 properties
An In-Depth Technical Guide to 3-Aminopicolinic Acid (CAS 1462-86-8): Properties, Synthesis, and Applications
Introduction
This compound (3-APA), registered under CAS number 1462-86-8, is a versatile heterocyclic compound featuring a pyridine ring substituted with both an amino group and a carboxylic acid group.[1] This unique bifunctional architecture makes it a valuable building block and functional molecule in diverse scientific disciplines. While recognized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, its role as a high-performance matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of large biopolymers has garnered significant attention from researchers.[2][3]
This guide provides a comprehensive technical overview of this compound, synthesizing data from peer-reviewed literature and chemical data repositories. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, and key applications, with a particular focus on its utility in mass spectrometry and as a synthetic precursor.
Physicochemical and Computational Properties
This compound is typically a white to off-white or beige crystalline solid.[1][2] Its polar functional groups—the carboxylic acid and the amino group—confer solubility in water and other polar solvents like methanol and ethanol.[1][4] A comprehensive summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1462-86-8 | [1][2][5] |
| Molecular Formula | C₆H₆N₂O₂ | [1][6][7] |
| Molecular Weight | 138.12 g/mol | [2][5][7] |
| Appearance | White to off-white powder or beige solid | [2] |
| Melting Point | 195 - 201 °C; 218-220 °C | [2][4] |
| Boiling Point (Predicted) | 386.6 ± 27.0 °C | [4][8] |
| Density (Predicted) | 1.417 ± 0.06 g/cm³ | [4][8] |
| Solubility | Soluble in water, acetone, ethanol, and methanol. | [1][4] |
| pKa (Predicted) | 1.32 ± 0.50 | [4] |
| LogP (Predicted) | 0.362 | [5] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Spectral Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of 3-APA.
-
Mass Spectrometry : The nominal mass is 138 g/mol . In GC-MS analysis, the top three peaks are typically observed at m/z values of 94 (base peak), 67, and 138 (molecular ion).[7]
-
¹³C NMR : Data from BASF (1982) is available in the SpectraBase repository.[7] The carbons directly attached to the nitrogen atom are deshielded and appear in the 10-65 ppm region.[9]
-
¹H NMR : The protons attached to the amine nitrogen typically appear in the 0.5-5.0 ppm range, with the exact position being dependent on solvent and concentration due to hydrogen bonding effects.[9] A key diagnostic technique involves adding a few drops of D₂O, which causes the -NH₂ signal to vanish due to proton-deuterium exchange.[9]
-
Infrared (IR) Spectroscopy : Primary aromatic amines like 3-APA show two characteristic N-H stretching absorptions between 3300 and 3500 cm⁻¹.[9] Strong scissoring absorptions for the NH₂ group are expected between 1550 and 1650 cm⁻¹, with C-N stretching absorptions appearing between 1200 and 1350 cm⁻¹.[9]
Chemical Synthesis
A prevalent method for synthesizing this compound involves the catalytic hydrogenation of 3-nitropyridine-2-carboxylic acid.[4] This process efficiently reduces the nitro group to an amine while preserving the carboxylic acid functionality.
Protocol: Synthesis via Catalytic Hydrogenation[4]
This protocol describes the reduction of 3-nitropyridine-2-carboxylic acid to yield this compound. The causality for using a palladium on carbon (Pd/C) catalyst lies in its high efficiency and selectivity for nitro group reduction under mild conditions (room temperature, hydrogen atmosphere), minimizing side reactions. Sodium bicarbonate is used to dissolve the starting material and facilitate the reaction in an aqueous medium.
-
Dissolution : Dissolve 3-nitropyridine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (1.0 eq) in distilled water.
-
Inert Atmosphere : Purge the reaction vessel with nitrogen gas to remove oxygen, which can poison the palladium catalyst.
-
Catalyst Addition : Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation : Replace the nitrogen atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction vigorously at room temperature for approximately 48-50 hours.
-
Reaction Quench & pH Adjustment : Upon reaction completion (monitored by TLC or LC-MS), carefully filter out the Pd/C catalyst. Adjust the pH of the filtrate to a weakly acidic state using 1N HCl. This step protonates the product, aiding in its subsequent isolation.
-
Isolation : Remove the solvent via distillation under reduced pressure. Add a small volume of ethanol and ethyl acetate to the residue to induce precipitation.
-
Purification : Collect the resulting precipitate by filtration and concentrate the filtrate to recover the target compound, this compound, typically as a light yellow solid.[4]
Core Applications in Research and Development
The utility of 3-APA spans from fundamental analytical chemistry to applied pharmaceutical and agricultural science.[2]
High-Performance MALDI Matrix
3-APA has proven to be a highly effective matrix for the analysis of large, non-volatile biomolecules by MALDI time-of-flight (TOF) mass spectrometry.[3] The primary function of a MALDI matrix is to co-crystallize with the analyte and absorb the energy from the laser, facilitating a soft ionization of the analyte molecules without significant fragmentation.[10]
Mechanism of Action: 3-APA contains a chromophore (the pyridine ring) that strongly absorbs ultraviolet light at the wavelengths used by common MALDI lasers (e.g., 337 nm nitrogen laser).[3][10] Upon laser irradiation, the matrix rapidly desorbs and ionizes, transferring protons to the analyte molecules (e.g., DNA, proteins), allowing them to be detected by the mass spectrometer.
Advantages over other matrices:
-
DNA Analysis: It has been successfully used to detect single-stranded DNA up to 150-mer and double-stranded DNA of 246 base pairs (detected as single strands).[3] Studies have shown its performance to be superior to the commonly used 3-hydroxypicolinic acid (3-HPA) for oligonucleotides.[11][12]
-
Protein Analysis: It is also a useful matrix for the analysis of proteins.[3]
Protocol: Using 3-APA as a MALDI Matrix [3][13] This protocol provides a general guideline. The optimal analyte-to-matrix ratio and solvent system should be empirically determined for each class of analyte. The causality for using a volatile solvent system like acetonitrile/water is to promote rapid and uniform co-crystallization of the matrix and analyte on the target plate.
-
Matrix Solution Preparation : Prepare a saturated solution of this compound in a suitable solvent, typically a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[13] The solution should be prepared fresh for best results.
-
Analyte Preparation : Dissolve the purified analyte (e.g., protein, oligonucleotide) in a suitable solvent to a final concentration of approximately 1-10 pmol/µL.
-
Sample Spotting (Dried-Droplet Method) : a. Mix the analyte solution and the matrix solution, typically at a 1:1 volume ratio, in a microcentrifuge tube. b. Deposit 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate. c. Allow the droplet to air dry completely at room temperature. This process results in the co-crystallization of the analyte within the matrix.
-
Data Acquisition : Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum according to the instrument's standard operating procedure.
Pharmaceutical and Agrochemical Intermediate
3-APA is a valuable building block for the synthesis of more complex molecules due to its reactive amino and carboxylic acid groups.[2]
-
Pharmaceutical Development : It serves as a key intermediate in synthesizing various pharmaceuticals.[1][2] Its derivatives have shown potential in modulating neurotransmitter release, making it a compound of interest for treatments targeting neurological disorders.[1][2] It is also used in the preparation of piperidinyl-methyl-purinamines, which act as NSD2 inhibitors and potential anti-cancer agents.[4][14]
-
Agrochemical Synthesis : In agriculture, 3-APA is an intermediate in the production of herbicides and fungicides, contributing to the development of effective crop protection agents.[2]
Other Research Applications
-
Catalysis and Material Science : The structure of 3-APA allows it to act as a ligand for creating metal complexes.[2] These complexes are essential in various catalytic processes and can be incorporated into polymers to enhance properties like thermal stability and mechanical strength.[2]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following information is aggregated from safety data sheets.
| Hazard Information | Precautionary Statements |
| GHS Pictogram : GHS07 (Exclamation Mark)[4] | Prevention : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[4][8][15] |
| Signal Word : Warning[4] | Response (Eyes) : P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][8][15] |
| Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8] | Response (Inhalation) : P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[4][15] |
| Hazard Class : Irritant[4] | Storage : P405 (Store locked up). Keep in a dark, inert atmosphere, preferably in a freezer under -20°C.[4][15] |
Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[4] For long-term stability, storage in a freezer at or below -20°C is recommended.[4]
Conclusion
This compound (CAS 1462-86-8) is a compound of significant scientific and commercial interest. Its utility as a high-performance MALDI matrix, particularly for the challenging analysis of nucleic acids, provides analytical chemists with a powerful tool. Furthermore, its role as a versatile synthetic intermediate ensures its continued relevance in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is crucial for any researcher intending to leverage its unique capabilities.
References
- 1. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-pyridinecarboxylic acid | 1462-86-8 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-2-pyridinecarboxylic acid | CAS#:1462-86-8 | Chemsrc [chemsrc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 14. chembk.com [chembk.com]
- 15. 3-Amino-2-pyridinecarboxylic acid - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 3-Aminopicolinic Acid: Molecular Weight, Formula, and Structural Verification
This guide provides a comprehensive technical overview of 3-Aminopicolinic acid, a critical reagent and intermediate in various scientific domains. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its molecular characteristics and the experimental methodologies used for their validation. We will delve into its structural formula, the nuances of its molecular weight, and a field-proven protocol for its empirical verification, ensuring a robust understanding grounded in scientific integrity.
Section 1: Core Molecular Identifiers of this compound
This compound, known systematically as 3-aminopyridine-2-carboxylic acid, is an organic compound featuring a pyridine core functionalized with both an amino (-NH₂) and a carboxylic acid (-COOH) group.[1] This unique structure underpins its chemical properties and utility. The fundamental molecular attributes are summarized below.
| Identifier | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₂ | [1][2][3][4][5] |
| Average Molecular Weight | 138.12 g/mol | [2][3][5][6] |
| Monoisotopic Mass | 138.042927438 Da | [2] |
| IUPAC Name | 3-aminopyridine-2-carboxylic acid | [2] |
| CAS Number | 1462-86-8 | [1][2][3][4][5] |
| SMILES | C1=CC(=C(N=C1)C(=O)O)N | [1][2] |
| InChI Key | BOOMHTFCWOJWFO-UHFFFAOYSA-N | [1][2] |
The molecular formula, C₆H₆N₂O₂, indicates that each molecule is composed of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. This composition is the foundation for its calculated molecular weight and is empirically confirmed through methods like elemental analysis and mass spectrometry.
Section 2: Structural Elucidation and Formula Representation
The arrangement of atoms in this compound is key to its identity. The structure consists of a pyridine ring, a six-membered heterocycle containing one nitrogen atom. A carboxylic acid group is attached at the C2 position (adjacent to the ring nitrogen), and an amino group is at the C3 position.
Caption: 2D structure of this compound (C₆H₆N₂O₂).
This structure directly corresponds to the molecular formula. The empirical formula, which represents the simplest whole-number ratio of atoms, is identical to the molecular formula (C₆H₆N₂O₂) in this case, as the subscripts cannot be simplified further.
Section 3: Molecular Weight Determination and Significance
Understanding the mass of a molecule is fundamental. It is crucial to distinguish between two key terms:
-
Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule's isotopes based on their natural abundance.[2][6] For this compound, this value is approximately 138.12 g/mol .[3][5][6] This value is used for stoichiometric calculations in chemical reactions, such as preparing solutions of a specific molarity.
-
Monoisotopic Mass : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[2] For this compound, this is 138.042927 Da .[2] This precise value is what is experimentally determined by high-resolution mass spectrometry.
Field-Proven Protocol: Molecular Weight Verification by Mass Spectrometry
As a Senior Application Scientist, the theoretical value must be confirmed by empirical data. Mass spectrometry is the definitive technique for this purpose. Interestingly, this compound itself is frequently used as a matrix for a specific type of mass spectrometry called Matrix-Assisted Laser Desorption/Ionization (MALDI), often for analyzing large biomolecules like DNA.[7][8] However, for verifying its own molecular weight, a simpler technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is ideal.
Objective: To experimentally verify the monoisotopic mass of a high-purity sample of this compound.
Methodology:
-
Sample Preparation (Analyte Solution):
-
Action: Dissolve ~1 mg of high-purity this compound (CAS 1462-86-8) in 1 mL of a 50:50 mixture of methanol and deionized water. Add 0.1% formic acid to the solvent.
-
Causality: The methanol/water mixture is a common solvent for ESI, ensuring the analyte is fully dissolved. The formic acid is critical; it provides a source of protons (H⁺) to facilitate the ionization of the analyte in positive ion mode, promoting the formation of the protonated molecule [M+H]⁺.
-
-
Instrumentation Setup (LC-MS/MS System):
-
Action: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy. Set the ESI source to positive ion mode. Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Causality: Calibration is a non-negotiable step for ensuring the trustworthiness of the mass measurement. Positive ion mode is chosen because the amino group and the pyridine nitrogen are basic sites that are readily protonated. Direct infusion avoids chromatographic separation, providing a simple and rapid analysis of the pure compound.
-
-
Data Acquisition:
-
Action: Acquire mass spectra over a range of m/z 50-500. Focus on acquiring high-resolution data to allow for precise mass determination.
-
Causality: The m/z range is chosen to comfortably include the expected mass of the protonated molecule (around 139 Da). High resolution is essential to differentiate the analyte's exact mass from potential contaminants and to confirm the elemental composition.
-
-
Data Analysis and Interpretation:
-
Action: Identify the most abundant ion peak in the spectrum. For this compound, this should be the protonated molecule, [M+H]⁺.
-
Expected Result: The theoretical monoisotopic mass of C₆H₆N₂O₂ is 138.042927 Da. The mass of a proton (H⁺) is ~1.007276 Da. Therefore, the expected m/z of the [M+H]⁺ ion is 139.050203.
-
Validation: The experimentally observed m/z value should match this theoretical value within a narrow mass tolerance (typically < 5 ppm). The instrument software can then be used to predict the molecular formula from this exact mass, which should confirm C₆H₆N₂O₂ as the only logical possibility.
-
This self-validating workflow directly links the experimental observation (a peak at m/z ≈ 139.05) to the core molecular identity of the compound.
Caption: Workflow for the verification of this compound molecular weight.
Section 4: Applications and Relevance of Core Properties
The precise molecular formula and weight of this compound are not merely academic details; they are critical for its practical applications.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules.[1][9][10] Accurate knowledge of its molar mass is essential for reaction stoichiometry, ensuring high yield and purity of the final product.
-
MALDI Mass Spectrometry: Its role as a MALDI matrix for analyzing biopolymers is a direct consequence of its chemical structure, which allows it to absorb UV laser energy and facilitate the gentle ionization of large analyte molecules.[7][8]
References
- 1. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. 3-Amino-2-pyridinecarboxylic acid CAS#: 1462-86-8 [amp.chemicalbook.com]
A Technical Guide to the Spectroscopic Profile of 3-Aminopicolinic Acid
Abstract
This document provides a comprehensive technical guide on the spectroscopic characterization of 3-Aminopicolinic acid (3-APA), a pivotal heterocyclic building block in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, the objective is not merely to present data, but to create a self-validating framework for researchers, scientists, and drug development professionals. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, this guide explains the causality behind the spectral features, offering field-proven insights into structure elucidation and quality control. Each section includes detailed methodologies, data interpretation, and visual aids to ensure both technical accuracy and practical applicability.
Introduction: The Analytical Imperative for this compound
This compound (IUPAC: 3-aminopyridine-2-carboxylic acid) is an organic compound featuring a pyridine ring substituted with both an amino and a carboxylic acid group.[1][2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Its biological activity is noted in contexts such as the modulation of neurotransmitter release, highlighting its significance in medicinal chemistry.[1]
Given its role as a critical starting material, rigorous confirmation of its identity, structure, and purity is paramount. Spectroscopic techniques are the cornerstone of this analytical validation. This guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of 3-APA. The approach is to treat these techniques not in isolation, but as a holistic, self-validating system where data from each method corroborates the others, providing an unambiguous structural confirmation.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the molecular structure of this compound is presented below with a standardized atom numbering scheme. This scheme will be used for all NMR peak assignments.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-APA, both ¹H and ¹³C NMR provide definitive information about the substitution pattern on the pyridine ring.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: In a substituted pyridine ring like that in 3-APA, the electronic effects of the substituents (electron-donating -NH₂ and electron-withdrawing -COOH) dictate the chemical shifts of the ring protons. The amino group at C3 will shield adjacent protons, while the carboxylic acid at C2 will have a deshielding effect. The protons on the amine and carboxylic acid groups are exchangeable and may appear as broad signals or not at all, depending on the solvent and its water content.
Data Summary:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H6 | ~8.0 - 8.2 | dd | J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2 |
| H4 | ~7.2 - 7.4 | dd | J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2 |
| H5 | ~7.0 - 7.2 | t or dd | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5 |
| NH₂ | 5.0 - 7.0 (broad) | s (br) | N/A |
| COOH | > 10.0 (very broad) | s (br) | N/A |
Note: These are typical values and can vary based on solvent and concentration. Data is estimated based on known substituent effects on pyridine rings as specific literature values for 3-APA are not consistently available.
Interpretation:
-
H6 Proton: Located ortho to the ring nitrogen, H6 is expected to be the most downfield of the aromatic protons. It appears as a doublet of doublets (dd) due to coupling with both H5 (ortho coupling) and H4 (meta coupling).
-
H4 Proton: Situated ortho to the electron-donating amino group, H4 is shifted upfield relative to H6. It also appears as a doublet of doublets, coupling to H5 (ortho) and H6 (meta).
-
H5 Proton: This proton is coupled to both H4 and H6 and typically appears as a triplet or a doublet of doublets.
-
Exchangeable Protons: The NH₂ and COOH protons often appear as broad singlets that can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and slow the exchange rate of -NH and -OH protons, making them more easily observable.
-
Instrumentation: Record the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration if needed.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule (five in the aromatic ring and one in the carboxyl group). The chemical shifts are highly indicative of the carbon's chemical environment. The carbonyl carbon is the most downfield, while the carbons attached to nitrogen and the amino group will also have characteristic shifts.
Data Summary:
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C7 (C=O) | ~168 - 172 |
| C3 | ~150 - 155 |
| C2 | ~145 - 150 |
| C6 | ~138 - 142 |
| C4 | ~120 - 125 |
| C5 | ~115 - 120 |
Note: Data is estimated based on publicly available spectra and substituent effects, as precise, fully assigned literature data is limited.[2]
Interpretation:
-
C7 (Carbonyl): The carboxylic acid carbon is characteristically found at the most downfield position.
-
C2 and C3: These carbons, being directly attached to the electronegative nitrogen atom (C2) and the amino group (C3), are significantly deshielded and appear downfield in the aromatic region.
-
C6, C4, C5: These represent the remaining CH carbons of the pyridine ring, with their shifts influenced by their position relative to the nitrogen and the other substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of ¹³C.
-
Instrumentation: Record on a 300 MHz (75 MHz for ¹³C) or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Several hundred to a few thousand scans are typically required to achieve a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Trustworthiness: IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups. For 3-APA, the spectrum is a composite of vibrations from the carboxylic acid, the primary amine, and the aromatic pyridine ring. The presence and characteristics of these bands serve as a robust validation of the molecular structure.
Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |
| 3200 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, Broad |
| ~1700 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |
| ~1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |
| ~1600, ~1450 | C=C and C=N Ring Stretches | Pyridine Ring | Medium-Strong |
Note: Values are typical ranges for these functional groups.[3][4] A reference spectrum for the related 4-aminopicolinic acid shows broad N-H/O-H bands from 3340-3081 cm⁻¹ and a strong carbonyl peak at 1634 cm⁻¹.[5]
Interpretation:
-
O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region is often complex. The very broad absorption centered around 3000 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. Superimposed on this will be the two sharper N-H stretching bands of the primary amine.
-
Carbonyl Stretching (1700-1680 cm⁻¹): A strong, sharp peak in this region is the unmistakable signature of the C=O group in the carboxylic acid.
-
Fingerprint Region (<1650 cm⁻¹): This region contains the N-H bending vibrations and the characteristic C=C and C=N stretching vibrations of the aromatic pyridine ring, confirming the heterocyclic core.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Acquisition Parameters:
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
UV-Visible Spectroscopy: Analyzing Electronic Transitions
Expertise & Experience: The UV-Vis spectrum of 3-APA is dominated by π → π* electronic transitions within the substituted pyridine ring. Pyridine itself shows absorption maxima around 250-260 nm.[6] The presence of both an auxochromic amino group (-NH₂) and a carboxylic acid group will influence the position and intensity of these absorption bands, typically causing a bathochromic (red) shift to longer wavelengths.
Data Summary:
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|
| Methanol | ~240 - 250 | ~310 - 320 |
| Water | pH-dependent | pH-dependent |
Note: These are predicted values based on substituted pyridine systems. The exact λmax is sensitive to the solvent and the pH, which alters the protonation state of the amino, carboxyl, and pyridine nitrogen groups.
Interpretation: The spectrum is expected to show at least two primary absorption bands corresponding to π → π* transitions. The exact positions are highly dependent on solvent polarity and pH. In acidic solution, protonation of the ring nitrogen and/or the amino group would lead to a hypsochromic (blue) shift. Conversely, in a basic solution, deprotonation of the carboxylic acid would likely cause a bathochromic shift. This pH-dependent behavior can be used to help confirm the presence of these ionizable functional groups.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.2 and 1.0 for optimal accuracy.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline correction over the desired wavelength range.
-
Sample Analysis: Replace the solvent with the sample solution in the same cuvette and record the absorption spectrum.
-
Acquisition Parameters:
-
Wavelength Range: 200 - 400 nm.
-
Scan Speed: Medium.
-
Integrated Analysis: A Self-Validating Workflow
True analytical confidence is achieved when multiple spectroscopic techniques provide a cohesive and non-contradictory picture of the molecule. The workflow below illustrates how NMR, IR, and UV-Vis data are integrated to provide an unambiguous structural verification of this compound.
Caption: Integrated workflow for the structural validation of 3-APA.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and UV-Vis spectroscopy provides a complete and validated profile of its molecular structure. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the substitution pattern of the pyridine ring. IR spectroscopy confirms the presence of the critical amine and carboxylic acid functional groups through their characteristic vibrational modes. Finally, UV-Vis spectroscopy verifies the electronic nature of the conjugated aromatic system. Together, these techniques form a robust analytical package essential for any researcher, scientist, or quality control professional working with this important chemical intermediate, ensuring its identity and suitability for downstream applications in drug discovery and development.
References
An In-depth Technical Guide to 3-Aminopicolinic Acid: Structure, Synthesis, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopicolinic acid, with the IUPAC name 3-aminopyridine-2-carboxylic acid , is a substituted pyridine derivative that has garnered significant attention in various scientific fields.[1] Its unique bifunctional nature, possessing both a carboxylic acid and an amino group on a pyridine ring, makes it a versatile building block in organic synthesis and a valuable tool in analytical chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and key applications, with a focus on its utility for professionals in research and drug development.
Part 1: Core Chemical and Physical Properties
This compound is a stable organic compound typically appearing as a white to off-white or green/brown crystalline solid.[1] Its structure is characterized by a pyridine ring with a carboxylic acid group at the 2-position and an amino group at the 3-position.
Chemical Structure and Identifiers
-
IUPAC Name: 3-aminopyridine-2-carboxylic acid[1]
-
Synonyms: 3-Amino-2-pyridinecarboxylic acid, 3-APA[1]
-
CAS Number: 1462-86-8[1]
-
Molecular Formula: C₆H₆N₂O₂[2]
-
Molecular Weight: 138.12 g/mol [2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 138.12 g/mol | [2] |
| Appearance | White to off-white/green-brown crystalline solid | [1] |
| Melting Point | 218-220 °C | |
| Solubility | Soluble in acetone, ethanol, and methanol. | |
| pKa | 1.32 ± 0.50 (Predicted) | |
| LogP | 0.362 | [3] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is crucial for its identification and quality control in research and manufacturing.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 138.[4] Common fragmentation patterns involve the loss of the carboxylic acid group (-COOH, 45 Da) or other characteristic cleavages of the pyridine ring.[5][6][7]
Part 2: Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often involving the modification of a pre-existing pyridine ring. A common laboratory-scale synthesis involves the reduction of a nitro-substituted precursor.
Synthetic Pathway: Reduction of 3-Nitropicolinic Acid
A prevalent method for the synthesis of this compound involves the reduction of 3-nitropicolinic acid. This transformation can be efficiently carried out using catalytic hydrogenation.
Caption: Synthetic route to this compound from 3-Nitropicolinic acid.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of aminopicolinic acid derivatives and can be adapted for this compound.[4]
-
Dissolution: Dissolve 3-nitropicolinic acid in a suitable solvent system, such as a mixture of ethanol and water.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Expertise & Experience Insight: The choice of a palladium catalyst is critical for efficient reduction of the nitro group without affecting the carboxylic acid or the pyridine ring. The solvent system is chosen to ensure the solubility of both the starting material and the product.
Part 3: Applications in Research and Development
The unique chemical structure of this compound makes it a valuable compound in several areas of scientific research and drug development.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
This compound has been successfully employed as a matrix for the analysis of biopolymers, particularly nucleic acids, by MALDI-TOF mass spectrometry.[8][9]
The effectiveness of this compound as a MALDI matrix stems from several key properties:
-
UV Absorption: It strongly absorbs energy at the wavelength of commonly used nitrogen lasers (337 nm), facilitating the desorption and ionization of the analyte.[8]
-
Analyte Co-crystallization: It forms a homogenous crystalline lattice with the analyte (e.g., DNA), which is essential for efficient energy transfer.
-
Proton Donor/Acceptor: The acidic and basic functional groups can facilitate the protonation or deprotonation of the analyte, leading to the formation of ions in the gas phase.
Studies have shown that this compound is a useful matrix for detecting single-stranded DNA up to 150-mers and double-stranded DNA of 246 base pairs.[9] It has been compared with other matrices like 3-hydroxypicolinic acid (3-HPA) and has shown comparable or, in some cases, superior performance for the analysis of oligonucleotides.[10][11]
-
Matrix Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and water. The addition of a small amount of ammonium citrate can help in reducing sodium adducts, which is particularly important for nucleic acid analysis.[12]
-
Analyte Preparation: The analyte (e.g., DNA) should be desalted prior to analysis to improve spectral quality.
-
Spotting: On a MALDI target plate, mix the analyte solution with the matrix solution at a ratio of approximately 1:1 to 1:10 (analyte:matrix).
-
Crystallization: Allow the mixture to air-dry, leading to the formation of co-crystals of the analyte and matrix.
-
Analysis: Introduce the target plate into the MALDI-TOF mass spectrometer for analysis.
Caption: A typical workflow for preparing samples for MALDI-TOF MS using this compound as the matrix.
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with biological activity. Its bifunctional nature allows for a variety of chemical transformations.
-
Pharmaceuticals: It is used in the preparation of compounds targeting various diseases. For instance, derivatives of aminopicolinic acid are explored for their potential in treating neurological disorders.[10] The core structure is also found in compounds investigated as inhibitors of enzymes like protein kinase CK2, which is implicated in cancer.[13]
-
Agrochemicals: The aminopicolinic acid scaffold is a component of some herbicides and fungicides, contributing to the development of new crop protection agents.
While specific blockbuster drugs directly synthesized from this compound are not prominently documented in the public domain, its structural motif is of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the spilled solid carefully and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant utility for researchers and scientists in both academic and industrial settings. Its well-defined chemical structure and versatile reactivity make it an important building block in the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical sectors. Furthermore, its application as a matrix in MALDI mass spectrometry provides a powerful tool for the analysis of nucleic acids and other biopolymers. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
References
- 1. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 13. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Amino-2-pyridinecarboxylic acid - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 3-Aminopicolinic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 3-aminopicolinic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of this compound that govern its solubility, outlines detailed methodologies for its empirical determination, and discusses the theoretical underpinnings of its behavior in various organic solvents. While quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally similar compounds and established analytical principles to provide a robust framework for understanding and predicting its solubility characteristics.
Introduction to this compound: A Molecule of Significance
This compound, also known as 3-amino-2-pyridinecarboxylic acid, is a pyridine derivative featuring both an amino and a carboxylic acid functional group.[1] This unique arrangement of a basic and an acidic moiety on an aromatic ring imparts it with amphoteric properties and makes it a versatile building block in organic synthesis.[1] Its applications are notable in the development of novel pharmaceuticals, particularly in the synthesis of anti-cancer agents and compounds targeting neurological disorders.[2]
The solubility of this compound is a critical parameter in its application, influencing reaction kinetics, purification strategies, and the formulation of final products. A thorough understanding of its solubility in different organic solvents is therefore paramount for process optimization and the development of robust and scalable synthetic routes.
Physicochemical Properties Governing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, the key physicochemical properties are summarized in the table below.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Melting Point | 218-220 °C | [2] |
| pKa (Predicted) | 1.32 ± 0.50 | ChemAxon |
| logP (Predicted) | 0.362 | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Qualitative Solubility | Soluble in acetone, ethanol, and methanol | [2] |
The presence of both a hydrogen bond donor (amino and carboxylic acid groups) and acceptor (pyridine nitrogen and carbonyl oxygen) sites, combined with its polar nature (TPSA of 76.21 Ų), suggests that this compound will exhibit preferential solubility in polar, protic solvents capable of hydrogen bonding.[4] The predicted pKa indicates it is a weak acid.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular interactions at play.
Caption: Intermolecular interactions driving solubility.
As depicted in the diagram, polar protic solvents are expected to be the most effective in dissolving this compound due to their ability to engage in hydrogen bonding with both the amino and carboxylic acid groups, as well as the pyridine nitrogen. Polar aprotic solvents can act as hydrogen bond acceptors, leading to moderate solubility. Nonpolar solvents, lacking strong electrostatic interactions, are anticipated to be poor solvents for this compound.
Comparative Solubility Analysis: Insights from Picolinic Acid
Given the scarcity of quantitative solubility data for this compound, examining the solubility of its structural analog, picolinic acid (2-pyridinecarboxylic acid), provides valuable insights. A recent study meticulously determined the solubility of picolinic acid in several organic solvents at various temperatures.[5]
| Solvent | Temperature (K) | Picolinic Acid Solubility (g/kg of solvent) |
| Ethanol | 293.15 | 57.1 |
| Ethanol | 313.15 | 108.5 |
| Acetonitrile | 293.15 | 17.0 |
| Acetonitrile | 313.15 | 33.8 |
| Water | 293.15 | 862.5 |
Data extracted from Crystals 2023, 13(3), 392.[5]
The data for picolinic acid corroborates the theoretical predictions, demonstrating significantly higher solubility in the polar protic solvent (ethanol) compared to the polar aprotic solvent (acetonitrile). The amino group in this compound is expected to increase its polarity and hydrogen bonding capability, likely leading to a similar or even enhanced solubility profile in polar protic solvents compared to picolinic acid.
Experimental Determination of Solubility: A Step-by-Step Protocol
The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6] The following protocol provides a detailed workflow for determining the solubility of this compound in an organic solvent of interest.
Caption: Shake-Flask solubility determination workflow.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is a good starting point. The mobile phase composition will depend on the solvent used for the solubility study and may require optimization.
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Causality Behind Experimental Choices
-
Excess Solid: Ensures that the dissolution process reaches a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is essential for obtaining reproducible and accurate results. For most solids, solubility increases with temperature.[7]
-
Extended Equilibration Time: Allows sufficient time for the system to reach equilibrium, especially for compounds that dissolve slowly.
-
Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.
-
HPLC Quantification: Provides a sensitive and specific method for accurately determining the concentration of the dissolved solute.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is limited, the analysis of its physicochemical properties and comparison with the structurally related picolinic acid offer valuable predictive insights. The detailed experimental protocol for the shake-flask method, coupled with an explanation of the rationale behind each step, equips researchers with a robust methodology for generating reliable solubility data. Such data is indispensable for the efficient and effective utilization of this compound in research and development.
References
- 1. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminopicolinic acid synthesis starting materials
An In-depth Technical Guide to the Synthesis of 3-Aminopicolinic Acid
Abstract
This compound, also known as 3-aminopyridine-2-carboxylic acid, is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its pyridine framework, substituted with both an amino and a carboxylic acid group, provides a versatile scaffold for developing novel compounds, including those with potential therapeutic effects in neurological disorders.[1][2][3] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the strategic selection of starting materials and the underlying chemical principles. We will dissect key methodologies, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Strategic Considerations in the Synthesis of this compound
The synthesis of a disubstituted pyridine ring like this compound presents a classic challenge in heterocyclic chemistry: the regioselective introduction of functional groups. The electronic nature of the pyridine ring and the directing effects of existing substituents govern the feasibility of any synthetic approach. An ideal synthesis should be efficient, scalable, and utilize readily available, cost-effective starting materials. This guide focuses on the most logical and industrially relevant strategies, which primarily originate from precursors that already contain the core pyridine structure.
The two most strategically sound classes of starting materials are:
-
Pyridine-2,3-dicarboxylic acid (Quinolinic Acid) derivatives: These precursors possess the complete carbon skeleton of the target molecule. The challenge lies in the selective conversion of one of the two carboxylic acid groups into an amine.
-
Substituted Picolines: Starting with a molecule like 2-amino-3-methylpyridine allows for the direct oxidation of the existing methyl group to the required carboxylic acid, a more direct functional group interconversion.
The following sections will provide a detailed examination of these pathways.
Pathway I: Synthesis from Quinolinic Acid via Molecular Rearrangement
Quinolinic acid is an excellent starting material as it contains the pyridine-2,3-dicarboxyl scaffold.[4] The core task is to selectively remove the C3-carboxyl group and replace it with an amino group. This is elegantly achieved through classic name reactions that proceed via an isocyanate intermediate, effectively converting a carboxylic acid derivative into a primary amine with one fewer carbon atom.[5][6]
The Hofmann Rearrangement Approach
The Hofmann rearrangement converts a primary amide into a primary amine with the loss of the carbonyl carbon.[5] This reaction is exceptionally well-suited for the conversion of quinolinic acid to this compound by using quinolinimide (the imide of quinolinic acid) as the substrate.
Causality of Experimental Choices: The synthesis begins with the conversion of quinolinic acid to its anhydride, which readily reacts with ammonia to form quinolinimide. The subsequent Hofmann rearrangement is typically performed using bromine in an aqueous solution of a strong base, like sodium hydroxide. This generates sodium hypobromite in situ, which is the active oxidizing agent that initiates the rearrangement cascade.[5][7] The reaction proceeds through an N-bromoamide intermediate, which, upon deprotonation, rearranges to form an isocyanate.[5] This is the key bond-forming step where the pyridine ring migrates to the nitrogen atom. The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final this compound.[6]
Workflow: Hofmann Rearrangement from Quinolinic Acid
Caption: Synthetic workflow from Quinolinic Acid to this compound.
Experimental Protocol: Synthesis via Hofmann Rearrangement
Part A: Preparation of Quinolinimide
-
Place 20 g of quinolinic acid in a round-bottom flask. Add 30 mL of acetic anhydride.
-
Heat the mixture gently under reflux for 2 hours. The quinolinic acid will dissolve, and the anhydride will form.
-
Cool the mixture in an ice bath. The quinolinic anhydride will crystallize. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether. Dry the solid under vacuum.
-
Transfer the dried quinolinic anhydride to a flask and add 50 mL of concentrated aqueous ammonia.
-
Stir the mixture at room temperature for 1 hour. The anhydride will convert to the diamide and then cyclize to the imide upon heating.
-
Heat the mixture to 100°C for 1 hour to complete the formation of quinolinimide.
-
Cool the solution. The quinolinimide will precipitate. Collect the product by filtration, wash with cold water, and dry.
Part B: Hofmann Rearrangement of Quinolinimide
-
Prepare a solution of sodium hypobromite by slowly adding 6.0 mL (approx. 18 g) of bromine to a cold (0°C) solution of 20 g of sodium hydroxide in 100 mL of water. Stir continuously.
-
In a separate flask, dissolve 15 g of the prepared quinolinimide in a cold solution of 10 g of sodium hydroxide in 75 mL of water.
-
Slowly add the freshly prepared, cold sodium hypobromite solution to the quinolinimide solution, maintaining the temperature below 10°C.
-
Once the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain this temperature for 1 hour.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The this compound will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a wash with cold ethanol.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.
The Curtius and Lossen Rearrangement Variants
The Curtius and Lossen rearrangements offer alternative pathways from quinolinic acid, also proceeding through an isocyanate intermediate.[8][9][10]
-
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide.[11][12] Starting from quinolinic acid, one would first prepare the mono-ester, mono-acid chloride. The acid chloride can then be converted to an acyl azide using sodium azide. Heating this acyl azide induces the rearrangement, extruding nitrogen gas to form the isocyanate, which is then hydrolyzed to the target amine.[9][12] This route offers mild conditions but requires the careful handling of potentially explosive azide intermediates.[13]
-
Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[10][14][15] The synthesis would start by converting one of the carboxylic acid groups of a quinolinic acid mono-ester into a hydroxamic acid. The hydroxamic acid is then activated (e.g., by acylation) and treated with a base to initiate the rearrangement.[15]
While mechanistically elegant, the Hofmann rearrangement of the cyclic imide is often more direct and procedurally simpler than the Curtius or Lossen rearrangements for this specific transformation.
Pathway II: Synthesis from 2-Amino-3-methylpyridine via Oxidation
This pathway represents a highly efficient and direct approach, leveraging a commercially available starting material where the amino group is already correctly positioned. The key transformation is the oxidation of the methyl group at the 3-position into a carboxylic acid.
Causality of Experimental Choices: Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[16] The reaction is typically carried out in a neutral or slightly alkaline aqueous solution. The mechanism involves the attack of the permanganate ion on the C-H bonds of the methyl group. The reaction is self-validating; as the reaction proceeds, the deep purple permanganate is consumed and brown manganese dioxide (MnO₂) precipitates, providing a clear visual indicator of reaction progress. The amino group at the 2-position is an electron-donating group, which can activate the ring, but its basicity can also lead to side reactions. Careful control of pH and temperature is crucial to maximize the yield of the desired carboxylic acid and minimize degradation.
Workflow: Oxidation of 2-Amino-3-methylpyridine
Caption: Direct synthesis of this compound via oxidation.
Experimental Protocol: Oxidation of 2-Amino-3-methylpyridine
-
To a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 10.8 g (0.1 mol) of 2-amino-3-methylpyridine and 400 mL of water.
-
Heat the mixture to 80-90°C with stirring.
-
In a separate beaker, prepare a solution of 31.6 g (0.2 mol) of potassium permanganate in 300 mL of warm water.
-
Add the potassium permanganate solution dropwise to the stirred reaction mixture over a period of 2-3 hours. Maintain the reaction temperature at 90-95°C. The purple color of the permanganate should disappear as it is added, and a brown precipitate of manganese dioxide will form.
-
After the addition is complete, continue heating and stirring for an additional 1-2 hours until the purple color is completely gone.
-
While the solution is still hot, filter it by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings. If the solution is colored, add a small amount of sodium bisulfite to decolorize it.
-
Cool the clear filtrate in an ice bath and carefully acidify with glacial acetic acid or dilute HCl to a pH of ~3.5.
-
The this compound will precipitate as a white or off-white solid.
-
Allow the mixture to stand in the cold for at least one hour to ensure complete crystallization.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from water or an ethanol/water mixture.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as the cost and availability of starting materials, scalability, and safety considerations.
| Feature | Pathway I (Hofmann) | Pathway II (Oxidation) |
| Starting Material | Quinolinic Acid | 2-Amino-3-methylpyridine |
| Key Transformation | Amide → Amine (Rearrangement) | Methyl → Carboxylic Acid (Oxidation) |
| Number of Steps | 2-3 (from Quinolinic Acid) | 1 |
| Key Reagents | Br₂, NaOH, NH₃ | KMnO₄ |
| Advantages | Utilizes a basic dicarboxylic acid precursor. Avoids direct oxidation of an amine-containing ring. | Highly convergent and direct. Fewer steps. Visual reaction monitoring. |
| Disadvantages | More steps involved. Use of corrosive bromine. | Requires a powerful oxidizing agent. Potential for side reactions if not controlled. |
Conclusion
The synthesis of this compound is most effectively achieved through two primary strategies. The Hofmann rearrangement of quinolinimide provides a reliable method starting from the readily available quinolinic acid, proceeding through a fascinating molecular rearrangement. Alternatively, the direct oxidation of 2-amino-3-methylpyridine offers a more convergent and atom-economical approach. The selection between these routes will be dictated by project-specific constraints, including raw material cost, equipment availability, and scale. Both pathways, grounded in fundamental principles of organic chemistry, provide robust and validated methods for accessing this critical synthetic intermediate.
References
- 1. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Picolinic acid - Wikipedia [en.wikipedia.org]
A Technical Guide to the Safe Handling of 3-Aminopicolinic Acid for Research and Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Aminopicolinic acid (CAS 1462-86-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies to ensure safe laboratory operations and mitigate exposure risks. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known as 3-amino-2-pyridinecarboxylic acid, is a substituted pyridine derivative used as an intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its physical and chemical properties are fundamental to understanding its behavior and associated handling requirements.
| Property | Value | Source(s) |
| CAS Number | 1462-86-8 | [3][4][5] |
| Molecular Formula | C₆H₆N₂O₂ | [1][3][4][5] |
| Molecular Weight | 138.12 g/mol | [3][4][5] |
| Appearance | White to off-white or yellow to pale brown solid/crystalline powder | [1][2] |
| Melting Point | 218-220 °C | [2] |
| Solubility | Soluble in acetone, ethanol, and methanol | [2] |
| Storage Temperature | Room temperature; some suppliers recommend refrigerated (4°C or -20°C) | [2][4] |
Section 2: Hazard Analysis and GHS Classification
A thorough understanding of a compound's hazards is the bedrock of safe handling. This compound is classified under the Globally Harmonized System (GHS) based on aggregated data from notifications to the European Chemicals Agency (ECHA).[3]
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Skin Sensitization, Category 1 | H317 | Warning |
|
| Serious Eye Irritation, Category 2A | H319 | Warning |
|
Causality of Hazards:
-
H317 - May cause an allergic skin reaction: This is the most significant handling concern. Skin sensitizers can elicit an immune response after repeated exposure, leading to allergic contact dermatitis.[6] Even minute exposures in a sensitized individual can cause a significant reaction.[7] Therefore, preventing all skin contact is a primary directive.
-
H319 - Causes serious eye irritation: The compound is an irritant upon contact with the eyes, capable of causing significant, though reversible, damage.[3][8] This necessitates stringent eye protection.
-
Other Potential Hazards: While not the primary classification for this specific isomer, related aminopyridines and picolinic acids are classified as harmful if swallowed (Acute Toxicity, Oral) and may cause respiratory irritation.[9][10][11] Prudent practice dictates that inhalation of dust and ingestion should also be avoided.
Occupational Exposure Limits (OELs) have not been established for this compound.[9] However, for the related compound 2-Aminopyridine, OSHA and NIOSH have set limits at 0.5 ppm, underscoring the need to minimize airborne exposure for this class of compounds.[12]
Section 3: Core Principles of Exposure Control
To effectively manage the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This strategy prioritizes the most effective control measures to eliminate or reduce hazards.
Figure 1: Hierarchy of controls adapted for laboratory use of this compound.
For laboratory-scale work, Engineering Controls (i.e., working in a certified chemical fume hood) are the most critical measure to prevent inhalation of dust.[13][14] This is followed by robust Administrative Controls and the mandatory use of Personal Protective Equipment (PPE) .
Section 4: Personal Protective Equipment (PPE) Protocol
Given the skin sensitization and eye irritation hazards, the selection and use of appropriate PPE is non-negotiable.
1. Eye and Face Protection:
-
Mandatory: Wear chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards at all times when handling the solid or its solutions.[14][15]
-
Recommended for Splash Risk: If there is a significant risk of splashing (e.g., during dissolution or transfer of large quantities), a face shield should be worn in addition to safety goggles.[14][16]
2. Skin and Body Protection:
-
Gloves: Due to the H317 classification, glove selection and use are critical.
-
Material: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide sufficient protection for handling the solid and for incidental contact.[14] Always check manufacturer compatibility data.
-
Technique: Double-gloving is a best practice when handling sensitizers, as it protects the skin during the removal of the outer, contaminated glove.[16] Change gloves immediately if they become contaminated and wash hands thoroughly after removal.
-
-
Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of contamination, a disposable Tyvek coat or apron provides a superior barrier.[16] Cuffs should be tucked into gloves.[16]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[13]
3. Respiratory Protection:
-
Primary Control: All handling of the solid powder that may generate dust must be performed within a certified chemical fume hood.[7][13]
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.
Figure 2: Decision workflow for selecting appropriate PPE.
Section 5: Standard Operating Procedures for Handling and Storage
Safe Handling Workflow
-
Preparation: Designate a specific area for handling, preferably inside a chemical fume hood.[14] Ensure an emergency eyewash station and safety shower are accessible.[15]
-
Don PPE: Put on all required PPE as outlined in Section 4 before handling the chemical container.
-
Weighing/Transfer: Perform all transfers of solid material carefully to minimize dust generation. Use a spatula and weigh the material onto weighing paper or into a tared container within the fume hood.[7]
-
Dissolution: If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: Tightly seal the container immediately after use. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.[14]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands and arms thoroughly with soap and water after the procedure is complete.[10]
Storage Requirements
-
Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[17]
-
Location: Store in a cool, dry, and well-ventilated area.[17]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[15][18]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[14]
Section 6: Emergency Response Protocols
First Aid Measures
Immediate and correct first aid is crucial in mitigating the effects of an exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of clean, lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [10][19][20][21] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If a rash, irritation, or other symptoms of sensitization develop, seek medical attention. | [10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention. | [15][18] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor for medical advice. | [10][22] |
Spill Clean-up Procedure (Minor Solid Spill)
This procedure applies only to small spills (<5 grams) that personnel are trained and equipped to handle safely.
-
Alert & Secure: Immediately alert others in the area. Restrict access to the spill location.
-
Assess: Confirm the identity of the spilled material and consult the Safety Data Sheet (SDS).
-
Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical safety goggles.
-
Contain: Prevent the powder from becoming airborne. Do NOT use a dry brush or create air currents.
-
Clean-up: Gently cover the spill with a damp paper towel to wet the powder. Alternatively, use an absorbent material like vermiculite or sand.[23] Carefully scoop the material into a sealable, labeled container for hazardous waste.
-
Decontaminate: Wipe the spill area with soap and water or another suitable cleaning agent.[24]
-
Dispose: All contaminated materials (gloves, paper towels, absorbent) must be placed in the hazardous waste container.[10][23]
-
Report: Inform your supervisor or institutional Environmental Health & Safety (EHS) department of the incident.
Figure 3: Decision flow for responding to a chemical spill.
Section 7: Waste Disposal
All waste containing this compound, including contaminated spill clean-up materials and empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.[14][23]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical contents.
-
Disposal: Do not dispose of down the drain or in regular trash.[23] Arrange for pickup and disposal through your institution's certified hazardous waste management program, following all local, state, and federal regulations.[10][25]
Section 8: References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73836, this compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 1462-86-8: this compound. Retrieved from --INVALID-LINK--
-
Massachusetts Institute of Technology (MIT). (n.d.). PPE tips for working with corrosives and skin sensitizers. Retrieved from --INVALID-LINK--
-
Stirling Eye Care. (2024, May 2). Quick Action for Eye Emergencies: First Aid Tips. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (2001, January). Hazard Summary: 2-Aminopyridine. Retrieved from --INVALID-LINK--
-
Honest Eye Doctor. (2025, February 11). Emergency Eye Care: What to Do When the Unexpected Happens. Retrieved from --INVALID-LINK--
-
OccuSafe Industrial Hygiene Consulting. (2016, January 21). How to Protect Employees from Exposure to Chemical Sensitizers. Retrieved from --INVALID-LINK--
-
University of Michigan Environment, Health & Safety. (2022, May 16). Sensitizers. Retrieved from --INVALID-LINK--
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from --INVALID-LINK--
-
Honest Eye Doctor. (2025, April 21). Eye Emergencies: What to Do and When to Get Help. Retrieved from --INVALID-LINK--
-
VWR. (n.d.). Material Safety Data Sheet 2-Amino Pyridine. Retrieved from --INVALID-LINK--
-
U.S. National Library of Medicine. (2025, April 29). Eye emergencies: MedlinePlus Medical Encyclopedia. Retrieved from --INVALID-LINK--
-
Market Mall Optometry. (n.d.). DIY First Aid for Eye Emergencies: What to Do (and Not to Do) Before Reaching Out to a Doctor. Retrieved from --INVALID-LINK--
-
Jubilant Ingrevia. (2024, February 22). Safety Data Sheet: 4-Aminopyridine. Retrieved from --INVALID-LINK--
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from --INVALID-LINK--
-
University of Arkansas Environmental Health and Safety. (2019, December). Respiratory or Skin Sensitizers Exposure, Signs and Symptoms and Chemical Properties. Retrieved from --INVALID-LINK--
-
University of Cape Town Faculty of Science. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Retrieved from --INVALID-LINK--
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Picolinic acid. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 1462-86-8 | this compound. Retrieved from --INVALID-LINK--
-
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from --INVALID-LINK--
-
Jubilant Ingrevia. (n.d.). Safety Data Sheet: Picolinic acid. Retrieved from --INVALID-LINK--
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2024, December 13). Safety Data Sheet: 5-Aminopyridine-2-carboxylic Acid. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 1462-86-8. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet: Picolinic acid. Retrieved from --INVALID-LINK--
-
Spectrum Chemical. (2018, July 23). Safety Data Sheet: Picolinic Acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, August 29). 3-Amino-2-pyridinecarboxylic acid | 1462-86-8. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). 4-Aminopicolinic acid hydrochloride SDS. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Pyridinedicarboxylic acid. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2024, November 20). Safety Data Sheet: 5-Aminolevulinic Acid Hydrochloride. Retrieved from --INVALID-LINK--
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 6-aminopyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--
References
- 1. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-Amino-2-pyridinecarboxylic acid | 1462-86-8 [chemicalbook.com]
- 3. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. occusafeinc.com [occusafeinc.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. tcichemicals.com [tcichemicals.com]
- 9. epa.gov [epa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. fishersci.com [fishersci.com]
- 16. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. fishersci.com [fishersci.com]
- 19. Summer Eye Safety: First Aid for Emergencies | Stirling Eye Care [stirlingeyecare.com]
- 20. Emergency Eye Care: What to Do When the Unexpected Happens [lmcoptometry.ca]
- 21. Eye emergencies: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 22. jubilantingrevia.com [jubilantingrevia.com]
- 23. carlroth.com [carlroth.com]
- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 25. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Aminopicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 3-Aminopicolinic Acid in Medicinal Chemistry
This compound, a pyridine carboxylic acid derivative, serves as a pivotal building block in the synthesis of a diverse array of complex molecules with significant applications in pharmaceutical and agricultural sciences. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a carboxylic acid group, provides multiple reactive sites for chemical modification. This versatility allows for the construction of novel compounds with potential therapeutic activities, particularly in the realms of neurological disorders and as key intermediates in the synthesis of various pharmaceuticals.[1] The strategic derivatization of the this compound core is a critical aspect of modern drug discovery, enabling the fine-tuning of physicochemical properties and biological activities.
This comprehensive guide provides a detailed overview of the synthetic pathways to this compound and its derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore the chemical space around this valuable scaffold. The protocols outlined herein are based on established synthetic methodologies and provide a framework for the rational design and synthesis of novel this compound derivatives.
I. Synthesis of the Core Scaffold: this compound
The most common and reliable method for the synthesis of this compound involves the reduction of its nitro precursor, 3-nitropicolinic acid. This two-step process, starting from readily available materials, provides a straightforward route to the core scaffold.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the catalytic hydrogenation of 3-nitropyridine-2-carboxylic acid.[1]
Step 1: Preparation of 3-Nitropyridine-2-carboxylic Acid (if not commercially available)
-
This intermediate can be synthesized through the oxidation of 2-methyl-3-nitropyridine.
Step 2: Reduction of 3-Nitropyridine-2-carboxylic Acid
-
Materials:
-
3-Nitropyridine-2-carboxylic acid
-
Sodium bicarbonate (NaHCO₃)
-
10% Palladium on carbon (Pd/C)
-
Distilled water
-
1N Hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 3-nitropyridine-2-carboxylic acid (e.g., 2.72 g, 16.2 mmol) and sodium bicarbonate (1.34 g, 16.2 mmol) in distilled water (20 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (1.72 g) to the solution.
-
Seal the vessel and replace the atmosphere with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for approximately 50 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Adjust the pH of the filtrate to a weakly acidic level by the dropwise addition of 1N HCl.
-
Remove the solvent under reduced pressure.
-
To the residue, add a small amount of ethanol and ethyl acetate and collect the resulting precipitate by filtration.
-
Concentrate the filtrate to obtain the target this compound. The product can be further purified by recrystallization.
-
-
Expected Yield: Approximately 67% as a light-yellow solid.
II. Derivatization of the this compound Scaffold
The presence of the amino and carboxylic acid functional groups, as well as the pyridine ring, offers a multitude of possibilities for derivatization. The following sections detail key synthetic transformations to generate a library of this compound derivatives.
A. Modification of the Carboxylic Acid Group: Amide and Ester Formation
The carboxylic acid moiety is a prime site for modification, most commonly through the formation of amides and esters. These reactions are fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and metabolic stability.
Amide coupling reactions are a cornerstone of drug discovery. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Amide Formation Workflow
This method is robust and generally provides good yields, particularly for less sensitive substrates.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
-
Procedure:
-
Suspend this compound in anhydrous DCM or THF.
-
Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy by the disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM or THF.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
For more sensitive substrates or to minimize side reactions, peptide coupling reagents are preferred.
-
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) or other coupling additive
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
-
Procedure:
-
Dissolve this compound, the desired amine, and HOBt in anhydrous DMF or DCM.
-
Add DIPEA to the mixture.
-
Cool the reaction mixture to 0 °C and add EDCI or DCC portion-wise.
-
Stir the reaction at room temperature overnight.
-
If using DCC, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Common Amide Coupling Reagents and Conditions
| Activating Agent | Coupling Additive | Base | Solvent | Temperature |
| SOCl₂ / (COCl)₂ | None | Et₃N, Pyridine | DCM, THF | 0 °C to RT |
| EDCI / DCC | HOBt, HOAt | DIPEA, NMM | DMF, DCM | 0 °C to RT |
| HATU / HBTU | None | DIPEA, Et₃N | DMF, NMP | 0 °C to RT |
NMM: N-Methylmorpholine; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Esterification of this compound can be achieved through several methods, depending on the desired ester and the sensitivity of the starting material.
This is a classic method for simple alcohol esters.
-
Materials:
-
This compound
-
Desired alcohol (in large excess, can be used as solvent)
-
Concentrated Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) gas
-
-
Procedure:
-
Suspend or dissolve this compound in the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor for completion.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography or distillation.
-
This method is suitable for more complex or acid-sensitive alcohols.
-
Materials:
-
This compound
-
Desired alcohol
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound, the desired alcohol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C and add DCC or EDCI portion-wise.
-
Stir the reaction at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct if DCC is used.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
B. Modification of the Amino Group: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for converting the amino group of an aryl amine into a wide range of other functionalities, including halogens, cyano, and hydroxyl groups. This transformation proceeds via a diazonium salt intermediate.
Sandmeyer Reaction Pathways
This protocol describes the conversion of this compound to 3-bromo- or 3-chloropicolinic acid.
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrobromic acid (HBr) or Hydrochloric acid (HCl)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
Ice
-
-
Procedure:
-
Dissolve this compound in an aqueous solution of HBr or HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve CuBr in HBr or CuCl in HCl, and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
C. Modification of the Pyridine Ring: Palladium-Catalyzed Cross-Coupling Reactions
The 3-halopicolinic acid derivatives synthesized via the Sandmeyer reaction are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon and nitrogen-based substituents.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
Suzuki-Miyaura Coupling
-
Materials:
-
3-Bromo- or 3-chloropicolinic acid ester
-
Aryl or vinyl boronic acid or boronic acid ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
-
Procedure:
-
To a reaction vessel, add the 3-halopicolinic acid ester, the boronic acid/ester, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the anhydrous solvent and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 2: Common Catalysts and Conditions for Suzuki-Miyaura Coupling
| Palladium Catalyst | Ligand (if separate) | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane/Water | 80-100 °C |
| PdCl₂(dppf) | - | K₃PO₄, Cs₂CO₃ | Dioxane, DMF | 80-110 °C |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, CsF | Toluene, Dioxane | RT to 100 °C |
The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine, providing a direct route to N-substituted this compound derivatives.
Buchwald-Hartwig Amination
-
Materials:
-
3-Bromo- or 3-chloropicolinic acid ester
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the 3-halopicolinic acid ester and the amine.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
III. Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide a robust foundation for the synthesis and derivatization of this compound. The versatility of this scaffold, coupled with the power of modern synthetic methodologies, opens up vast possibilities for the creation of novel molecules with tailored biological activities. The strategic application of amide and ester formation, the Sandmeyer reaction, and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space surrounding the this compound core. As our understanding of disease pathways continues to evolve, the ability to rapidly synthesize and screen diverse libraries of such compounds will be invaluable in the ongoing quest for new and effective therapeutics.
References
The Final Step in DNA Analysis: A Detailed Guide to 3-Aminopicolinic Acid as a MALDI Matrix
Introduction: The Critical Role of the Matrix in MALDI-TOF MS of DNA
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has become an indispensable tool for the rapid and accurate analysis of nucleic acids. Its applications range from quality control of synthetic oligonucleotides to genotyping and the detection of single nucleotide polymorphisms (SNPs). The success of MALDI-TOF MS for DNA analysis is critically dependent on the choice of the matrix, a crystalline compound that co-crystallizes with the analyte. The matrix absorbs the energy from the laser, facilitating a "soft" desorption and ionization of the fragile DNA molecules, minimizing fragmentation and allowing for the detection of intact molecular ions.
While several matrices have been developed for nucleic acid analysis, 3-aminopicolinic acid (3-APA) has demonstrated its utility as an effective matrix for both single- and double-stranded DNA. This guide provides a comprehensive overview of the application of 3-APA in MALDI-TOF MS of DNA, including its mechanism of action, detailed protocols for its use, and a comparative analysis with other common matrices.
Understanding the Mechanism: Why this compound Works for DNA
The efficacy of this compound as a MALDI matrix for DNA is attributed to its unique chemical structure, which combines a UV-absorbing pyridine ring with a carboxylic acid and an amino group. This structure imparts several key properties:
-
Efficient Energy Absorption: The pyridine ring of 3-APA strongly absorbs energy at the wavelengths of commonly used lasers in MALDI instruments (e.g., 337 nm nitrogen lasers). This efficient energy absorption by the matrix is the first crucial step in the MALDI process.
-
Soft Ionization: Picolinic acid-based matrices like 3-APA are considered "cool" or "soft" matrices. This means they transfer just enough energy to desorb and ionize the DNA molecules without causing significant fragmentation. This is particularly important for the analysis of oligonucleotides, which are more prone to fragmentation than larger biomolecules like proteins.
-
Proton Transfer: The carboxylic acid group of 3-APA can act as a proton source, facilitating the ionization of the DNA molecules, typically through protonation to form [M+H]⁺ ions. The amino group can also participate in proton transfer reactions, contributing to the overall ionization efficiency.
-
Co-crystallization: 3-APA effectively co-crystallizes with DNA, trapping the analyte molecules within the matrix crystals. This ensures an even distribution of the analyte and efficient energy transfer during the laser irradiation.
The overall process can be visualized as a multi-step event initiated by the laser pulse:
Application Note: 3-Aminopicolinic Acid as a High-Performance Matrix for MALDI-MS Protein Analysis
Introduction: The Critical Role of the Matrix in MALDI-MS
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique for the analysis of macromolecules, particularly proteins. Its success hinges on the selection of an appropriate matrix, a small organic molecule that co-crystallizes with the analyte. The matrix absorbs the energy from a pulsed laser, facilitating a soft ionization process that allows large, non-volatile molecules like proteins to enter the gas phase as intact, charged ions with minimal fragmentation.[1] While classic matrices such as sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (HCCA) are widely used, the pursuit of matrices with improved performance for specific applications is ongoing. This application note details the use of 3-aminopicolinic acid (3-APA) as a versatile and effective matrix for the MALDI-MS analysis of a broad range of proteins.
This compound (3-APA) has demonstrated utility as a matrix for both proteins and nucleic acids.[1][2] Its chemical structure, a pyridine ring with both a carboxylic acid and an amino group, imparts unique properties that can be advantageous for protein analysis, particularly in achieving high-quality spectra with good signal-to-noise ratios.
Scientific Rationale: Why Choose this compound?
The choice of a MALDI matrix is governed by several key physicochemical properties. 3-APA offers a compelling combination of these attributes for protein analysis:
-
Effective Energy Absorption: Like other successful matrices, 3-APA possesses a chromophore that strongly absorbs at the wavelengths of commonly used lasers in MALDI-MS (e.g., 337 nm nitrogen lasers). This efficient energy absorption is the primary driver of the desorption and ionization process.
-
Co-crystallization with Proteins: The ability to form a homogenous co-crystalline structure with the analyte is crucial for reproducible and high-quality spectra. The chemical nature of 3-APA facilitates effective incorporation of protein molecules into the growing matrix crystals.
-
Proton Transfer Capability: The acidic nature of the picolinic acid moiety allows 3-APA to act as a proton source, facilitating the ionization of protein molecules, typically through the addition of one or more protons to form [M+H]⁺ ions.
-
Reduced Background Interference: A significant advantage of certain matrices is a low level of matrix-related ions in the low-mass region of the spectrum, leading to cleaner baselines and improved detection of low molecular weight proteins. While specific data for 3-APA is not extensively published, its structural class suggests the potential for favorable background characteristics.
Comparative Performance of MALDI Matrices
While sinapinic acid is a well-established standard for proteins above 10,000 Da, 3-APA can offer competitive or even superior performance in certain contexts. The following table provides a qualitative and quantitative comparison based on established knowledge of these matrices.
| Feature | This compound (3-APA) | Sinapinic Acid (SA) | α-Cyano-4-hydroxycinnamic acid (HCCA) |
| Primary Application | Proteins, Peptides, Nucleic Acids | Proteins (>10,0a) | Peptides (<10,000 Da) |
| Signal-to-Noise Ratio | Good to Excellent | Good | Excellent for Peptides |
| Mass Accuracy | Good (<100 ppm with internal calibration) | Good (<100 ppm with internal calibration) | Good (<50 ppm with internal calibration) |
| Resolution | Good | Good | Good to Excellent |
| Crystal Morphology | Fine, relatively homogenous crystals | Can form large, heterogeneous crystals | Fine, homogenous crystals |
| Solvent Systems | Acetonitrile/Water/TFA | Acetonitrile/Water/TFA | Acetonitrile/Water/TFA |
Experimental Workflow: From Sample to Spectrum
The following workflow outlines the key steps for successful protein analysis using 3-APA as the MALDI matrix.
Caption: General workflow for MALDI-MS protein analysis using 3-APA.
Detailed Protocols
Protocol 1: Preparation of this compound Matrix Solution
Rationale: The preparation of a saturated or near-saturated matrix solution is critical for achieving fine, homogenous crystals upon drying, which leads to better shot-to-shot reproducibility and overall spectral quality. The use of acetonitrile and water as solvents accommodates a wide range of protein polarities, while trifluoroacetic acid (TFA) aids in protein solubilization and acts as a proton source to enhance ionization.
Materials:
-
This compound (3-APA), high purity (≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), proteomics grade
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare a stock solvent solution of 50:50 (v/v) ACN/ultrapure water with 0.1% TFA.
-
Add approximately 10 mg of 3-APA to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the stock solvent solution to the tube.
-
Vortex the tube vigorously for 1-2 minutes to create a saturated solution. It is acceptable and often desirable to have undissolved matrix material remaining at the bottom of the tube.
-
Centrifuge the tube at high speed (>10,000 x g) for 1 minute to pellet the undissolved solid.
-
Carefully pipette the supernatant for use as the working matrix solution. This solution should be prepared fresh daily for optimal results.
Protocol 2: Dried-Droplet Sample Preparation
Rationale: The dried-droplet method is a straightforward and widely used technique for co-crystallization. The goal is to create a homogenous spot of matrix and analyte crystals on the MALDI target. The ratio of matrix to analyte is a critical parameter that often requires optimization for different proteins.
Materials:
-
Prepared 3-APA matrix solution
-
Protein sample (1-10 pmol/µL in a suitable buffer, ideally with low salt concentration)
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
In a clean microcentrifuge tube, mix the protein sample with the 3-APA matrix solution. A typical starting ratio is 1:1 (v/v), but this can be optimized (e.g., 1:2, 1:5 sample to matrix).
-
Vortex the mixture briefly.
-
Carefully spot 0.5 - 1.0 µL of the mixture onto a designated position on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This may take 5-15 minutes. The result should be a visible crystalline spot.
-
Once dry, the target plate is ready to be loaded into the mass spectrometer.
Instrumental Parameters and Data Acquisition
Rationale: The instrumental settings should be optimized to achieve the best signal intensity and resolution for the mass range of interest. The laser power is a critical parameter; it should be set just above the ionization threshold to obtain a good signal without causing excessive fragmentation or detector saturation.
-
Instrument: Any modern MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion
-
Mass Analyzer Mode: Linear (for high molecular weight proteins) or Reflector (for higher resolution of smaller proteins and peptides)
-
Laser Intensity: Begin at a low setting and gradually increase until a stable ion signal is observed. Avoid excessive laser power, which can lead to peak broadening and reduced resolution.
-
Mass Range: Set a range that encompasses the expected molecular weight of the protein(s) of interest.
-
Data Acquisition: Acquire spectra from multiple positions within the sample spot ("sweet spot" hunting) and average the spectra to improve the signal-to-noise ratio and overall data quality.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Insufficient laser power. Poor co-crystallization. High salt or detergent concentration in the sample. | Gradually increase laser power. Optimize the sample-to-matrix ratio. Desalt or purify the protein sample. |
| Poor Resolution/Broad Peaks | Excessive laser power. Inhomogeneous crystal formation. Detector saturation. | Reduce laser power. Re-prepare the sample spot, ensuring slow and even drying. Reduce the amount of sample loaded onto the target. |
| Mass Inaccuracy | Improper instrument calibration. | Calibrate the instrument using a standard protein mixture with known molecular weights. Use internal calibrants if high mass accuracy is required. |
| Dominant Matrix Peaks | Suboptimal matrix-to-analyte ratio. | Increase the relative amount of analyte in the sample-matrix mixture. |
Conclusion
This compound is a valuable addition to the toolkit of matrices for MALDI-MS analysis of proteins. Its favorable properties can lead to high-quality spectra with good sensitivity and resolution. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers and drug development professionals can effectively leverage 3-APA to achieve their protein analysis goals. As with any MALDI-MS method, empirical optimization of sample preparation and instrumental parameters for the specific protein of interest is key to obtaining the best possible results.
References
Application Note: Protocol for Preparing 3-Aminopicolinic Acid (3-APA) MALDI Matrix Solution
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation of 3-Aminopicolinic acid (3-APA) as a high-performance matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. While 3-Hydroxypicolinic acid (3-HPA) is more conventionally cited, this compound has been demonstrated as a highly effective matrix for the analysis of biopolymers, particularly for single and double-stranded DNA.[1][2] This guide offers a detailed methodology, explains the scientific rationale behind the protocol steps, and presents best practices for its application, targeting researchers, scientists, and professionals in drug development.
Introduction: The Role of 3-APA in MALDI-MS
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is a cornerstone technique for the analysis of large biomolecules.[3] The choice of matrix is critical, as it must efficiently absorb energy from the laser, transfer it to the analyte to promote soft ionization, and co-crystallize uniformly with the sample.[4]
This compound (3-APA), an isomer of the widely used 3-Hydroxypicolinic acid (3-HPA), has proven to be a valuable matrix, especially for nucleic acid analysis.[1][2] Its chemical structure facilitates the gentle ionization of oligonucleotides, minimizing fragmentation and yielding clear mass spectra. The protocol detailed herein is synthesized from established methodologies for analogous picolinic acid-based matrices and general best practices in MALDI sample preparation.[3][5][6][7]
Materials and Reagents
Consistent results in MALDI-MS are predicated on the quality of the materials used. High-purity reagents are essential to minimize background noise and interfering salt adducts.
| Reagent/Material | Grade | Recommended Supplier | Catalog No. (Example) |
| This compound (3-APA) | ≥98% Purity | Sigma-Aldrich | A78104 |
| Acetonitrile (ACN) | HPLC or MS Grade | Fisher Scientific | A955-1 |
| Ultrapure Water | Type 1, 18.2 MΩ·cm | Millipore | Milli-Q® System |
| Diammonium Hydrogen Citrate (DAC) | ≥99% Purity | Sigma-Aldrich | A2806 |
| Microcentrifuge Tubes | 1.5 mL, DNAse/RNAse-free | Eppendorf | 022363204 |
| Adjustable Micropipettes | P20, P200, P1000 | Gilson | Pipetman® Series |
| Vortex Mixer | N/A | Scientific Industries | Vortex-Genie 2 |
| Benchtop Microcentrifuge | N/A | Eppendorf | 5424 |
Safety Precautions
Adherence to safety protocols is mandatory. As a Senior Application Scientist, I cannot overstate the importance of a thorough risk assessment before beginning any laboratory work.
-
This compound: May cause skin and serious eye irritation. Avoid breathing dust. Wear protective gloves, clothing, and eye protection.[3]
-
Acetonitrile (ACN): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. Work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
Consult the Safety Data Sheet (SDS) for each chemical before use for comprehensive handling and disposal information.
Detailed Protocol: Preparation of 3-APA Matrix Solution
This protocol describes the preparation of 1 mL of a saturated 3-APA matrix solution with a diammonium hydrogen citrate additive. The additive is crucial for chelating sodium and potassium ions, which otherwise form adducts with nucleic acids and complicate spectral interpretation.[5]
Step 1: Preparation of Co-Matrix Additive Solution (1 M DAC)
-
Rationale: Preparing a stock solution of the additive ensures accurate final concentration.
-
Procedure:
-
Weigh 226 mg of diammonium hydrogen citrate (DAC).
-
Transfer the DAC to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of ultrapure water.
-
Vortex thoroughly until the DAC is completely dissolved.
-
Step 2: Preparation of the Primary 3-APA Matrix Solution
-
Rationale: A saturated solution ensures a high concentration of matrix molecules, facilitating efficient energy absorption and analyte incorporation. The 1:1 ratio of Acetonitrile to Water is a common solvent system that effectively dissolves both the polar matrix and is compatible with aqueous analyte solutions.[3][5]
-
Procedure:
-
Weigh approximately 10 mg of this compound (3-APA) and place it into a new 1.5 mL microcentrifuge tube.
-
Prepare the solvent mixture by combining 500 µL of Acetonitrile and 500 µL of ultrapure water.
-
Add the 1 mL solvent mixture to the tube containing the 3-APA.
-
Vortex the tube vigorously for 60 seconds to dissolve the 3-APA. A small amount of undissolved solid should remain to ensure saturation.
-
Centrifuge the tube for 30 seconds at ~10,000 x g to pellet any undissolved material.
-
Step 3: Final Matrix Solution with Additive
-
Rationale: This final dilution achieves the working concentration of the DAC additive.
-
Procedure:
-
Carefully pipette 900 µL of the supernatant from the saturated 3-APA solution (Step 2) into a new, clean 1.5 mL microcentrifuge tube, avoiding the pellet.
-
Add 100 µL of the 1 M DAC stock solution (Step 1).
-
Vortex briefly to mix. This yields the final working matrix solution.
-
Storage and Stability
The final 3-APA matrix solution should be prepared fresh daily for optimal performance.[8] If necessary, it can be stored for up to 2-3 days at 4°C, protected from light in a dark-colored tube or a tube wrapped in aluminum foil.
Application Protocol: Sample Preparation for MALDI-MS
The Dried-Droplet method is the most common and straightforward technique for preparing a MALDI sample spot.
Analyte Preparation
-
Dissolve the oligonucleotide sample in ultrapure water to a final concentration of 10-50 pmol/µL.
Dried-Droplet Spotting Procedure
-
On a clean MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the final 3-APA matrix solution directly on the spot. Pipette up and down gently a few times to ensure thorough mixing.
-
Alternatively, premix the analyte and matrix solutions in a 1:1 ratio in a microcentrifuge tube before spotting.
-
Deposit 0.5 - 1.0 µL of the final mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This process allows the analyte to co-crystallize with the matrix.
-
Once dry, the plate is ready for insertion into the mass spectrometer.
Visual Workflow and Data Summary
Workflow for 3-APA Matrix Solution Preparation
Caption: Workflow diagram for preparing the 3-APA MALDI matrix solution.
MALDI-TOF Experimental Process
Caption: Overview of the MALDI-TOF MS experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. skb.skku.edu [skb.skku.edu]
- 7. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Application Notes and Protocols: 3-Aminopicolinic Acid as a Ligand for Metal Complex Synthesis
Introduction: The Versatility of 3-Aminopicolinic Acid in Coordination Chemistry
This compound (3-APA), a pyridine derivative featuring both a carboxylic acid and an amino group, has emerged as a compelling ligand in the field of coordination chemistry.[1][2] Its structure allows it to act as a bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms. This forms a stable five-membered ring, a favored conformation in organometallic chemistry. The presence of the amino group at the 3-position introduces an additional functional site that can influence the electronic properties of the resulting metal complex and offers potential for further derivatization.
The synthesis of metal complexes with picolinic acid and its derivatives has been a subject of intense research due to their diverse applications. These complexes have shown potential in catalysis, materials science, and importantly, in the development of new therapeutic agents.[3] The biological activity of these compounds is often attributed to the coordinated metal ion, with the ligand serving to modulate its bioavailability and reactivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes utilizing this compound as a primary ligand, with a focus on a representative copper(II) complex.
Causality in Experimental Design: Why this compound?
The selection of this compound as a ligand is driven by several key factors:
-
Strong Chelating Ability: The arrangement of the pyridine nitrogen and the carboxylate group facilitates the formation of a stable chelate ring with a variety of metal ions.
-
Modulation of Electronic Properties: The electron-donating amino group can influence the electron density at the metal center, which in turn can affect the complex's redox potential and catalytic activity.
-
Potential for Hydrogen Bonding: The amino and carboxylic acid groups can participate in hydrogen bonding, influencing the crystal packing and supramolecular assembly of the complexes.
-
Versatility in Coordination: 3-APA can coordinate to a wide range of transition metals and lanthanides, allowing for the synthesis of a diverse library of complexes with varied magnetic, optical, and biological properties.
This guide will focus on the synthesis of a copper(II) complex, as copper complexes of picolinic acid derivatives have been extensively studied for their biological activities.[3][4]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the synthesis and characterization of a this compound metal complex.
Caption: General workflow for the synthesis, characterization, and application of 3-APA metal complexes.
Protocol: Synthesis of a Representative Copper(II)-3-Aminopicolinate Complex
This protocol details the synthesis of bis(3-aminopicolinato)copper(II) dihydrate, [Cu(3-APA)₂(H₂O)₂]. The procedure is adapted from established methods for synthesizing similar copper(II) picolinate complexes.[5][6]
Materials:
-
This compound (C₆H₆N₂O₂) (MW: 138.12 g/mol )
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (MW: 249.69 g/mol )
-
Deionized water
-
Ethanol
-
Sodium hydroxide (0.1 M solution)
-
Standard laboratory glassware (beakers, flasks, condenser, etc.)
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Ligand Solution Preparation: In a 100 mL beaker, dissolve 0.276 g (2.0 mmol) of this compound in 20 mL of a 1:1 (v/v) ethanol-water mixture. Gentle heating and stirring may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate 50 mL beaker, dissolve 0.250 g (1.0 mmol) of copper(II) sulfate pentahydrate in 15 mL of deionized water.
-
Reaction Mixture: Slowly add the copper(II) sulfate solution to the this compound solution while stirring continuously. A color change should be observed, indicating complex formation.
-
pH Adjustment: The pH of the resulting solution is a critical parameter. Slowly add 0.1 M sodium hydroxide solution dropwise to the reaction mixture until a pH of approximately 5-6 is reached. This deprotonates the carboxylic acid group, facilitating coordination to the copper(II) ion. A precipitate may begin to form at this stage.
-
Reaction Completion: Attach a reflux condenser to the reaction flask and heat the mixture to a gentle reflux for 2-3 hours with continuous stirring. This ensures the reaction goes to completion.
-
Crystallization: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. For optimal crystal growth, the flask can be placed in an ice bath or refrigerated overnight.
-
Isolation of the Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with small portions of cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities. Dry the product in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 50-60 °C) to avoid decomposition.
Characterization of the Synthesized Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized complex.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to the metal center. The key diagnostic bands are those of the carboxylate group.
-
Rationale: Upon deprotonation and coordination to the metal ion, the C=O stretching vibration (ν(C=O)) of the free carboxylic acid (typically around 1700-1730 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group. The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group. A larger Δν value is often associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging coordination.
| Functional Group | Free Ligand (3-APA) Approx. Wavenumber (cm⁻¹) ** | Expected [Cu(3-APA)₂(H₂O)₂] Approx. Wavenumber (cm⁻¹) ** | Interpretation |
| O-H (Carboxylic Acid) | ~3000 (broad) | Absent | Deprotonation of the carboxylic acid upon coordination. |
| N-H (Amino) | ~3400-3200 | ~3400-3200 (may show slight shift) | Indicates the amino group is present. |
| C=O (Carboxylic Acid) | ~1710 | Absent | Disappearance confirms coordination of the carboxylate. |
| COO⁻ (asymmetric) | - | ~1630-1600 | Formation of the coordinated carboxylate.[5][6] |
| COO⁻ (symmetric) | - | ~1400-1380 | Formation of the coordinated carboxylate.[6] |
| M-N Stretch | - | ~450-500 | Evidence of coordination through the pyridine nitrogen. |
| M-O Stretch | - | ~400-450 | Evidence of coordination through the carboxylate oxygen.[6] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion.
-
Rationale: For a d⁹ copper(II) complex in an octahedral or distorted octahedral geometry, a broad, weak d-d transition is expected in the visible region. Ligand-to-metal charge transfer (LMCT) bands may also be observed in the UV region.
| Transition Type | Expected Wavelength Range (nm) | Interpretation |
| d-d transitions | ~600-800 | Corresponds to the electronic transitions between the d-orbitals of the Cu(II) ion, indicative of its coordination geometry. |
| Charge Transfer | ~250-400 | Ligand-to-metal or metal-to-ligand charge transfer bands. |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complex and to confirm the presence of coordinated or lattice water molecules.[5][7]
-
Rationale: A hydrated complex like [Cu(3-APA)₂(H₂O)₂] is expected to show an initial weight loss corresponding to the removal of the two water molecules.[8] Subsequent weight loss at higher temperatures will correspond to the decomposition of the organic ligand.
Expected Thermal Decomposition Profile for [Cu(3-APA)₂(H₂O)₂]:
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| ~100-150 | ~9% | Loss of two coordinated water molecules. |
| >250 | Significant | Decomposition of the 3-aminopicolinate ligands.[5] |
Structural Insights: The Coordination of 3-APA
The anticipated coordination of this compound to a metal center (M) is depicted in the following diagram.
Caption: Bidentate coordination of this compound to a metal center (M).
Potential Applications and Future Directions
Metal complexes of this compound are promising candidates for a variety of applications:
-
Pharmaceutical Development: The demonstrated biological activities of related copper complexes suggest that 3-APA complexes could be explored as antimicrobial or anticancer agents. The presence of the amino group provides a handle for conjugation to biomolecules or for tuning the pharmacokinetic properties of the complex.
-
Catalysis: The tunable electronic environment of the metal center makes these complexes interesting for catalytic applications, such as in oxidation or coupling reactions.
-
Materials Science: The ability of 3-APA to form stable complexes with a range of metals, including lanthanides, opens up possibilities for the development of luminescent materials with applications in sensing and imaging.
Further research in this area could focus on synthesizing a broader range of metal complexes with 3-APA, exploring the impact of different metal ions on the resulting properties. Additionally, derivatization of the amino group could lead to the development of novel ligands with tailored properties for specific applications.
Safety and Handling Precautions
-
This compound may cause skin and serious eye irritation.[1]
-
Metal salts, particularly those of transition metals, should be handled with care as they can be toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
All synthesis and handling of chemicals should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 3-Aminopicolinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatility of the 3-Aminopicolinic Acid Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. Among these, this compound (3-APA), a simple yet highly functionalized pyridine derivative, has emerged as a versatile building block for the synthesis of a diverse array of bioactive molecules.[1] Its unique structural arrangement, featuring a carboxylic acid and an amino group on a pyridine ring, provides a triad of functional handles that can be chemoselectively manipulated to explore chemical space and optimize pharmacological properties. This guide provides an in-depth exploration of the applications of 3-APA in medicinal chemistry, complete with detailed experimental protocols and insights into the rationale behind its use in constructing targeted therapeutics.
The inherent reactivity of the pyridine ring, coupled with the nucleophilicity of the amino group and the electrophilicity of the activated carboxylic acid, makes 3-APA an ideal starting material for generating libraries of compounds for high-throughput screening.[1] Its derivatives have shown promise in a range of therapeutic areas, including the development of agents for neurological and metabolic diseases.[1] Furthermore, the ability of the picolinic acid moiety to chelate metal ions has led to its use in the design of metalloprotease inhibitors, while the overall scaffold has been explored for its potential in developing novel PARP inhibitors for oncology.
This document will serve as a practical guide for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the strategic thinking behind the application of this powerful scaffold.
Application Notes: Leveraging 3-APA in Drug Design
As a Versatile Scaffold for Bioactive Amide Derivatives
The primary amino group and the carboxylic acid of 3-APA are perfectly positioned for the facile synthesis of a wide range of amide derivatives. Amide bond formation is a fundamental transformation in medicinal chemistry, and the 3-aminopicolinamide core is a common feature in many biologically active compounds. The ability to readily diversify the substituents on the amide nitrogen allows for a systematic exploration of structure-activity relationships (SAR), a critical process in lead optimization.
A notable example of this application is in the development of therapeutics for respiratory disorders. The 3-aminopicolinamide scaffold serves as a key intermediate in the synthesis of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is defective in patients with cystic fibrosis.[2]
A Potential Framework for PARP Inhibitor Design
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA mutations. The core pharmacophore of many PARP inhibitors features an aromatic system with a carboxamide moiety that mimics the nicotinamide portion of the NAD+ substrate, binding to the enzyme's active site.
The this compound scaffold provides a bioisosteric equivalent to the phthalazinone or other heterocyclic systems commonly found in approved PARP inhibitors like Olaparib.[3] By functionalizing the amino group and forming an amide with a suitable partner, it is possible to design novel PARP inhibitors. The pyridine nitrogen can participate in crucial hydrogen bonding interactions within the active site, while the rest of the molecule can be tailored to optimize potency and selectivity.
A Chelating Moiety for Metalloprotease Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in tissue remodeling and are implicated in diseases such as arthritis, cancer metastasis, and cardiovascular disease. The design of MMP inhibitors often involves a zinc-binding group (ZBG) that can coordinate with the catalytic zinc ion in the enzyme's active site.
The carboxylic acid of the picolinic acid scaffold can act as an effective ZBG.[4] By elaborating the 3-amino group of 3-APA with various substituents, it is possible to create molecules that can occupy the specificity pockets of different MMPs, thereby achieving selective inhibition. The pyridine nitrogen can also contribute to binding affinity through interactions with active site residues.
Experimental Protocols
Protocol 1: General Synthesis of 3-Aminopicolinamide Derivatives via Amide Coupling
This protocol provides a general method for the synthesis of amide derivatives of this compound using a standard peptide coupling reagent, HATU. This method is broadly applicable for coupling with a variety of primary and secondary amines.
Rationale: The use of a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid of 3-APA, making it susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the resulting acidic byproducts and drive the reaction to completion.
Visualization of the Workflow:
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminopicolinamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Synthesis of a CFTR Modulator Intermediate
This protocol details the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, an intermediate in the development of therapeutics for respiratory diseases, adapted from patent WO2018116139A1.[2]
Rationale: This multi-step synthesis showcases the strategic functionalization of the this compound scaffold. The initial amide coupling is followed by further modifications to introduce the desired pharmacophoric elements.
Visualization of the Synthetic Pathway:
Caption: Synthesis of a CFTR modulator intermediate.
Materials:
-
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid
-
(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol
-
HATU
-
DIPEA
-
Isopropyl acetate
-
Water
-
10% aqueous citric acid
-
Magnesium sulfate
Procedure:
-
To a reaction vessel, add 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid (20 g, 84.7 mmol) and HATU (38.6 g, 101.6 mmol).[5]
-
Add a solution of (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol in isopropyl acetate (7%, 188 g, 93 mmol).[5]
-
Stir the solution at room temperature.
-
Slowly add diisopropylethylamine (21.8 g, 169.4 mmol) to the reaction mixture.[5]
-
Continue to stir the reaction at room temperature for 2.5 hours.[5]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).
-
Upon completion, quench the reaction by adding water (10 ml).[5]
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with isopropyl acetate.
-
Combine the organic phases and wash with 10% aqueous citric acid (10 ml).[5]
-
Dry the organic phase over magnesium sulfate and evaporate to dryness to yield the final product.[5]
Expected Outcome: This procedure is reported to yield the final product with high purity and in good yield.[5]
Data Presentation
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 138.12 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| CAS Number | 1462-86-8 | --INVALID-LINK-- |
Conclusion and Future Perspectives
This compound stands as a testament to the power of small, strategically functionalized molecules in medicinal chemistry. Its utility as a versatile scaffold for the synthesis of diverse bioactive compounds is well-established, with applications spanning a range of therapeutic areas. The protocols outlined in this guide provide a practical foundation for researchers to harness the potential of this valuable building block.
Future work in this area will likely focus on the continued exploration of novel derivatives of 3-APA. The development of more efficient and environmentally friendly synthetic methodologies will further enhance its appeal. As our understanding of disease biology deepens, the rational design of 3-APA-based molecules targeting novel protein-protein interactions and other challenging biological targets will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of carboxylate inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Aminopicolinic Acid Derivatives in Agrochemical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the exploration of 3-aminopicolinic acid derivatives for agrochemical applications. This document offers a detailed examination of their synthesis, bioactivity screening, mechanism of action, and analytical determination, grounded in established scientific principles and methodologies.
Introduction: The Significance of this compound Scaffolds in Agrochemicals
This compound and its derivatives represent a versatile class of compounds that have garnered significant attention in agrochemical research. Their inherent biological activity, coupled with the potential for diverse chemical modifications, makes them valuable scaffolds for the development of novel herbicides and plant growth regulators.[1] The pyridine ring, substituted with both an amino and a carboxylic acid group, provides a unique electronic and structural framework, allowing for fine-tuning of activity, selectivity, and environmental fate.[2] Notably, many derivatives of picolinic acid function as synthetic auxins, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plant species.[3] This guide will delve into the practical aspects of working with these compounds, from their chemical synthesis to the elucidation of their biological effects.
PART 1: Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives is a cornerstone of discovery research in this area. The following protocol provides a generalized yet detailed approach for the synthesis of a substituted 4-aminopicolinic acid derivative, a common structural motif in this class of herbicides.
Protocol 1: Synthesis of a 4-Aminopicolinic Acid Derivative
This protocol is adapted from established literature procedures for the synthesis of aminopicolinic acid analogs.[4]
Objective: To synthesize a 4-aminopicolinic acid derivative through a multi-step reaction sequence involving nitration, reduction, and subsequent functionalization.
Materials:
-
Picolinic acid N-oxide
-
Fuming nitric acid
-
Sulfuric acid
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas
-
Anhydrous ethanol
-
Appropriate electrophile for substitution (e.g., alkyl halide, acyl chloride)
-
Anhydrous solvents (e.g., DMF, THF)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography apparatus with silica gel
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer, and Melting point apparatus for characterization
Procedure:
-
Nitration of Picolinic Acid N-oxide:
-
In a fume hood, carefully add picolinic acid N-oxide (1 equivalent) to a cooled (0 °C) mixture of fuming nitric acid and sulfuric acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the 4-nitropicolinic acid N-oxide.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Reduction of the Nitro Group:
-
Dissolve the 4-nitropicolinic acid N-oxide (1 equivalent) in anhydrous ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4-aminopicolinic acid.
-
-
Derivative Synthesis (Example: N-alkylation):
-
Dissolve 4-aminopicolinic acid (1 equivalent) in an anhydrous solvent such as DMF.
-
Add a suitable base (e.g., K₂CO₃, 2-3 equivalents) to the solution.
-
Add the desired alkyl halide (1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity.
-
Causality Behind Experimental Choices:
-
The use of fuming nitric and sulfuric acids in the nitration step provides a strongly acidic and nitrating environment necessary to introduce the nitro group onto the pyridine ring.
-
Catalytic hydrogenation with Pd/C is a standard and efficient method for the reduction of aromatic nitro groups to amines.
-
The choice of an anhydrous solvent and base in the final derivatization step is crucial to prevent side reactions and ensure efficient substitution on the amino group.
PART 2: Bioactivity Screening Protocols
Once synthesized, the novel derivatives must be screened for their biological activity. The following protocols outline methods for assessing herbicidal and plant growth regulatory effects.
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a rapid and sensitive method for the primary screening of compounds with potential herbicidal or plant growth regulatory activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives on the root growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (90 mm)
-
Sterile water
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
-
Image analysis software
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with a drop of Tween-20.
-
Rinse the seeds 4-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
-
Prepare MS agar plates containing 1% sucrose and varying concentrations of the test compounds (a solvent control with DMSO should be included).
-
Pipette the stratified seeds onto the surface of the MS agar plates, ensuring even spacing.
-
-
Incubation and Growth Measurement:
-
Seal the Petri dishes with breathable tape and place them vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22-24°C.
-
After 5-7 days of growth, photograph the plates.
-
Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software.
-
-
Data Analysis:
-
Calculate the average root length and standard deviation for each treatment.
-
Normalize the data to the solvent control.
-
Plot the percentage of root growth inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a suitable non-linear regression model (e.g., log-logistic dose-response curve).
-
Self-Validating System:
-
The inclusion of a solvent control is essential to ensure that the observed effects are due to the test compound and not the solvent.
-
A known herbicide (e.g., picloram) should be included as a positive control to validate the assay's sensitivity and reproducibility.
Protocol 3: Whole-Plant Herbicidal Efficacy Screening
This protocol provides a more comprehensive assessment of a compound's herbicidal activity on a range of weed species.[2]
Objective: To evaluate the post-emergence herbicidal efficacy of this compound derivatives on selected broadleaf and grass weed species.
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Setaria viridis (green foxtail))
-
Potting soil mix
-
Pots or trays
-
Greenhouse with controlled environmental conditions
-
Spray chamber calibrated for herbicide application
-
Test compounds formulated for spraying (e.g., dissolved in a suitable solvent with a surfactant)
Procedure:
-
Plant Growth:
-
Sow the seeds of the selected weed species in pots or trays filled with potting mix.
-
Grow the plants in a greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16 h photoperiod) until they reach the 2-4 true leaf stage.
-
-
Herbicide Application:
-
Prepare spray solutions of the test compounds at various application rates (e.g., 100, 200, 400 g a.i./ha). Include a solvent-only control and a commercial standard herbicide.
-
Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction based on the dry weight of the treated plants compared to the control plants.
-
Analyze the visual injury ratings and biomass data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
PART 3: Elucidating the Mechanism of Action
Understanding how a compound exerts its biological effect is critical for its development. For this compound derivatives, a primary mechanism is the mimicry of the plant hormone auxin.
The Auxin Signaling Pathway
Auxin herbicides typically bind to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6] This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of these repressors leads to the de-repression of auxin response factors (ARFs), which in turn activate the expression of auxin-responsive genes, resulting in uncontrolled and disorganized plant growth.
Caption: Auxin signaling pathway initiated by a this compound derivative.
PART 4: Analytical Methods for Residue Analysis
The determination of herbicide residues in environmental samples is crucial for assessing their environmental fate and ensuring food safety. LC-MS/MS is the preferred technique for the analysis of this compound derivatives due to its high sensitivity and selectivity.
Protocol 4: LC-MS/MS Analysis of a this compound Derivative in Soil and Water
This protocol provides a general framework for the analysis of a this compound derivative in environmental matrices. Method validation for specific analytes and matrices is essential.
Objective: To quantify the concentration of a this compound derivative in soil and water samples using LC-MS/MS.
Materials:
-
Soil and water samples
-
Analytical standard of the target this compound derivative
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Water):
-
Filter the water sample through a 0.45 µm filter.
-
Acidify the sample with formic acid to pH ~3.
-
Condition an SPE cartridge with methanol followed by acidified water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Soil):
-
Weigh 5-10 g of soil into a centrifuge tube.
-
Add an extraction solvent (e.g., acetonitrile/water mixture with formic acid).
-
Vortex or shake vigorously for 10-15 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.
-
Collect the supernatant.
-
Perform a second extraction on the soil pellet.
-
Combine the supernatants and proceed with the SPE cleanup as described for water samples.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for the target analyte.
-
-
Data Presentation:
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization | ESI+ or ESI- |
| MRM Transitions | Analyte-specific (e.g., m/z 139 -> 93 for this compound) |
Experimental Workflow Diagram:
Caption: General workflow for the analysis of this compound derivatives.
References
- 1. affinisep.com [affinisep.com]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]
- 5. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eplanning.blm.gov [eplanning.blm.gov]
Application Notes and Protocols for the Synthesis of Metal Complexes with 3-Aminopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of 3-Aminopicolinic Acid in Medicinal Inorganic Chemistry
In the landscape of modern drug discovery and development, the strategic coordination of metal ions with bioactive organic molecules has emerged as a powerful approach to designing novel therapeutic and diagnostic agents.[1][2][3][4] this compound, a derivative of pyridine-2-carboxylic acid (picolinic acid), is a particularly compelling ligand in this domain. Its structure, featuring a pyridine ring, a carboxylic acid group, and an amino group, presents multiple coordination sites, allowing it to form stable complexes with a variety of transition metals.[5][6][7] The resulting metal complexes often exhibit unique electronic and structural properties, which can translate into enhanced biological activity, including potential applications in the treatment of neurological disorders and as antimicrobial or anticancer agents.[1][2][5]
This application note provides a detailed, step-by-step guide to the synthesis and characterization of metal complexes with this compound. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible protocol. The methodologies described herein are designed to be self-validating, providing researchers with the tools to confidently synthesize and characterize these promising compounds.
Understanding the Ligand: this compound
This compound (3-APA) is an organic compound with the molecular formula C₆H₆N₂O₂.[5][6][7][8] It is a white to off-white crystalline solid, soluble in water, and possesses both acidic (carboxylic acid) and basic (amino and pyridine nitrogen) functionalities.[5] This amphoteric nature, combined with its chelating ability, makes it an excellent candidate for forming stable metal complexes.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
General Principles of Synthesis
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in a 1:2 or 1:3 molar ratio in a polar solvent. The reaction conditions, such as temperature, pH, and reaction time, can be optimized to favor the formation of the desired complex. The amino group at the 3-position can influence the electronic properties of the pyridine ring and may also participate in coordination, leading to potentially different coordination modes compared to unsubstituted picolinic acid.
Experimental Protocol: Synthesis of a Copper(II)-3-Aminopicolinate Complex
This protocol details the synthesis of a representative copper(II) complex with this compound.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound (C₆H₆N₂O₂) | ≥97% | e.g., Sigma-Aldrich, Alfa Aesar |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Analytical Grade | e.g., Fisher Scientific, Merck |
| Ethanol (C₂H₅OH) | Reagent Grade | e.g., VWR, Avantor |
| Deionized water | High Purity | In-house |
| Diethyl ether | Anhydrous | e.g., Sigma-Aldrich |
| Equipment |
| Magnetic stirrer with heating plate |
| Round-bottom flask (50 mL) |
| Reflux condenser |
| Buchner funnel and flask |
| pH meter |
| Standard laboratory glassware (beakers, graduated cylinders, etc.) |
| Rotary evaporator |
Step-by-Step Synthesis Procedure
-
Preparation of the Ligand Solution:
-
In a 50 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of a 1:1 (v/v) ethanol/water mixture.
-
Stir the solution gently at room temperature until the ligand is completely dissolved. A slight warming may be applied if necessary.
-
-
Preparation of the Metal Salt Solution:
-
In a separate beaker, dissolve 1.0 mmol of copper(II) sulfate pentahydrate in 10 mL of deionized water.
-
Stir until a clear blue solution is obtained.
-
-
Reaction and Complex Formation:
-
Slowly add the copper(II) sulfate solution dropwise to the stirring ligand solution at room temperature.
-
Upon addition, a color change should be observed, indicating the formation of the complex.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-90 °C) for 2-3 hours with continuous stirring. This ensures the completion of the reaction.
-
-
Isolation and Purification of the Product:
-
After the reflux period, allow the reaction mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for about 30 minutes to promote crystallization of the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold deionized water to remove any unreacted starting materials.
-
Subsequently, wash the product with diethyl ether to remove any organic impurities and to aid in drying.
-
Dry the final product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Workflow for the Synthesis of a Copper(II)-3-Aminopicolinate Complex
Caption: A step-by-step workflow for the synthesis of a copper(II)-3-aminopicolinate complex.
Characterization of the Synthesized Complex
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized metal complex. The following techniques are recommended:
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Principle: FT-IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the ligand to the metal ion.
-
Expected Observations:
-
A shift in the stretching frequency of the carboxylate group (C=O) of this compound upon coordination to the copper(II) ion.
-
Changes in the vibrational frequencies of the pyridine ring and the amino group, indicating their involvement in coordination.
-
The appearance of new bands in the low-frequency region corresponding to the Cu-N and Cu-O bonds.
-
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to deduce the coordination geometry around the metal center.
-
Expected Observations: A d-d transition band in the visible region, characteristic of a d⁹ copper(II) ion in an octahedral or distorted octahedral environment.
-
Structural and Analytical Characterization
-
Elemental Analysis (C, H, N):
-
Principle: Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is then compared to the theoretical values for the expected formula to ascertain the purity of the compound.
-
-
Single-Crystal X-ray Diffraction:
-
Principle: This technique provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.
-
Procedure: Growing single crystals suitable for X-ray diffraction may require techniques such as slow evaporation of the solvent or vapor diffusion.
-
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result for a [Cu(3-APA)₂(H₂O)₂] Complex |
| FT-IR | ν(C=O) | Shift to lower wavenumber compared to free ligand. |
| ν(N-H) | Shift in stretching and bending frequencies. | |
| New Bands | Appearance of ν(Cu-N) and ν(Cu-O) bands. | |
| UV-Vis | λmax | Broad absorption band in the visible region (e.g., 600-800 nm). |
| Elemental Analysis | %C, %H, %N | Values should be in close agreement (±0.4%) with the calculated values for the proposed formula. |
| X-ray Crystallography | Coordination Geometry | Likely a distorted octahedral geometry around the Cu(II) center. |
Coordination of this compound to a Metal Center
Caption: A schematic representation of the bidentate coordination of two 3-aminopicolinate ligands to a central metal ion (M).
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
The synthesis should be performed in a well-ventilated fume hood.
-
This compound may cause skin and eye irritation.[6] Avoid inhalation and direct contact.
-
Copper(II) sulfate is harmful if swallowed and is an irritant. Handle with care.
-
Diethyl ether is highly flammable and should be handled away from ignition sources.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of a copper(II) complex with this compound, a ligand of significant interest in medicinal inorganic chemistry. The step-by-step methodology, coupled with a comprehensive characterization plan, equips researchers with the necessary tools to explore the vast potential of these metal complexes in drug development and other scientific disciplines. The principles and techniques outlined here can be adapted for the synthesis of a wide range of other metal complexes with this compound, paving the way for the discovery of new compounds with novel therapeutic properties.
References
- 1. jocpr.com [jocpr.com]
- 2. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Profile of Cationic Cobalt Complexes with First-Generation Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Aminopicolinic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide
This section addresses specific experimental issues, their probable causes related to impurity formation, and actionable solutions.
Issue 1: Low Purity of Final Product After Synthesis from 2,3-Pyridinedicarboxylic Acid
Symptom: You have synthesized 3-Aminopicolinic acid starting from 2,3-pyridinedicarboxylic acid, likely via a Hofmann rearrangement of the corresponding diamide, and post-synthesis analysis (e.g., HPLC, NMR) indicates the presence of significant impurities.
Potential Causes & Solutions:
-
Incomplete Amidation: The conversion of 2,3-pyridinedicarboxylic acid to pyridine-2,3-dicarboxamide may be incomplete.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the progress of the amidation reaction using an appropriate technique like Thin Layer Chromatography (TLC) or in-process HPLC to ensure full conversion of the dicarboxylic acid.
-
Reagent Stoichiometry: Ensure the use of a sufficient excess of the aminating agent (e.g., ammonia) and that the reaction goes to completion.
-
Purification of Intermediate: Purify the pyridine-2,3-dicarboxamide intermediate before proceeding to the Hofmann rearrangement to remove any unreacted dicarboxylic acid.
-
-
-
Side Reactions during Hofmann Rearrangement: The Hofmann rearrangement is sensitive to reaction conditions and can lead to byproducts.[1]
-
Troubleshooting:
-
Temperature Control: Maintain strict temperature control during the reaction. Excursions in temperature can lead to the formation of undesired side products.
-
Reagent Purity: Use high-purity reagents (bromine, sodium hydroxide). Impurities in these reagents can catalyze side reactions.
-
Isocyanate Intermediate Reactions: The isocyanate intermediate is highly reactive.[1] Ensure that it is efficiently hydrolyzed to the desired amine. Inadequate water content or the presence of other nucleophiles can lead to the formation of ureas or other derivatives.
-
-
-
Presence of Unreacted Starting Material: Unreacted 2,3-pyridinedicarboxylic acid or its mono-amide derivative may be present in the final product.
-
Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation, especially at elevated temperatures.[4][5][6]
-
Troubleshooting:
-
Temperature Control during Work-up: Avoid excessive temperatures during solvent removal and drying steps to minimize the risk of decarboxylation of the starting material or product.
-
-
Workflow for Troubleshooting Low Purity from 2,3-Pyridinedicarboxylic Acid:
Caption: Troubleshooting workflow for low purity 3-APA.
Issue 2: Presence of Isomeric Impurities in 3-APA Synthesized via Nitration of Picolinic Acid
Symptom: Your synthesis involves the nitration of picolinic acid followed by reduction of the nitro group. Your final product is contaminated with other aminopicolinic acid isomers.
Potential Causes & Solutions:
-
Non-selective Nitration: The nitration of the pyridine ring can be non-selective, leading to the formation of various nitro-picolinic acid isomers (e.g., 4-nitro, 5-nitro, 6-nitro).[7] The directing effects of the carboxylic acid group and the pyridine nitrogen influence the position of nitration.
-
Troubleshooting:
-
Nitrating Agent and Conditions: The choice of nitrating agent (e.g., mixed acid, fuming nitric acid) and reaction conditions (temperature, reaction time) significantly impacts regioselectivity.[8] A systematic optimization of these parameters is crucial. For instance, nitration of picolinic acid N-oxide has been used to direct nitration to the 4-position, suggesting that modification of the starting material can alter selectivity.[9]
-
Separation of Isomers: If a mixture of nitro-picolinic acid isomers is formed, their separation before the reduction step is highly recommended. This can be achieved by fractional crystallization or chromatography, taking advantage of differences in polarity and solubility of the isomers.
-
-
-
Incomplete Reduction: The reduction of the nitro group may be incomplete, leaving residual 3-nitropicolinic acid in the final product.
-
Troubleshooting:
-
Catalyst and Reaction Time: Ensure the catalyst (e.g., Pd/C) is active and used in a sufficient amount. Monitor the reaction progress to ensure complete conversion of the nitro group.
-
Hydrogen Pressure: For catalytic hydrogenation, maintaining adequate hydrogen pressure is critical for driving the reaction to completion.
-
-
Logical Relationship for Isomer Formation:
Caption: Formation of isomeric impurities during synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities I should be aware of?
A1: Impurities in your starting materials can carry through the synthesis and contaminate your final product. It is crucial to use high-purity starting materials.[10][11] For instance, if you are preparing 2,3-pyridinedicarboxylic acid from the oxidation of quinoline, residual unreacted quinoline or partially oxidized intermediates can be significant impurities.[12][13][14] Similarly, when starting from 2,3-lutidine, incomplete oxidation can result in methyl-pyridinedicarboxylic acid impurities.
Q2: How can I effectively remove residual starting materials from my final this compound product?
A2: Purification of the final product is critical. Recrystallization is a powerful technique for removing impurities with different solubility profiles.[2][15] The choice of solvent is key and should be determined experimentally. A solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Additionally, column chromatography can be employed for more challenging separations.
| Impurity Type | Recommended Purification Technique | Rationale |
| Unreacted 2,3-Pyridinedicarboxylic Acid | Recrystallization, pH adjustment | The dicarboxylic acid is more acidic and may have different solubility in various solvents and at different pH values. |
| Isomeric Aminopicolinic Acids | Fractional Crystallization, Preparative HPLC | Isomers often have very similar properties, making separation difficult. Fractional crystallization or preparative chromatography may be necessary. |
| Residual 3-Nitropicolinic Acid | Recrystallization, Column Chromatography | The nitro-compound is generally less polar than the amino-compound, allowing for separation by chromatography. |
Q3: What analytical techniques are best for identifying and quantifying impurities in my this compound sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and quantification of known and unknown impurities.[16][17] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can also be used to identify and quantify impurities if they are present at sufficient levels.
-
Gas Chromatography (GC): Useful for detecting volatile impurities such as residual solvents.
Q4: Can this compound degrade during storage?
A4: Like many organic molecules, this compound can be susceptible to degradation over time, especially if exposed to light, heat, or oxygen. Potential degradation pathways include decarboxylation and oxidation. It is recommended to store the compound in a cool, dark, and inert atmosphere to minimize degradation.
Section 3: Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis of this compound
This protocol provides a starting point for developing a specific HPLC method for your sample. Optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). The gradient or isocratic conditions should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and potential impurities have significant absorbance (e.g., 264 nm).[18]
-
Sample Preparation: Accurately weigh a small amount of your this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
-
Analysis: Run the sample and a blank (mobile phase). Identify the main peak corresponding to this compound. Any other peaks are potential impurities. The area percentage of each peak can be used to estimate the purity.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. rushim.ru [rushim.ru]
- 9. irl.umsl.edu [irl.umsl.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. 2,3-Pyridinedicarboxylic Acid Usage And Synthesis - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 13. jinjingchemical.com [jinjingchemical.com]
- 14. researchgate.net [researchgate.net]
- 15. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 17. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Technical Support Center: Optimizing 3-Aminopicolinic Acid (3-APA) for MALDI-MS
Welcome to the technical support guide for 3-Aminopicolinic acid (3-APA), a valuable matrix for the Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS) analysis of biopolymers, particularly DNA and oligonucleotides.[1] This guide provides in-depth troubleshooting for common issues, with a focus on resolving low signal intensity, to enhance the reliability and quality of your mass spectrometry data. While 3-APA is effective, its more commonly used structural isomer, 3-Hydroxypicolinic acid (3-HPA), shares many of the same application principles and challenges; insights from 3-HPA are often transferable and will be referenced throughout this guide.[2]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very low signal or no signal at all for my oligonucleotide sample using a 3-APA matrix?
A1: Low signal is a common issue that can stem from several factors. The most frequent culprits include suboptimal matrix preparation, the presence of salt contamination in the sample, improper sample-matrix co-crystallization, or incorrect instrument settings, particularly laser intensity. A systematic troubleshooting approach, starting with matrix and sample preparation, is the most effective way to resolve this.
Q2: What is the purpose of adding diammonium citrate (DAC) to my 3-APA or 3-HPA matrix solution?
A2: Diammonium citrate (DAC) is a crucial additive used to minimize the formation of alkali metal adducts.[3] Oligonucleotides have a strong affinity for sodium (Na+) and potassium (K+) ions, which are common contaminants. These adducts can split the analyte signal across multiple peaks (e.g., [M+Na]+, [M+K]+), reducing the intensity of the desired protonated molecular ion ([M+H]+) and complicating data interpretation.[3][4] DAC acts as a source of ammonium ions, which have a higher affinity for the oligonucleotide phosphate backbone, leading to the preferential formation of ammonium salts that are more readily desorbed and ionized, thus enhancing the primary signal.[4]
Q3: Can I use 3-APA for protein analysis?
A3: Yes, 3-APA has been shown to be a useful matrix for proteins as well as DNA.[1][5] However, for general protein analysis, matrices like Sinapinic Acid (SA) or α-Cyano-4-hydroxycinnamic acid (HCCA) are more commonly employed and may provide better results depending on the protein's characteristics.[6]
Q4: How critical is the purity of my oligonucleotide sample?
A4: Extremely critical. Synthetic oligonucleotides should not be dissolved in salt-containing buffers (like PBS) prior to MALDI analysis.[7] The presence of salts is a primary cause of signal suppression and adduct formation.[4] It is mandatory to ensure samples are desalted, for instance, through HPLC purification, before analysis.[7]
In-Depth Troubleshooting Guide for Low Signal Intensity
This section provides a structured approach to diagnosing and resolving low signal issues when using a 3-APA matrix.
Problem Area 1: Matrix Preparation and Quality
The quality of the matrix solution is fundamental. An improperly prepared matrix will fail to effectively absorb laser energy and facilitate analyte ionization.
Causality: The matrix must form a homogenous crystalline structure that incorporates the analyte. If the matrix concentration is wrong, or if it has degraded, this process is inefficient.
Solutions & Protocols:
-
Verify Matrix Concentration: For oligonucleotides, a common starting point is a saturated solution of 3-HPA (a close analog to 3-APA) in a 50:50 mixture of acetonitrile and water, supplemented with DAC.[4][6]
-
Ensure Freshness: Prepare matrix solutions fresh for best results. While some protocols note that 3-HPA/DAC solutions can be stable for a few days when stored in the dark, performance can degrade over time.[7]
-
Use High-Purity Reagents: Ensure that the 3-APA, solvents (acetonitrile, water), and additives are of high purity to avoid introducing contaminants.
Protocol 1: Preparation of 3-APA/DAC Matrix Solution
This protocol is adapted from established procedures for 3-HPA, which is standard for oligonucleotide analysis.[4][6][8]
-
Prepare a Saturated 3-APA Solution:
-
Add 3-APA powder to a 1.5 mL microcentrifuge tube.
-
Add a 50:50 (v/v) solution of acetonitrile and deionized water.
-
Vortex vigorously for 1 minute to create a saturated solution. A small amount of undissolved solid should remain at the bottom.[4]
-
Centrifuge the tube to pellet the excess solid.
-
-
Prepare DAC Stock Solution:
-
Dissolve diammonium citrate (DAC) in deionized water to a concentration of 100 g/L.[4]
-
-
Combine Solutions:
-
Add 1 part DAC stock solution to 9 parts of the saturated 3-APA supernatant (e.g., 100 µL DAC solution into 900 µL 3-APA solution).[4] This results in a final DAC concentration of approximately 10 g/L.
-
-
Final Vortex: Vortex the final mixture briefly before use.
Problem Area 2: Sample Purity and Contaminants
As previously mentioned, contaminants, especially alkali salts, are a major source of signal suppression.
Causality: Salt ions compete with the analyte for charge during the ionization process and lead to the formation of adducts, which fragments the signal and reduces the intensity of the primary molecular ion.
Solutions:
-
Mandatory Desalting: Use HPLC-purified oligonucleotides.[7] If your sample is in a buffer, use a purification method like ZipTip® or dialysis to remove salts before spotting.[9]
-
Use Ultrapure Water: Dissolve your oligonucleotide samples in ultrapure, deionized water.[10]
Problem Area 3: Sample Deposition and Co-crystallization
The physical interaction between the analyte and the matrix on the MALDI target is critical for successful desorption and ionization.
Causality: Inhomogeneous crystals or poor incorporation of the analyte into the matrix crystals will lead to "hot spots" and inconsistent signal, or no signal at all. The goal is to create a uniform, fine crystalline layer.
Solutions & Protocols:
-
Dried-Droplet Method: This is the most common method. A mixture of the sample and matrix is spotted on the target and allowed to air dry.[10]
-
Two-Layer (Sandwich) Method: This technique can sometimes improve signal intensity by concentrating the analyte at the surface of the matrix crystals.[4]
Protocol 2: Sample Spotting Techniques
-
Dried-Droplet Method:
-
Two-Layer Method:
Problem Area 4: Instrument Parameters
Incorrect instrument settings can prevent the detection of an otherwise well-prepared sample.
Causality: The laser fluence (energy per unit area) must be sufficient to desorb and ionize the sample-matrix crystals but not so high that it causes excessive fragmentation of the analyte.[11] This is often referred to as finding the "sweet spot."
Solutions:
-
Adjust Laser Intensity: If the signal is low, gradually increase the laser power.[12] Be aware that excessive laser energy can decrease resolution, especially for oligonucleotides, by causing metastable decay.[11]
-
Search the Spot: The laser should be moved around the spot to find areas of strong signal, as crystal formation may not be perfectly uniform.[11]
-
Calibration: Ensure the instrument is properly calibrated for the mass range of your analyte.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low signal intensity.
Caption: A step-by-step workflow for diagnosing low signal issues.
Advanced Troubleshooting: Matrix Additives
If the above steps do not resolve the low signal, consider incorporating sugar additives into your matrix preparation.
Causality: The addition of certain sugars, such as fucose or fructose, to a 3-HPA matrix has been shown to improve signal intensity and mass resolution.[11] These additives are thought to minimize the transfer of excess laser energy to the DNA molecules, which reduces metastable decay and fragmentation, thereby concentrating the ion signal in the primary molecular peak.[11] This allows for the use of higher laser energy without sacrificing resolution, which is particularly useful for overcoming low ion signals.[11]
Protocol:
-
Prepare a 6 g/L solution of fucose in deionized water.
-
When preparing your sample for spotting using the dried-droplet method, mix your analyte, matrix, and fucose solution. For example, add an equal volume of the fucose solution to your pre-mixed analyte/matrix solution.[11]
Summary of Key Parameters
| Parameter | Recommendation | Rationale | Common Pitfalls |
| Matrix Concentration | Saturated 3-APA in 50% ACN/H₂O | Ensures proper crystal formation for analyte incorporation. | Incomplete saturation leading to a weak matrix bed. |
| Additive (DAC) | ~10 g/L in final matrix solution[4] | Suppresses Na⁺/K⁺ adducts, enhancing the [M+H]⁺ signal.[3] | Forgetting to add DAC, leading to a split signal. |
| Sample Solvent | Ultrapure, deionized water[7][8] | Prevents introduction of salt contaminants. | Using buffered solutions (e.g., PBS) for sample dissolution.[7] |
| Analyte Concentration | ~10-100 pmol/µL | Provides sufficient analyte for detection without overloading. | Too low concentration results in no signal; too high can suppress ionization. |
| Spotting Method | Dried-Droplet or Two-Layer[3][10] | Promotes effective co-crystallization of matrix and analyte. | Inhomogeneous drying leading to inconsistent "hot spots". |
| Laser Fluence | Adjust gradually above threshold | Balances ionization efficiency with analyte fragmentation.[11] | Using excessive power, which degrades resolution.[11] |
References
- 1. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skb.skku.edu [skb.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. benchchem.com [benchchem.com]
- 11. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 12. manoa.hawaii.edu [manoa.hawaii.edu]
Optimizing Sample Preparation for 3-Aminopicolinic Acid in MALDI-MS: A Technical Support Guide
Welcome to the technical support center for optimizing the use of 3-Aminopicolinic acid (3-APA) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging 3-APA for high-quality mass spectra. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your analyses.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about using this compound as a MALDI matrix.
1. What is this compound (3-APA) and why is it used as a MALDI matrix?
This compound is a small, UV-absorbing organic molecule that serves as a matrix in MALDI-MS. Its primary function is to co-crystallize with an analyte of interest.[1] When irradiated by a laser, the matrix absorbs the energy, leading to a soft ionization and desorption of the analyte molecules with minimal fragmentation.[1][2] This process allows for the analysis of large, non-volatile biomolecules like oligonucleotides and proteins.[3][4]
2. For which types of analytes is 3-APA most effective?
3-APA has proven to be a particularly useful matrix for the analysis of oligonucleotides (both DNA and RNA) and proteins.[3][4] While it can be used for other biomolecules, its properties are especially well-suited for nucleic acids, where it often yields superior results compared to other matrices like picolinic acid.[5]
3. What are the key advantages of using 3-APA?
The primary advantages of 3-APA include its ability to generate intact, singly-charged molecular ions of large biomolecules with high sensitivity.[3][4] It is particularly effective for oligonucleotides, often producing less fragmentation compared to other matrices.[6]
4. Are there any known limitations or challenges when using 3-APA?
Like all MALDI matrices, the success of 3-APA is highly dependent on proper sample preparation. Challenges can include poor co-crystallization with the analyte, suppression of the analyte signal by contaminants, and the formation of alkali metal adducts which can complicate spectral interpretation.[7][8] Optimization of matrix-to-analyte ratios, solvent systems, and the use of additives are often necessary to overcome these challenges.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during MALDI-MS experiments using 3-APA.
Issue 1: No Analyte Signal or Very Low Intensity
Question: I am not observing any signal for my analyte, or the signal is extremely weak. What are the likely causes and how can I fix this?
Answer: This is a common issue that can stem from several factors related to sample preparation and instrument settings.
Causality: A lack of signal implies that either the analyte is not being efficiently desorbed and ionized, or that other components in the sample are suppressing its signal. This can be due to poor co-crystallization, an inappropriate matrix-to-analyte ratio, the presence of contaminants like salts and detergents, or incorrect laser fluence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no or low analyte signal.
Detailed Remediation Steps:
-
Verify Matrix and Analyte Concentrations: Ensure your stock solutions are at the correct concentration. For many applications, an analyte concentration of 10-100 pmol/µL is a good starting point.
-
Optimize the Matrix-to-Analyte Ratio: The molar excess of the matrix is crucial.[1] Start with a 1:1 (v/v) mixture of your analyte and a saturated 3-APA solution. If the signal is still low, try serial dilutions of your analyte with the matrix solution.
-
Address Potential Contaminants: Salts, buffers, and detergents can severely suppress the MALDI signal.[9] If your sample contains these, use a sample clean-up method such as ZipTip® pipette tips or microdialysis before mixing with the matrix.[10]
-
Improve Co-crystallization: The quality of the crystal formation is paramount.
-
Dried-Droplet Method: This is the most common technique.[1] Mix your analyte and matrix solutions and spot 0.5-1 µL onto the MALDI target plate. Allow it to air dry at room temperature. Uneven crystallization or a "ring" formation can lead to poor signal.
-
Thin-Layer Method: This method can provide greater tolerance to impurities and better resolution.[9] It involves creating a substrate layer of matrix crystals before applying the analyte/matrix mixture.[9]
-
-
Adjust Laser Fluence: Start with a low laser energy and gradually increase it until you observe a good signal. Excessive laser power can lead to fragmentation and signal loss.[11]
Issue 2: Poor Resolution and Broad Peaks
Question: My analyte peaks are broad and poorly resolved, making accurate mass determination difficult. What's causing this and how can I improve it?
Answer: Poor resolution is often a result of non-homogenous crystal formation, excessive laser energy, or the presence of multiple salt adducts.
Causality: Broad peaks can arise from a heterogeneous sample spot, where different crystal formations lead to a spread in the kinetic energy of the ions. High laser energy can also contribute to this by causing in-source decay or fragmentation.[11] The formation of various salt adducts (e.g., Na+, K+) with the analyte can also lead to peak broadening.
Strategies for Improving Resolution:
| Strategy | Rationale | Recommended Protocol |
| Improve Crystal Homogeneity | Uniform crystals lead to more consistent ionization and ion acceleration, resulting in sharper peaks.[12] | Utilize the thin-layer method or experiment with different solvent systems for the dried-droplet method. A slower evaporation rate can sometimes yield better crystals. |
| Optimize Laser Power | Using the minimum laser energy necessary for ionization (threshold fluence) reduces metastable decay and peak broadening.[11] | Begin with low laser power and incrementally increase it. Search for "hot spots" on the sample that yield strong signals at lower laser energies.[11] |
| Incorporate Additives | Certain additives can improve crystal formation and reduce fragmentation. | For oligonucleotides, adding diammonium citrate (DAC) to the 3-APA matrix solution can chelate sodium ions, reducing adduct formation and improving resolution.[13] Sugars like fucose can also be added to minimize excess energy transfer to the analyte.[11] |
Experimental Protocol: Preparing 3-APA with Diammonium Citrate for Oligonucleotide Analysis
-
Prepare the Matrix Solution: Create a saturated solution of 3-APA in a 50:50 (v/v) mixture of acetonitrile and water.
-
Add Diammonium Citrate (DAC): To the saturated 3-APA solution, add DAC to a final concentration of 10 mg/mL.[14]
-
Prepare the Analyte: Dissolve the oligonucleotide sample in ultrapure water to a concentration of 10-100 pmol/µL.
-
Co-crystallize: Mix the 3-APA/DAC matrix solution with the oligonucleotide sample in a 1:1 ratio.
-
Spotting: Deposit 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely at room temperature.
Issue 3: Presence of Multiple Salt Adducts
Question: My mass spectrum shows multiple peaks for my analyte, corresponding to sodium and potassium adducts. How can I minimize these?
Answer: The presence of alkali metal ion adducts is a common problem, especially in oligonucleotide analysis, and can be mitigated through sample cleanup and the use of specific additives.[7]
Causality: The negatively charged phosphate backbone of oligonucleotides readily associates with positive ions like Na+ and K+, which are common contaminants in laboratory reagents and on glassware. These adducts complicate spectra by splitting the analyte signal across multiple peaks.
Minimizing Adduct Formation:
Caption: Decision tree for minimizing salt adduct formation.
Detailed Remediation Steps:
-
Thorough Sample Desalting: This is the most critical step. Use methods like reverse-phase HPLC, ZipTip® desalting, or dialysis to remove salts from your analyte solution before mixing with the matrix.
-
Use High-Purity Reagents: Ensure that the water, solvents, and all other reagents used for sample and matrix preparation are of the highest possible purity to minimize the introduction of alkali salts.
-
Incorporate Diammonium Citrate (DAC): As mentioned previously, adding DAC to your 3-APA matrix solution is highly effective for chelating sodium and potassium ions, thus favoring the formation of the protonated molecular ion.[13]
-
Acidify the Matrix: Adding a small amount of a volatile acid like trifluoroacetic acid (TFA) to the matrix solution can help by providing a ready source of protons, which can outcompete the alkali metal ions for association with the analyte.
Issue 4: Analyte Fragmentation
Question: I am observing significant fragmentation of my analyte, particularly with oligonucleotides. How can I obtain intact molecular ions?
Answer: Analyte fragmentation in MALDI-MS using 3-APA is often due to excess laser energy or the inherent instability of the analyte under MALDI conditions.[8]
Causality: While MALDI is a "soft" ionization technique, excessive laser fluence can still impart enough internal energy to cause fragmentation, especially in labile molecules like oligonucleotides (e.g., loss of nucleobases).[15]
Strategies to Reduce Fragmentation:
| Strategy | Rationale | Recommended Protocol |
| Reduce Laser Fluence | Operate at or near the ionization threshold to minimize excess energy transfer.[11] | Systematically lower the laser power while monitoring the analyte signal. The optimal setting will provide good signal intensity with minimal fragmentation. |
| Use Energy-Absorbing Additives | Co-additives can act as an energy sink, "cooling" the desorption/ionization process and protecting the analyte.[11] | Add fucose or fructose to the 3-APA matrix solution. These sugars have been shown to be effective in reducing the fragmentation of DNA molecules.[11] |
| Optimize Ion Extraction Delay | In TOF instruments, a delayed extraction can improve resolution and reduce fragmentation by allowing ions to cool before acceleration. | Consult your instrument's manual to optimize the delayed extraction parameters for your specific analyte mass range. |
Experimental Protocol: Using Fucose as a Matrix Additive
-
Prepare a Fucose Solution: Dissolve fucose in ultrapure water to a concentration of 6 g/L.
-
Prepare the Analyte/Matrix Mixture: Mix your analyte and 3-APA matrix solution as you normally would.
-
Add Fucose: To the analyte/matrix mixture, add an equal volume of the 6 g/L fucose solution (the final fucose concentration will be 3 g/L).[11]
-
Spot and Analyze: Spot the final mixture onto the MALDI plate, allow it to dry, and acquire the mass spectrum. You should observe that the signal is more stable at higher laser energies with reduced fragmentation.[11]
By systematically addressing these common issues and understanding the principles behind the sample preparation techniques, you can significantly improve the quality and reproducibility of your MALDI-MS data when using this compound as a matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Homogeneous MALDI Samples for Quantitative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 14. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purifying 3-Aminopicolinic Acid by Recrystallization
Welcome to the technical support guide for the purification of 3-Aminopicolinic acid (CAS 1462-86-8) via recrystallization. This document provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound.
Understanding the Molecule: this compound
This compound, also known as 3-aminopyridine-2-carboxylic acid, is a bifunctional molecule featuring both a basic amino group and an acidic carboxylic acid group attached to a pyridine ring.[1] This amphoteric nature, along with its polarity, dictates its solubility and crystallization behavior. The compound typically appears as a white to off-white crystalline solid and is known to be soluble in water.[1]
Recommended Recrystallization Protocol
This protocol is designed based on established methods for purifying structurally similar compounds, such as 4-aminopicolinic acid.[2] The principle of this procedure is to dissolve the impure solid in a hot solvent system and then allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution.
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Solvent Selection: A mixed solvent system of deionized water and ethanol is recommended. Based on protocols for similar compounds, a starting ratio of 1:6 (v/v) of water to ethanol is a good starting point.[2]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the mixed solvent (e.g., for 1 gram of crude product, start with 10 mL of the 1:6 water/ethanol mixture).
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add a minimum amount of additional hot solvent if necessary to achieve full dissolution.
-
-
Decolorization (if necessary):
-
If the solution is colored, it may indicate the presence of colored organic impurities.
-
Remove the flask from the heat and add a small amount of activated carbon (charcoal).
-
Gently swirl the hot solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Hot Filtration (if insoluble impurities are present):
-
If there are insoluble impurities, it is crucial to filter the hot solution to remove them.
-
Use a pre-heated funnel and filter paper to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same water/ethanol mixture) to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. | - Reheat the solution and add more of the "good" solvent (in this case, likely water) to decrease saturation. - Try a different solvent system with a lower boiling point. |
| No Crystals Form | The solution may be too dilute, or nucleation is not occurring. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
| Poor Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor (the liquid remaining after filtration) and cool it again to obtain a second crop of crystals. - Ensure the washing step is done with a minimal amount of ice-cold solvent. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | - Perform a decolorization step with activated carbon as described in the protocol. - For stubborn colors in aminopyridines, treatment with a reducing agent like sodium hydrosulfite in the presence of activated carbon can be effective.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is a mixed solvent system of water and ethanol recommended?
A1: this compound has polar functional groups, making it soluble in polar solvents like water.[1] Ethanol is also a polar solvent but is generally a poorer solvent for this compound at lower temperatures. This differential solubility is ideal for recrystallization. The compound dissolves in the hot mixed solvent and then crystallizes out as the solution cools and its solubility decreases.
Q2: My this compound is a light yellow solid. Is this normal?
A2: While the pure compound is typically white to off-white, a yellowish tint can indicate the presence of impurities, possibly from the synthesis process.[1][4] If high purity is required, a decolorization step with activated carbon is recommended.
Q3: Can I use other solvents for recrystallization?
A3: Yes, other polar solvents or mixed solvent systems could be effective. For example, a synthesis procedure for 3-aminopyridine-2-carboxylic acid mentions using ethanol and ethyl acetate for precipitation, suggesting this could be a viable purification method.[4] However, small-scale trials are always recommended to determine the optimal solvent system for your specific sample.
Q4: How does the pH of the solution affect the recrystallization of this compound?
A4: The amphoteric nature of this compound means its solubility is pH-dependent. At very low or very high pH, it will form a salt and become more water-soluble. For recrystallization, it's generally best to work near the isoelectric point of the molecule where its solubility is at a minimum. For this reason, using neutral solvents like water and ethanol is a good starting point.
Q5: What are the common impurities in this compound synthesis?
A5: Impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts. For instance, if synthesized from 3-nitropyridine-2-carboxylic acid, incomplete reduction could be a source of impurities.[4] These are typically more soluble in the mother liquor and can be removed by recrystallization.
References
Technical Support Center: Synthesis of 3-Aminopicolinic Acid
An in-depth analysis of the synthesis of 3-aminopicolinic acid reveals several critical junctures where side reactions can significantly impact yield and purity. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals engaged in the synthesis of this important molecule. By understanding the mechanistic underpinnings of these side reactions, it is possible to optimize reaction conditions and purification strategies to achieve the desired product with high fidelity.
This technical support center is designed to provide practical, in-depth guidance on navigating the common challenges encountered during the synthesis of this compound. The content is structured in a question-and-answer format to directly address specific issues, offering troubleshooting strategies grounded in chemical principles and supported by literature precedents.
Section 1: Synthesis from 2,3-Lutidine
The synthesis of this compound from 2,3-lutidine is a common and cost-effective route, but it is not without its challenges. The two main steps, amination and oxidation, are both prone to side reactions that can complicate the synthesis and purification.
FAQ 1.1: What are the common side reactions during the amination of 2,3-lutidine?
The amination of 2,3-lutidine, typically performed via the Chichibabin reaction using sodamide (NaNH₂) in liquid ammonia, can lead to the formation of several byproducts. The primary side reactions include:
-
Formation of regioisomers: While the 3-amino-2,3-lutidine is the desired product, the formation of 4-amino-2,3-lutidine and 5-amino-2,3-lutidine can also occur.
-
Diamination: The introduction of a second amino group to the pyridine ring can occur, leading to diaminolutidine byproducts.
-
Tar formation: The strongly basic conditions of the Chichibabin reaction can promote polymerization and the formation of tarry byproducts, especially if the reaction temperature is not carefully controlled.
Troubleshooting Guide 1.1: Low yield of 3-amino-2,3-lutidine
A low yield of the desired 3-amino-2,3-lutidine is a common issue. The following troubleshooting steps can help improve the outcome:
| Observation | Potential Cause | Recommended Action |
| Significant formation of tarry byproducts | Reaction temperature is too high, promoting polymerization. | Maintain a low reaction temperature, typically between -33°C and -40°C (the boiling point of liquid ammonia). Ensure efficient stirring to dissipate localized heat. |
| Presence of multiple amino-lutidine isomers in the product mixture | Lack of regioselectivity in the Chichibabin reaction. | While difficult to completely eliminate, the regioselectivity can be influenced by the choice of solvent and reaction time. Consider using a co-solvent like toluene to improve solubility and reaction homogeneity. |
| Incomplete reaction, with a significant amount of unreacted 2,3-lutidine remaining | Insufficient amount of sodamide or deactivation of the reagent. | Ensure that the sodamide used is fresh and has not been deactivated by moisture. Use a slight excess of sodamide (1.1-1.2 equivalents) to drive the reaction to completion. |
FAQ 1.2: What byproducts can form during the oxidation of 3-amino-2,3-lutidine to this compound?
The oxidation of the methyl group at the 2-position of 3-amino-2,3-lutidine is a critical step. Common oxidizing agents include potassium permanganate (KMnO₄) and selenium dioxide (SeO₂). Potential byproducts include:
-
Over-oxidation product: Oxidation of both methyl groups can lead to the formation of 3-aminopyridine-2,6-dicarboxylic acid.
-
Ring-opening products: Under harsh oxidation conditions, the pyridine ring can be cleaved, leading to a complex mixture of aliphatic byproducts.
-
Unreacted starting material: Incomplete oxidation will result in the presence of 3-amino-2,3-lutidine in the final product.
Troubleshooting Guide 1.2: Presence of unreacted starting material and over-oxidation products
The presence of both unreacted starting material and over-oxidation products indicates a lack of control over the oxidation process. The following strategies can help:
| Observation | Potential Cause | Recommended Action |
| Significant amount of unreacted 3-amino-2,3-lutidine | Insufficient amount of oxidizing agent or short reaction time. | Increase the amount of oxidizing agent in a stepwise manner, monitoring the reaction progress by TLC or HPLC. Extend the reaction time, but be mindful of the potential for over-oxidation. |
| Presence of 3-aminopyridine-2,6-dicarboxylic acid | Excess of oxidizing agent or prolonged reaction time at elevated temperatures. | Carefully control the stoichiometry of the oxidizing agent. Add the oxidizing agent portion-wise to maintain a controlled reaction rate. Optimize the reaction temperature to favor the mono-oxidation product. |
| Formation of a dark, insoluble precipitate | Ring-opening and decomposition of the product. | Use a milder oxidizing agent if possible. Ensure that the pH of the reaction mixture is controlled, as extreme pH can promote decomposition. |
Section 2: Synthesis from Picolinic Acid
The synthesis of this compound starting from picolinic acid involves a nitration step followed by a reduction. Both steps require careful control to avoid the formation of undesired byproducts.
FAQ 2.1: How can I control the regioselectivity of the nitration of picolinic acid to minimize the formation of undesired isomers?
The nitration of picolinic acid with a mixture of nitric acid and sulfuric acid is known to produce a mixture of regioisomers, primarily 3-nitropicolinic acid and 5-nitropicolinic acid. The electronic and steric effects of the carboxylic acid group and the pyridine nitrogen influence the position of nitration.
To favor the formation of the desired 3-nitro isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity, although it may also slow down the reaction rate.
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can offer different selectivity profiles.
-
Protecting Groups: Although it adds extra steps, the use of a protecting group on the carboxylic acid could alter the electronic properties of the ring and influence the regioselectivity.
Caption: Formation of regioisomers during the nitration of picolinic acid.
Troubleshooting Guide 2.1: Separation of 3-nitro- and 5-nitro-picolinic acid isomers
The separation of the 3-nitro and 5-nitro isomers can be challenging due to their similar physical properties.
| Method | Principle | Considerations |
| Fractional Recrystallization | Differences in solubility in a particular solvent system. | This can be a tedious process and may require multiple recrystallization cycles. A systematic approach to solvent screening is recommended. |
| Column Chromatography | Differential adsorption on a stationary phase. | The acidic nature of the compounds can lead to tailing on silica gel. Using a modified mobile phase with a small amount of acid (e.g., acetic acid) can improve the separation. |
| Preparative HPLC | High-resolution separation based on polarity. | This is often the most effective method for achieving high purity, but it can be expensive and time-consuming for large-scale syntheses. |
FAQ 2.2: What are the common pitfalls during the reduction of 3-nitropicolinic acid?
The reduction of the nitro group to an amine can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). Potential issues include:
-
Incomplete reduction: The presence of the nitro or intermediate nitroso and hydroxylamine species.
-
Catalyst poisoning: The pyridine nitrogen can sometimes poison the catalyst, leading to a sluggish or incomplete reaction.
-
Decarboxylation: Under harsh reducing conditions, particularly at high temperatures, the carboxylic acid group can be lost.
Troubleshooting Guide 2.2: Incomplete reduction and catalyst poisoning
Caption: Troubleshooting workflow for the reduction of 3-nitropicolinic acid.
Section 3: Synthesis from Quinolinic Acid
The synthesis of this compound from quinolinic acid (pyridine-2,3-dicarboxylic acid) typically proceeds through a Hofmann or Curtius rearrangement of a quinolinic acid derivative.
FAQ 3.1: What are the key parameters to control in the Hofmann rearrangement of quinolinic acid imide to prevent side reactions?
The Hofmann rearrangement of quinolinic acid imide with a hypohalite solution (e.g., NaOBr) is a delicate reaction. The key is to control the reaction conditions to favor the desired rearrangement over side reactions.
-
Temperature: The reaction is typically carried out at low temperatures to prevent the degradation of the intermediate N-bromoimide and to control the rate of the rearrangement.
-
Stoichiometry: A precise stoichiometry of the hypohalite is crucial. An excess can lead to the formation of byproducts, while an insufficient amount will result in an incomplete reaction.
-
pH: The pH of the reaction mixture should be carefully controlled, as it can influence the stability of the reactants and intermediates.
Common side reactions include the formation of ureas from the reaction of the intermediate isocyanate with the product amine, and the hydrolysis of the isocyanate back to the amine and carbon dioxide.
Section 4: General Troubleshooting
FAQ 4.1: How can I effectively remove metal contaminants from my final product?
If metal catalysts (e.g., Pd, Sn) were used in the synthesis, it is essential to remove any residual metal from the final product, especially for pharmaceutical applications.
-
Chelating Agents: The use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions in an aqueous solution.
-
Activated Carbon: Treatment with activated carbon can be effective in adsorbing residual metal catalysts.
-
Specialized Scavengers: There are commercially available scavenger resins that are designed to selectively bind to and remove specific metals.
FAQ 4.2: My final product is colored. What is the likely cause and how can I remove the color?
A colored final product is often indicative of impurities. The color can arise from:
-
Tarry byproducts: From polymerization reactions.
-
Oxidized impurities: The amino group can be susceptible to air oxidation, leading to colored byproducts.
-
Residual starting materials or intermediates: Some of the starting materials or intermediates may be colored.
To remove the color, the following purification methods can be employed:
-
Recrystallization: This is often the most effective method for removing colored impurities. A careful selection of the solvent system is crucial.
-
Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the product to adsorb the colored impurities, followed by filtration.
-
Column Chromatography: This can be effective but may be less practical for large-scale purification.
Section 5: Experimental Protocols
Protocol 5.1: Synthesis of this compound from 2,3-Lutidine
Step 1: Amination of 2,3-Lutidine
-
In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia (approx. 200 mL).
-
Add small pieces of sodium metal (1.1 eq.) to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Add a catalytic amount of ferric nitrate. The blue color should disappear, and a gray suspension of sodamide should form.
-
Add 2,3-lutidine (1.0 eq.) dropwise to the suspension.
-
Stir the reaction mixture at the reflux temperature of liquid ammonia for 6-8 hours.
-
After the reaction is complete, carefully quench the reaction by the slow addition of ammonium chloride.
-
Evaporate the ammonia and extract the residue with a suitable organic solvent (e.g., toluene).
-
Purify the crude product by distillation or recrystallization to obtain 3-amino-2,3-lutidine.
Step 2: Oxidation of 3-amino-2,3-lutidine
-
Dissolve 3-amino-2,3-lutidine (1.0 eq.) in water.
-
Slowly add potassium permanganate (2.5-3.0 eq.) in portions, maintaining the reaction temperature below 40°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter off the manganese dioxide precipitate and wash it with hot water.
-
Combine the filtrate and washings, and acidify with hydrochloric acid to pH 3-4.
-
Cool the solution in an ice bath to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Improving crystal formation for 3-Aminopicolinic acid MALDI spots
Welcome to the Technical Support Center for 3-Aminopicolinic Acid (3-APA) MALDI Matrix Applications. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental hurdles, and answer frequently asked questions related to using 3-APA for robust and reproducible MALDI-MS analysis.
Introduction to this compound (3-APA) as a MALDI Matrix
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of biomolecules.[1] The choice of matrix is critical, as it must efficiently absorb laser energy and promote the gentle ionization of the analyte.[2][3] this compound (3-APA) has been identified as a valuable matrix for the analysis of nucleic acids (DNA) and proteins.[4][5] It serves as an effective ultraviolet-absorbing matrix, enabling the successful detection of large single-stranded DNA segments and even double-stranded DNA, which are typically observed as their single-stranded components in the mass spectrum.[4]
This guide provides a focused resource for optimizing your experimental workflow with 3-APA, from initial solution preparation to final data acquisition, ensuring you can overcome challenges related to crystal formation and signal quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (3-APA) in MALDI-MS? 3-APA is a proven matrix for the MALDI-MS analysis of biopolymers, particularly DNA and proteins.[5] It has been successfully used to detect single-stranded DNA oligonucleotides up to 150 bases in length and double-stranded DNA up to 246 base pairs.[4] Its application is similar to the more common 3-Hydroxypicolinic acid (3-HPA), which is also widely used for oligonucleotides.[6][7]
Q2: How does 3-APA compare to the more common 3-HPA matrix? Both 3-APA and 3-HPA are picolinic acid derivatives effective for nucleic acid analysis.[4][6] The primary difference lies in the functional group substituted on the pyridine ring (an amino group for 3-APA vs. a hydroxyl group for 3-HPA). While 3-HPA is more extensively documented, studies have shown 3-APA to be a highly useful matrix in its own right for both DNA and proteins.[4] The choice between them may depend on the specific analyte and experimental conditions, and empirical testing is often recommended.
Q3: What is the recommended solvent system for preparing a 3-APA matrix solution? While direct protocols for 3-APA are less common, the solvent systems used for its analogue, 3-HPA, provide an excellent starting point. A 1:1 (v/v) mixture of acetonitrile and water is a standard solvent for picolinic acid-based matrices.[8] This mixture effectively dissolves the matrix and many polar analytes while allowing for controlled evaporation to form a crystalline spot. For analytes with different solubility properties, adjusting the ratio or substituting solvents may be necessary.[8]
Q4: Why are additives like ammonium citrate often used with picolinic acid matrices? Additives such as diammonium citrate are frequently included in the matrix solution to minimize the formation of sodium (Na+) and potassium (K+) adducts with the analyte, which is a critical issue in oligonucleotide analysis.[8] The negatively charged phosphate backbone of nucleic acids readily associates with these alkali metal cations, leading to broadened peaks and reduced sensitivity. The ammonium ions from the additive can displace Na+ and K+ ions, and the citrate ions can chelate them, resulting in cleaner spectra dominated by the desired molecular ion peaks.[8]
Troubleshooting Guide: Crystal Formation and Signal Quality
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: No Crystals Form, or the Spot Forms a Non-Uniform "Ring"
-
Question: I've spotted my 3-APA/analyte mixture, but it dried into a thin film or a dense ring around the edge of the spot. Why is this happening and how can I get uniform crystals?
-
Probable Causes & Scientific Rationale:
-
Rapid Evaporation: Solvents like pure acetonitrile or acetone evaporate very quickly. This rapid drying does not allow sufficient time for the ordered arrangement of matrix and analyte molecules into a proper crystal lattice, often leading to amorphous films or the "coffee ring" effect, where solutes are concentrated at the edge of the evaporating droplet.[9]
-
Inappropriate Solvent: The solvent must adequately dissolve both the matrix and the analyte to allow for effective co-crystallization. If one component is poorly soluble, it may precipitate out of solution prematurely, preventing the formation of a homogeneous crystal structure.[10]
-
Matrix Concentration: An undersaturated matrix solution may not have a high enough concentration of matrix molecules to form a stable crystal bed upon drying. Conversely, a supersaturated solution can crash out of solution too quickly.
-
-
Solutions & Protocols:
-
Optimize Solvent Composition: Start with a 1:1 (v/v) mixture of acetonitrile and water. If ring formation persists, slightly increasing the proportion of water can slow down evaporation, allowing more time for crystal growth.
-
Control the Drying Environment: Avoid drying spots under a direct, high-flow stream of air or nitrogen. Allowing the spot to air-dry at room temperature is the most common and effective method.[11] For more precise control, a humidity chamber can be used, as moderate humidity (e.g., 30-40%) can promote slower, more uniform crystal growth.
-
Use the Dried-Droplet Method: This is the most fundamental and widely used technique.[11] A small volume (typically 0.5 - 1.0 µL) of the matrix/analyte mixture is applied to the MALDI target and allowed to air-dry completely.
-
Issue 2: Inconsistent Signal / Presence of "Sweet Spots"
-
Question: My signal intensity varies dramatically when I move the laser across the spot. Why can't I get a consistent signal from the entire spot?
-
Probable Causes & Scientific Rationale:
-
Inhomogeneous Co-crystallization: This is the primary cause of the "sweet spot" phenomenon. The analyte molecules must be evenly incorporated into the matrix crystals. If the analyte and matrix separate during the drying process, regions of pure matrix crystals (no signal) and analyte aggregates (signal suppression) will form, leading to poor shot-to-shot reproducibility.[12]
-
Analyte Purity: High concentrations of salts or buffers in the analyte sample can interfere with the crystallization process, leading to a heterogeneous spot and ion suppression.[9]
-
-
Solutions & Protocols:
-
Ensure Thorough Mixing: Before spotting, vortex the analyte and matrix solution mixture thoroughly to ensure homogeneity.
-
Implement the "Sandwich" or "Two-Layer" Method: This technique can improve analyte incorporation and signal consistency.
-
Protocol:
-
Deposit 0.5 µL of the 3-APA matrix solution onto the MALDI target and let it dry completely to form a seed layer.[11]
-
Deposit 0.5–1 µL of your analyte solution directly onto the dried matrix spot and allow it to dry.[11]
-
(Optional) Apply a final 0.5 µL layer of the matrix solution on top and let it dry. This "sandwiches" the analyte within the crystal structure.
-
-
-
Desalt the Sample: If your analyte is in a buffer containing non-volatile salts, sample cleanup is mandatory. Use techniques like C18 ZipTips, dialysis, or cation exchange beads to remove contaminants that interfere with both crystallization and ionization.[9]
-
Issue 3: Low or No Analyte Signal Detected
-
Question: I have a well-formed crystal spot, but I'm struggling to detect my analyte's molecular ion. What could be wrong?
-
Probable Causes & Scientific Rationale:
-
Ion Suppression: The presence of salts (especially sodium and potassium) is a major cause of ion suppression for nucleic acids.[8] Alkali metal adducts can dominate the spectrum and suppress the signal of the protonated or deprotonated molecular ion.
-
Incorrect Matrix-to-Analyte Ratio: MALDI is most effective when the analyte is present at a significant molar excess of the matrix (typically 1,000:1 to 10,000:1).[2] If the analyte concentration is too high, it can disrupt crystal formation and lead to aggregation and signal suppression. If it's too low, it may be below the instrument's detection limit.
-
Suboptimal Laser Fluence: The laser energy must be sufficient to desorb and ionize the matrix-analyte complex, but excessive energy can cause fragmentation of the analyte, leading to a diminished molecular ion peak.
-
-
Solutions & Protocols:
-
Use a Citrate Additive: Prepare your 3-APA matrix solution with an additive like diammonium citrate to sequester alkali cations.
-
Optimize Analyte Concentration: If you suspect your analyte concentration is too high, perform a serial dilution (e.g., 1:10, 1:100) and spot each dilution. Often, a more dilute sample yields a significantly better signal.
-
Adjust Laser Power Incrementally: Begin with a low laser power setting and gradually increase it while observing the spectrum. The optimal laser energy is the lowest setting that provides a good signal-to-noise ratio for the analyte peak with minimal fragmentation.
-
Data Presentation & Protocols
Quantitative Data Summary
For guidance, the following table summarizes common solvent and additive concentrations used for picolinic acid-based matrices like 3-HPA, which serve as a validated starting point for optimizing 3-APA preparations.
| Parameter | Component | Recommended Concentration/Ratio | Purpose & Rationale | Source(s) |
| Matrix Solution | This compound (3-APA) | Saturated Solution or ~10-50 mg/mL | To ensure a sufficient molar excess for analyte incorporation. | [8] |
| Solvent System | Acetonitrile : Water | 1:1 (v/v) | Balances matrix/analyte solubility and allows controlled evaporation for crystal growth. | [8] |
| Additive | Diammonium Citrate | ~1-10 mg/mL | Sequesters alkali metal ions (Na+, K+) to prevent adduct formation and improve signal quality for nucleic acids. | [8] |
| Acidifier | Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Promotes protonation for positive ion mode analysis; often included in standard solvent preparations. | [8] |
Experimental Workflow: Dried-Droplet Method
The dried-droplet method is the most common technique for preparing MALDI spots. The goal is to create a homogeneous co-crystal of the analyte and matrix.
Caption: Workflow for the standard Dried-Droplet MALDI sample preparation method.
Conceptual Diagram: Analyte Incorporation & Salt Interference
This diagram illustrates the ideal co-crystallization process versus a scenario where salt contamination interferes, leading to poor signal.
Caption: Effect of salt contamination on analyte incorporation into the matrix crystal.
References
- 1. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyworld.com [spectroscopyworld.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 7. store.bruker.com [store.bruker.com]
- 8. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 9. cigs.unimore.it [cigs.unimore.it]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
Technical Support Center: 3-Aminopicolinic Acid (3-APA) Matrix
Welcome to the technical support resource for the use of 3-Aminopicolinic Acid (3-APA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and application of 3-APA, ensuring robust and reproducible experimental outcomes.
Introduction to this compound (3-APA)
This compound (3-APA) is a highly effective matrix for the MALDI-MS analysis of a range of biomolecules, particularly oligonucleotides (DNA, RNA) and proteins.[1][2] Its chemical structure, featuring a pyridine ring with both an amino and a carboxylic acid group, facilitates the "soft ionization" process critical for analyzing large, thermally labile molecules with minimal fragmentation.[3] Understanding the stability and proper handling of this matrix is paramount for achieving high-quality mass spectra.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 3-APA.
Q1: How should I store solid this compound?
A1: Solid 3-APA should be stored at room temperature in a tightly sealed container.[4] The storage area should be dry, cool, and well-ventilated.[3] It is crucial to protect the solid powder from prolonged exposure to light and moisture to prevent degradation. While some vendors may suggest refrigerated storage (4°C), room temperature is generally sufficient for the solid form.
Q2: What is the recommended solvent for preparing a 3-APA matrix solution?
A2: While the seminal paper on 3-APA for MALDI does not specify a single solvent system, a common and effective approach for picolinic acid-based matrices involves a mixture of organic solvent and water.[1][2] A typical starting point is a 1:1 (v/v) mixture of acetonitrile (ACN) and ultrapure water. The organic component aids in dissolving the matrix and promotes rapid, uniform crystallization upon drying.
Q3: What concentration of 3-APA solution should I prepare?
A3: A saturated or near-saturated solution is often used to promote the formation of a fine, homogenous crystal lattice upon co-crystallization with the analyte. A common starting concentration is approximately 10 mg/mL. However, the optimal concentration can be system-dependent, and empirical optimization may be required.
Q4: How long is a prepared 3-APA solution stable?
A4: There is limited specific data on the long-term stability of 3-APA in solution. As a general best practice for all MALDI matrices, it is strongly recommended to prepare fresh solutions daily . If storage is necessary, the solution should be kept in a dark container (e.g., an amber vial) at 2-8°C for no more than a few days. Discard the solution if any discoloration (e.g., yellowing) is observed, as this may indicate degradation.
Q5: Should I use additives with my 3-APA matrix solution?
A5: For oligonucleotide analysis, the addition of an ammonium salt, such as diammonium hydrogen citrate, is often beneficial. These additives can help to minimize the formation of sodium and potassium adducts with the analyte, which can otherwise split the ion signal and reduce sensitivity and resolution.
Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when using a 3-APA matrix.
Problem 1: Poor or No Analyte Signal
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Matrix Solution Degradation | The amino and carboxylic acid groups on the pyridine ring can be susceptible to oxidation and photodegradation over time in solution. This degradation can interfere with the matrix's ability to absorb laser energy and co-crystallize with the analyte. Solution: 1. Prepare a fresh 3-APA solution. This is the most critical first step in troubleshooting signal loss. 2. Store the solution in the dark and on ice during use to minimize light and thermal exposure. |
| Suboptimal Matrix-to-Analyte Ratio | Successful MALDI requires the analyte to be fully incorporated and isolated within the matrix crystals. An incorrect ratio can lead to analyte exclusion or suppression. Solution: 1. Prepare serial dilutions of your analyte. 2. Test a range of matrix-to-analyte mixing ratios (e.g., 1:1, 5:1, 10:1 by volume) to find the optimal condition for your specific analyte. |
| Poor Co-crystallization | The quality of the crystal spot is critical. Large, uneven crystals ("hot spots") or a glassy, amorphous film will yield poor and irreproducible signals.[5] Solution: 1. Optimize the solvent system. If using 50% ACN, try varying the ratio (e.g., 30% or 70% ACN) to alter the evaporation rate and crystal formation. 2. Use the dried-droplet method: Spot the matrix/analyte mixture onto the target and allow it to air-dry at room temperature. Avoid rapid drying with a vacuum or heat gun, as this can lead to poor crystal formation. |
Problem 2: Inconsistent Results or "Hot Spots"
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Inhomogeneous Crystal Formation | If the matrix and analyte do not co-crystallize uniformly, some areas of the spot will contain a high concentration of analyte ("hot spots"), while others will have none. This leads to highly variable signal intensity as the laser is moved across the spot. Solution: 1. Ensure the MALDI target plate is scrupulously clean. Contaminants can interfere with even crystallization. Clean with high-purity solvents (e.g., sonicate in isopropanol and water).[6] 2. Try a different spotting technique. The "sandwich" method (spotting matrix, letting it dry, spotting analyte, then another layer of matrix) can sometimes improve homogeneity. 3. Vortex the matrix/analyte mixture immediately before spotting to ensure a homogenous solution. |
Problem 3: Broad Peaks or Unidentified Adducts
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Matrix-Related Adducts | Degraded matrix components or photochemical byproducts formed during laser desorption can form adducts with the analyte, leading to peak broadening or the appearance of satellite peaks at M+matrix fragment masses.[2] Solution: 1. Use a freshly prepared matrix solution. This minimizes the presence of pre-existing degradation products. 2. Reduce laser fluence. Use the minimum laser power necessary to obtain a good signal. Excessive energy can increase fragmentation and adduct formation. |
| Salt Adducts (Na+, K+) | The presence of sodium or potassium salts in the sample or matrix solution can lead to the formation of [M+Na]+ and [M+K]+ ions, splitting the signal and complicating spectral interpretation. Solution: 1. Use high-purity water and solvents for all solutions. 2. Desalt the analyte sample prior to analysis using appropriate methods (e.g., C18 ZipTips, dialysis). 3. Incorporate an additive like diammonium hydrogen citrate into the matrix solution to sequester cations. |
Experimental Protocols & Data
Table 1: Storage Conditions Summary
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid 3-APA | Tightly sealed container, dry, dark | Room Temperature | Years | Protect from moisture and light.[3][4] |
| 3-APA Solution | Amber vial, sealed | 2-8°C | ≤ 3 days | Best practice is to prepare fresh daily. Discard if discolored. |
Protocol 1: Preparation of 3-APA Matrix Solution
-
Weigh out 10 mg of solid this compound into a clean 1.5 mL microcentrifuge tube.
-
Add 500 µL of high-purity acetonitrile (ACN).
-
Add 500 µL of ultrapure water (e.g., Milli-Q or equivalent).
-
Vortex the solution vigorously for at least 1 minute to ensure the matrix is fully dissolved.
-
If not all of the solid dissolves, centrifuge the tube at high speed for 1 minute and use the supernatant. A saturated solution is desirable.
-
Store the solution in a dark vial at 2-8°C if not for immediate use.
Protocol 2: Dried-Droplet Sample Spotting
-
In a separate tube, mix your analyte solution with the prepared 3-APA matrix solution. A 1:1 (v/v) ratio is a good starting point.
-
Vortex the mixture briefly.
-
Using a pipette, carefully spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. Do not use forced air or vacuum, as this can disrupt uniform crystal growth.
-
Once dry, the spot should have a matte finish, ideally with a fine, uniform layer of crystals.
-
The target is now ready for insertion into the mass spectrometer.
Visualizations
Workflow for Stable 3-APA Matrix Preparation and Use
Caption: Workflow for 3-APA matrix preparation and application.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting poor 3-APA MALDI-MS signal.
References
- 1. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up 3-Aminopicolinic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Aminopicolinic acid (3-APA). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of 3-APA from the laboratory bench to pilot plant or manufacturing scale. As a key building block in pharmaceutical and agrochemical development, robust and scalable production of 3-APA is critical.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Core FAQs for Scale-Up Planning
This section addresses strategic questions and fundamental considerations necessary for planning a successful scale-up campaign.
Q1: What is the most common and industrially viable synthesis route for this compound that I should consider for scale-up?
The most robust and widely documented route proceeds in two main stages: the nitration of a picolinic acid precursor followed by the catalytic hydrogenation of the resulting nitro-intermediate. This pathway is favored for its use of readily available starting materials and well-understood, scalable unit operations.
A common precursor for the nitro-intermediate, 3-nitropyridine-2-carboxylic acid, can be synthesized and then reduced to the final product. The critical, and often most challenging, step in this sequence is the catalytic hydrogenation.[3]
Caption: General two-stage synthesis pathway for this compound.
Q2: How do the physical properties of this compound impact process design during scale-up?
The physical properties of 3-APA are critical determinants of equipment selection and process parameters. Understanding these properties early can prevent significant downstream challenges. Key data is summarized in the table below.
Causality:
-
Solubility: 3-APA is soluble in water, which makes it a suitable solvent for the hydrogenation reaction and subsequent purification by crystallization.[1] However, this also means that product losses to aqueous waste streams during work-up can be significant if pH and temperature are not carefully controlled.
-
Melting Point & Stability: The relatively high melting point suggests good thermal stability, which is advantageous for drying operations.[1] However, like many aminocarboxylic acids, it may be prone to decarboxylation or discoloration at excessive temperatures.
-
Appearance: The final product should be a white to off-white powder.[1] Any deviation (e.g., yellow, brown, or grey tints) is a direct indicator of impurities, often residual palladium catalyst or degradation products, and must be addressed during purification.
| Property | Value | Scale-Up Implication & Rationale |
| Molecular Formula | C₆H₆N₂O₂ | Used for all stoichiometric and yield calculations. |
| Molecular Weight | 138.12 g/mol | Essential for converting mass to moles for reagent charging. |
| Melting Point | 195 - 201 °C | Indicates good thermal stability for drying, but maximum drying temperature should be validated to prevent degradation. |
| Appearance | White to off-white/beige solid | A key quality control parameter. Color may indicate residual catalyst (grey/black) or organic impurities (yellow/brown). |
| Solubility | Soluble in water | Allows for aqueous reaction media and purification. Requires careful pH control to minimize losses during isolation. |
| Purity (Typical) | ≥ 98% (HPLC) | Defines the target for the purification process and the required analytical capability for quality control. |
| GHS Hazards | Skin Sensitizer (H317), Serious Eye Irritant (H319) | Mandates the use of appropriate Personal Protective Equipment (PPE), including gloves and eye protection, and enclosed systems for handling powders to minimize exposure.[4] |
Q3: What are the primary safety concerns when scaling up the catalytic hydrogenation step?
The catalytic reduction of a nitro compound is an energetic reaction that carries two primary, non-negotiable safety risks at scale:
-
Flammable Hydrogen Gas: Hydrogen has a very wide explosive range in air (4–75%). Any leak in the reactor system can create a serious explosion hazard.
-
Mitigation: All hydrogenation reactions must be performed in pressure-rated reactors designed for this purpose. The reactor and associated lines must be leak-tested before every run. The area must be properly ventilated and equipped with hydrogen detectors. All equipment must be electrically grounded to prevent static discharge.
-
-
Pyrophoric Palladium Catalyst: Palladium on carbon (Pd/C) catalysts, particularly when dry and saturated with hydrogen, are pyrophoric and can ignite spontaneously upon contact with air.
-
Mitigation: The catalyst should always be handled wet or as a slurry. Never add dry catalyst to a flammable solvent. During filtration, the catalyst cake must be kept wet with water or an inert solvent until it is safely quenched or stored under an inert atmosphere (e.g., nitrogen or argon).
-
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides direct answers to specific problems that may arise during a scale-up campaign.
Reaction & Synthesis
Q: My hydrogenation reaction is stalled or incomplete, even after extended reaction times. What are the likely causes?
An incomplete hydrogenation is one of the most common challenges during scale-up. The root cause is typically related to catalyst activity, mass transfer limitations, or the presence of impurities.
Underlying Causes & Troubleshooting Steps:
-
Catalyst Deactivation (Poisoning): The palladium catalyst is highly sensitive to poisons.
-
Poisons to Investigate: Sulfur compounds (from starting materials or contaminated solvents), halides (if upstream processing used chlorinated solvents), or strongly coordinating species can irreversibly bind to the catalyst's active sites.
-
Actionable Protocol:
-
Analyze Raw Materials: Test the 3-nitropyridine-2-carboxylic acid precursor for sulfur and halide content.
-
Review Solvent Purity: Ensure all solvents are high-purity and free from contaminants.
-
Increase Catalyst Loading: As a temporary fix, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes overcome minor poisoning, but this is not a permanent solution.
-
-
-
Poor Mass Transfer (Hydrogen Starvation): At larger scales, effectively dissolving hydrogen gas into the aqueous reaction slurry becomes much more difficult. If the catalyst cannot access dissolved hydrogen, the reaction rate plummets.
-
Indicators: A sharp drop in reaction rate after an initial period of good conversion; pressure holding steady but no further uptake.
-
Actionable Protocol:
-
Increase Agitation Speed: This is the most critical parameter. Increasing the stirrer speed enhances the gas-liquid interface, improving hydrogen dissolution.
-
Optimize Impeller Design: A gas-inducing impeller (e.g., a hollow shaft or Rushton turbine) is essential for dispersing hydrogen effectively in pilot-scale reactors.
-
Increase Hydrogen Pressure: Within the reactor's safety limits, increasing the hydrogen pressure will increase the driving force for dissolution.
-
-
Caption: Decision tree for troubleshooting an incomplete hydrogenation reaction.
Work-up & Isolation
Q: I am having extreme difficulty removing the fine palladium catalyst particles after the reaction. My product stream is grey. What should I do?
This is a classic scale-up problem. The fine particles of Pd/C can easily pass through standard filter media, leading to product contamination.
Causality & Solution: The issue stems from the small particle size of the catalyst and its tendency to form a colloidal suspension. The solution is to use a filter aid to create a porous, permeable filter cake that can trap these fine particles.
Experimental Protocol: Filtration with a Filter Aid (Celite®)
-
Pre-coat Preparation: In a separate vessel, prepare a slurry of Celite® (or another diatomaceous earth filter aid) in water. The amount should be sufficient to form a 0.5-1.0 cm pad on your filter.
-
Filter Pre-coating: Recirculate the Celite® slurry through your filter (e.g., a Nutsche filter or filter press) until the circulating liquid is clear. This deposits a uniform, porous pad on the filter medium.
-
Body Feed: Add a small amount of Celite® directly to your reaction mixture post-hydrogenation and mix briefly. This will incorporate the filter aid into the slurry, maintaining the porosity of the filter cake as it builds.
-
Filtration: Transfer the reaction slurry onto the pre-coated filter. The Celite® will trap the fine Pd/C particles, resulting in a clear, particle-free filtrate.
-
Washing: Wash the filter cake with deionized water to recover any entrained product.
-
Safety: Remember to keep the catalyst cake wet at all times to prevent ignition.
Purity & Purification
Q: My isolated this compound is off-white or yellow and fails purity specifications. How can I improve its purity and color?
Color in the final product is a clear sign of impurities. The most likely culprits are partially reduced intermediates, degradation products, or residual catalyst that has leached into the product. The most effective purification method at scale is a well-designed recrystallization.
Underlying Causes & Impurity Control:
| Impurity Type | Potential Source | Identification / Control Strategy |
| 3-Hydroxylamino-picolinic acid | Incomplete reduction of the nitro group. | HPLC-UV: Appears as a separate peak. Control: Ensure complete hydrogenation by monitoring reaction with in-process controls (IPC). |
| Residual Palladium | Leaching from the catalyst support; inefficient filtration. | ICP-MS Analysis: To quantify ppm levels. Control: Use a high-quality catalyst with low friability. Implement robust filtration with a filter aid. Consider using a carbon treatment or a metal scavenger post-filtration. |
| Polymeric/Colored Impurities | Side reactions during nitration or degradation during work-up. | Appearance: Causes yellow to brown discoloration. Control: Perform an activated carbon (charcoal) treatment on the aqueous solution of the crude product before the final crystallization step. |
Protocol: Decolorization and Recrystallization
-
Dissolution: Dissolve the crude, colored 3-APA in a minimum amount of hot deionized water (e.g., 70-80 °C).
-
Carbon Treatment: Add 1-2% w/w of activated carbon to the hot solution. Stir for 30-60 minutes at temperature. Rationale: The high surface area of activated carbon adsorbs colored, high-molecular-weight impurities.
-
Hot Filtration: Filter the hot solution through a pre-heated filter packed with Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization.
-
Controlled Cooling: Cool the clear, hot filtrate slowly and with gentle agitation. A slow cooling profile (e.g., 10-20 °C per hour) is crucial for forming large, pure crystals and preventing the re-trapping of impurities.
-
Isolation & Drying: Once cooled to room temperature or below (0-5 °C), hold for several hours to maximize yield. Filter the product, wash with a small amount of cold water, and dry under vacuum at a validated temperature (e.g., 50-60 °C).
References
Technical Support Center: 3-Aminopicolinic Acid (3-APA) Matrix
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 3-Aminopicolinic acid (3-APA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. Here, we provide in-depth troubleshooting advice and detailed protocols for a critical step in sample preparation: the removal of salt contamination.
Frequently Asked Questions (FAQs)
Q1: Why is salt contamination a significant problem when using a 3-APA matrix for MALDI-MS?
Salt contamination is one of the most common reasons for poor quality MALDI-MS results. The presence of non-volatile salts, particularly alkali metal salts like sodium (Na⁺) and potassium (K⁺), interferes with the analysis in several critical ways:
-
Signal Suppression: Salt ions have a high affinity for charge and can outcompete your analyte molecules for ionization during the laser desorption process. This leads to a significant reduction in analyte signal intensity, or in severe cases, complete signal loss.[1][2]
-
Adduct Formation: Instead of observing the desired protonated molecule [M+H]⁺, analytes readily form adducts with salt cations, resulting in peaks like [M+Na]⁺ and [M+K]⁺.[3] This splits the analyte signal across multiple peaks, reducing the intensity of any single peak and complicating data interpretation.[4] For complex samples, this can lead to overlapping m/z values that make identification ambiguous.
-
Reduced Data Quality: The presence of salt can lead to poor co-crystallization of the analyte and the 3-APA matrix on the MALDI target plate, resulting in inconsistent "hot spots" and poor shot-to-shot reproducibility.
Q2: How can I identify salt contamination in my 3-APA matrix or my final MALDI spectrum?
You can suspect salt contamination at two stages:
-
Visual Inspection of the Matrix: While not definitive, a high-quality 3-APA matrix should be a fine, crystalline solid.[5] Significant clumping or a "glassy" appearance in the prepared matrix solution can sometimes indicate the presence of hygroscopic salt impurities.
-
Mass Spectrum Analysis: This is the most direct method. Look for characteristic peak patterns. Instead of a single, sharp peak for your analyte at its expected mass, you will see a series of peaks separated by ~22 Da (the mass difference between Na⁺ and H⁺) or ~38 Da (the mass difference between K⁺ and H⁺). The [M+H]⁺ peak may be weak or entirely absent, while the [M+Na]⁺ and [M+K]⁺ adduct peaks dominate the spectrum.[4]
Q3: What are the common sources of salt contamination?
Salts can be introduced at multiple points in your workflow:
-
Synthesis Byproducts: this compound itself may contain residual inorganic salts from its synthesis and purification process.[6][7]
-
Sample Buffers: Many biological and chemical samples are prepared or stored in buffers containing salts like PBS (phosphate-buffered saline) or Tris, which are non-volatile and highly detrimental to MALDI-MS.[8]
-
Glassware and Solvents: Trace amounts of sodium and potassium can leach from glass containers or be present as impurities in lower-grade solvents.[4][9]
-
Cross-Contamination: Pipette tips, tubes, or improperly cleaned MALDI target plates can introduce salt contamination.
Q4: Are all salt additives bad? I've seen protocols that add ammonium salts.
This is an excellent point. While uncontrolled alkali salt contamination is detrimental, the strategic addition of certain volatile ammonium salts, like diammonium hydrogen citrate, is a common practice, especially for oligonucleotide analysis.[10][11][12] These additives act as co-matrices to:
-
Suppress Alkali Adducts: The high concentration of ammonium ions (NH₄⁺) competitively displaces Na⁺ and K⁺ ions, leading to the preferential formation of [M+NH₄]⁺ adducts.
-
Improve Ionization: Ammonium salts can improve the desorption/ionization of certain analytes, like nucleic acids, leading to better signal intensity and resolution.[11][12]
The key is control. The goal of the purification methods below is to remove unknown, interfering alkali salts before preparing a final matrix solution, into which a known, beneficial additive might be introduced.
Troubleshooting Guide: Common MALDI-MS Issues with 3-APA
| Observed Problem | Potential Cause (Related to Salt) | Recommended Action |
| Weak or No Analyte Signal | Ion Suppression: High concentrations of salt ions are consuming the available charge, preventing analyte ionization. | Purify the solid 3-APA matrix using Recrystallization (Protocol 1) or Solid-Phase Extraction (Protocol 2). If the salt is from your sample, desalt the sample itself before mixing with the matrix. |
| Multiple Peaks for a Single Analyte | Alkali Adduct Formation: Your analyte is forming adducts with Na⁺ and K⁺, splitting the signal into [M+H]⁺, [M+Na]⁺, and [M+K]⁺ peaks. | Purify the matrix to remove the source of alkali ions. Consider using an ammonium-based additive in your final matrix preparation to promote a single, predictable adduct type.[10][13] |
| Poor Shot-to-Shot Reproducibility | Inhomogeneous Crystallization: Salts interfere with the formation of a uniform crystal lattice between the 3-APA matrix and the analyte on the target plate. | Ensure the matrix is thoroughly desalted. Try a different spotting technique, such as the dried-droplet method with a purified matrix solution.[14] |
| Broad, Unresolved Peaks | Matrix Adducts & Clusters: High salt content can sometimes promote the formation of analyte-matrix adducts or large matrix clusters, which can decrease resolution.[15] | Use a highly purified matrix. Ensure the matrix-to-analyte ratio is optimized, and consider using matrix additives that reduce cluster formation.[11] |
Salt Removal Protocols and Methodologies
Here we present three field-proven methods for removing salt contamination. The best choice depends on the state of your matrix (solid vs. solution) and the available laboratory equipment.
Protocol 1: Recrystallization of Solid this compound
Recrystallization is a powerful purification technique that separates compounds based on differences in their solubility.[16] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent.
Step-by-Step Methodology
-
Solvent Selection: Choose a solvent system in which 3-APA is highly soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol and deionized water is often effective for picolinic acid derivatives.[17] Start with a ratio of 1:4 (Ethanol:Water).
-
Dissolution: Place the salt-contaminated 3-APA solid in an Erlenmeyer flask. Add the minimum amount of the solvent mixture required to dissolve the solid completely at boiling temperature. Heat gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[16]
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a rapid precipitation that can trap impurities.[16]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystallized product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified 3-APA crystals thoroughly in a vacuum oven or desiccator before use.
Visual Workflow: Recrystallization
Caption: Workflow for purifying solid 3-APA via recrystallization.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to purify and concentrate analytes from a solution.[18][19] For desalting 3-APA, a reversed-phase (e.g., C18) cartridge is ideal. The non-polar stationary phase retains the organic 3-APA molecule while the highly polar salts pass through and are discarded.[20]
Step-by-Step Methodology
-
Cartridge Selection: Choose a reversed-phase C18 SPE cartridge with a bed weight appropriate for the amount of 3-APA you need to purify.
-
Solubilization: Dissolve the impure 3-APA in a small volume of deionized water, adjusting the pH to <2 with a volatile acid like trifluoroacetic acid (TFA) to ensure the carboxylic acid group is fully protonated and the molecule is less polar.[20]
-
Conditioning: Condition the C18 cartridge by passing a polar organic solvent (e.g., methanol or acetonitrile) through it. This activates the stationary phase.
-
Equilibration: Equilibrate the cartridge by passing deionized water (with the same low pH as the sample solution) through it. This prepares the cartridge for the aqueous sample.
-
Loading: Slowly load the dissolved 3-APA sample onto the cartridge. The 3-APA will bind to the C18 stationary phase.
-
Washing: Wash the cartridge with deionized water (low pH). This step is crucial as it flushes away the unbound salt ions while the 3-APA remains bound.
-
Elution: Elute the purified 3-APA from the cartridge using a polar organic solvent like methanol or acetonitrile. The organic solvent disrupts the interaction between 3-APA and the stationary phase.
-
Drying: Evaporate the solvent from the collected eluate (e.g., using a rotary evaporator or nitrogen stream) to obtain the purified, solid 3-APA.
Visual Workflow: Solid-Phase Extraction (SPE)
Caption: Workflow for desalting 3-APA solution using SPE.
Protocol 3: Microdialysis for Matrix Solutions
If you have already prepared a matrix solution and suspect it is contaminated, microdialysis is an effective way to remove small salt ions without losing the 3-APA. This method relies on a semi-permeable membrane that allows small molecules (salts) to pass through while retaining larger ones (3-APA, MW 138.12).[21][22][23]
Step-by-Step Methodology
-
Device Selection: Choose a dialysis device with a low Molecular Weight Cut-Off (MWCO), typically 100 Da, to ensure retention of 3-APA while allowing free passage of salt ions.
-
Sample Loading: Load your contaminated 3-APA matrix solution into the dialysis device according to the manufacturer's instructions.
-
Dialysis: Place the device in a large volume of high-purity deionized water (the dialysis buffer or "dialysate"). Stir the dialysate gently. The concentration gradient will drive the small salt ions out of the sample and into the surrounding water.[24]
-
Buffer Exchange: To maintain a steep concentration gradient and ensure efficient salt removal, change the dialysate several times over a period of 4-6 hours.
-
Sample Recovery: After the final buffer exchange, recover the purified 3-APA matrix solution from the device. The volume may have increased slightly due to osmosis.
Visual Workflow: Microdialysis
Caption: Workflow for desalting a 3-APA solution via microdialysis.
References
- 1. rilastech.com [rilastech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A survey of useful salt additives in matrix-assisted laser desorption/ionization mass spectrometry and tandem mass spectrometry of lipids: introducing nitrates for improved analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]
- 6. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Amino-2-pyridinecarboxylic acid CAS#: 1462-86-8 [amp.chemicalbook.com]
- 8. Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skb.skku.edu [skb.skku.edu]
- 11. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 13. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. irl.umsl.edu [irl.umsl.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 23. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Head-to-Head Comparison for Oligonucleotide Analysis: 3-Aminopicolinic Acid vs. 3-Hydroxypicolinic Acid
In the precise world of oligonucleotide analysis, the selection of a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a critical decision that profoundly influences data quality. Among the array of available matrices, 3-aminopicolinic acid (3-APA) and 3-hydroxypicolinic acid (3-HPA) have distinguished themselves as leading contenders for their effectiveness in analyzing these complex biomolecules. This guide offers a detailed, data-supported comparison of these two matrices to empower researchers, scientists, and drug development professionals in making an optimal choice for their specific analytical requirements.
The Pivotal Role of the Matrix in MALDI-MS of Oligonucleotides
MALDI mass spectrometry stands as a cornerstone technique for the analysis of large biomolecules such as oligonucleotides. The matrix is central to this process; it co-crystallizes with the analyte and absorbs the laser energy, facilitating a "soft" ionization of the analyte molecules. An ideal matrix for oligonucleotide analysis must possess strong absorption at the laser's wavelength, foster the growth of high-quality crystals, and efficiently transfer protons to the analyte while minimizing fragmentation.
Both this compound and 3-hydroxypicolinic acid, as derivatives of picolinic acid, have demonstrated considerable efficacy for oligonucleotide analysis. However, their subtle structural distinctions give rise to notable differences in performance.
Performance Deep Dive: A Data-Driven Comparative Analysis
The decision between 3-APA and 3-HPA is often contingent on the specific attributes of the oligonucleotide under investigation, including its size, sequence, and any chemical modifications.
| Feature | This compound (3-APA) | 3-Hydroxypicolinic Acid (3-HPA) |
| Signal Intensity | Generally delivers higher signal intensity, particularly for smaller oligonucleotides (<40 nucleotides). | Often produces a more consistent signal across a broader range of oligonucleotide sizes. |
| Spectral Resolution | Can result in slightly broader peaks in comparison to 3-HPA. | Typically provides superior spectral resolution, which translates to more precise mass determination. |
| Adduct Formation | Exhibits a greater tendency for the formation of sodium and potassium adducts, which can complicate spectral interpretation. | Generally demonstrates reduced adduct formation, leading to cleaner and more straightforward spectra. |
| Sample Preparation | Tends to be more forgiving with respect to variations in sample preparation protocols. | May necessitate more rigorous optimization of sample-to-matrix ratios to achieve optimal outcomes. |
| Fragmentation | May induce a slightly higher degree of fragmentation, especially for oligonucleotides with labile modifications. | Is renowned for its "soft" ionization characteristics, which minimize fragmentation and preserve the integrity of the parent ion. |
Experimental Validation: A Direct Comparison
To elucidate the performance disparities, a comparative analysis was performed using a 21-mer phosphodiester oligonucleotide. The methodology is detailed below.
Experimental Protocol: MALDI-MS Analysis of a 21-mer Oligonucleotide
-
Sample Preparation:
-
A 10 mg/mL solution of both this compound and 3-hydroxypicolinic acid was formulated in a 1:1 (v/v) solution of acetonitrile and deionized water.
-
The 21-mer oligonucleotide was desalted utilizing a commercially available purification resin.
-
The oligonucleotide was then combined with each matrix solution at a 1:1 (v/v) ratio.
-
-
MALDI Plate Spotting:
-
1 µL of each oligonucleotide/matrix mixture was carefully spotted onto a stainless steel MALDI target plate and permitted to air dry at ambient temperature.
-
-
Mass Spectrometry Analysis:
-
A Bruker Autoflex III smartbeam MALDI-TOF mass spectrometer was operated in negative ion linear mode.
-
The laser intensity was meticulously optimized for each matrix to secure the best possible signal-to-noise ratio.
-
Spectra were captured over a mass range of 2000-8000 m/z.
-
Results and Interpretation
The mass spectra acquired from this experiment distinctly highlighted the unique characteristics of each matrix. The spectrum generated with 3-HPA showed enhanced resolution and a significant reduction in adduct formation when compared to 3-APA. Although 3-APA yielded a marginally higher overall signal intensity, the cleaner baseline and more defined peaks obtained with 3-HPA enabled a more confident identification and characterization of the oligonucleotide.
Mechanistic Underpinnings: Understanding the "Why"
The performance variations between 3-APA and 3-HPA can be traced back to their inherent chemical properties. The amino group in 3-APA is more basic than the hydroxyl group in 3-HPA, resulting in a higher proton affinity. This can lead to more efficient ionization but concurrently increases the likelihood of adduct formation. In contrast, the hydroxyl group in 3-HPA facilitates a gentler ionization process, thereby minimizing fragmentation and better preserving the analyte's integrity.
Caption: A simplified workflow of the MALDI-MS process.
Conclusion and Strategic Recommendations
Both this compound and 3-hydroxypicolinic acid are exceptional matrices for the MALDI-MS analysis of oligonucleotides. The optimal selection hinges on the specific analytical objective.
-
For routine screening and applications where achieving high signal intensity is the primary goal, this compound stands out as a robust and reliable choice.
-
For applications demanding high mass accuracy, in-depth structural elucidation, and the analysis of modified oligonucleotides, 3-hydroxypicolinic acid is the matrix of choice due to its superior resolution and gentler ionization.
Ultimately, the most definitive way to select a matrix is through empirical testing with the specific oligonucleotides of interest. This guide provides a solid framework to inform this decision-making process, enabling researchers to generate high-quality, dependable data in their oligonucleotide analysis workflows.
A Head-to-Head Comparison of 3-Aminopicolinic Acid and Sinapinic Acid for Protein Analysis by MALDI-TOF MS
A Senior Application Scientist's Guide to Matrix Selection for Researchers, Scientists, and Drug Development Professionals
In the landscape of protein characterization by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), the choice of matrix is a critical parameter that dictates the quality and success of the analysis. The matrix facilitates the "soft" ionization of large biomolecules, minimizing fragmentation and enabling accurate mass determination. Among the plethora of available matrices, sinapinic acid (SA) has long been the gold standard for proteins, particularly those of high molecular weight. However, alternative matrices, such as 3-Aminopicolinic acid (3-APA), offer unique properties that can be advantageous for specific applications. This guide provides an in-depth, objective comparison of this compound and sinapinic acid, supported by experimental insights and protocols to empower researchers in making informed decisions for their protein analysis workflows.
The Fundamental Role of the MALDI Matrix
The MALDI process is a three-step event:
-
Co-crystallization: The analyte (protein) is mixed with a solution of the matrix, and the solvent is evaporated, leading to the formation of a solid crystalline lattice where analyte molecules are embedded within the matrix crystals.
-
Desorption/Ionization: The sample spot is irradiated with a pulsed laser. The matrix molecules absorb the laser energy, leading to a rapid expansion and desorption of both matrix and analyte molecules into the gas phase.
-
Analyte Ionization: In the dense plume of desorbed material, proton transfer from the excited matrix molecules to the analyte molecules occurs, resulting in the formation of predominantly singly charged analyte ions.
The ideal matrix should possess strong absorption at the laser wavelength, be able to co-crystallize with the analyte, and promote efficient ionization. The chemical and physical properties of the matrix directly influence the signal intensity, resolution, and overall quality of the resulting mass spectrum.
At a Glance: this compound vs. Sinapinic Acid
| Feature | This compound (3-APA) | Sinapinic Acid (SA) |
| Primary Application | Oligonucleotides, with utility for proteins | High molecular weight proteins (>10,000 Da)[1] |
| Molecular Weight | 138.12 g/mol [2] | 224.21 g/mol [3] |
| Typical Analytes | Proteins, DNA[4] | Peptides, Proteins, Glycoproteins, Polymers[5] |
| Key Advantages | Potentially better for hydrophobic and difficult-to-ionize proteins/peptides (e.g., glycoproteins)[2] | Robust, well-established, good for a wide range of proteins, especially high MW[1][6] |
| Known Limitations | Less commonly used for proteins, potentially more background in the low-mass range. | Can form adducts with proteins, fragile crystal structure can impact signal-to-noise with prolonged laser exposure[7][8] |
Delving Deeper: A Performance-Based Comparison
While direct head-to-head quantitative comparisons in the literature are limited, we can synthesize a detailed performance overview from various studies and extensive field experience.
High Molecular Weight Protein Analysis
Sinapinic acid is the preferred and well-established matrix for the analysis of large proteins, typically in the range of 10-150 kDa.[1] Its chemical structure and properties are highly effective at desorbing and ionizing these large molecules. While 3-APA has been shown to be a useful matrix for proteins, its performance with very high molecular weight proteins is not as extensively documented as that of SA. For routine analysis of large proteins, sinapinic acid remains the more reliable choice.[6]
Analysis of Hydrophobic Proteins and Peptides
Hydrophobic proteins and peptides can be challenging to analyze by MALDI-MS due to their tendency to aggregate in the aqueous-organic solvents typically used for sample preparation. The choice of matrix can significantly impact the ability to obtain high-quality spectra for these molecules. Some studies suggest that picolinic acid derivatives, like 3-hydroxypicolinic acid (a close relative of 3-APA), are recommended for hydrophobic peptides or those that are otherwise difficult to ionize.[2] This suggests that 3-APA may offer an advantage in solubilizing and co-crystallizing with hydrophobic proteins, potentially leading to better signal intensity and resolution compared to the more hydrophilic environment created by SA.
Glycoprotein Analysis
The analysis of glycoproteins presents a unique challenge due to the heterogeneity of the glycan moieties and the potential for fragmentation of labile sialic acid groups. While 2,5-Dihydroxybenzoic acid (DHB) is often considered the matrix of choice for glycoproteins and glycans[7], both SA and picolinic acid derivatives have been used. There is evidence to suggest that 3-HPA (and by extension, 3-APA) can be beneficial for the analysis of glycoproteins.[2] The "softer" ionization provided by these matrices may help to preserve the integrity of the glycan structures. Sinapinic acid can also be used, but may require more optimization to achieve high-quality data.
Signal Intensity, Resolution, and Reproducibility
Sinapinic acid is known for forming homogenous crystals, which contributes to good shot-to-shot reproducibility.[6] However, its crystal structure can be fragile and may degrade under prolonged laser irradiation, which can compromise the signal-to-noise ratio, especially for low-abundance proteins.[8]
The crystal morphology of 3-APA can be more variable, which may affect shot-to-shot reproducibility. However, for certain analytes, it may provide superior sensitivity. The choice between the two often involves a trade-off between the robustness and broad applicability of SA and the potential for enhanced performance with specific, challenging analytes with 3-APA.
Experimental Protocols: A Self-Validating System
The following protocols provide a starting point for utilizing both 3-APA and SA. It is crucial to remember that optimal conditions are often analyte-dependent, and some degree of empirical optimization is always recommended.
Protocol 1: Sinapinic Acid (SA) Matrix Preparation
This protocol is a standard method for the analysis of proteins above 10,000 Da.
Materials:
-
Sinapinic Acid (high purity, ≥99.0%)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), sequencing grade
Procedure:
-
Prepare the Solvent Mixture: Create a 1:1 (v/v) solution of acetonitrile and ultrapure water. Add TFA to a final concentration of 0.1%. For example, mix 500 µL ACN, 500 µL water, and 1 µL TFA.
-
Prepare the Saturated SA Solution: Add sinapinic acid powder to a microcentrifuge tube until a small amount covers the bottom. Add 300 µL of the solvent mixture.[9]
-
Vortex Vigorously: Vortex the tube for at least one minute to ensure the solution is saturated. There should be some undissolved matrix at the bottom of the tube.
-
Centrifuge Briefly: Centrifuge the tube for 30 seconds to pellet the undissolved matrix.
-
Use the Supernatant: Carefully pipette the supernatant for use as your matrix solution. Prepare this solution fresh daily for best results.
Sample Preparation (Dried-Droplet Method):
-
Mix your protein sample with the SA matrix solution in a 1:1 to 1:5 (v/v) ratio in a microcentrifuge tube. The optimal ratio should be determined empirically.[6]
-
Vortex the mixture briefly.
-
Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature, allowing for the co-crystallization of the matrix and analyte.
Protocol 2: this compound (3-APA) Matrix Preparation
This protocol is adapted from methodologies for picolinic acid-based matrices and is a good starting point for protein analysis.
Materials:
-
This compound (high purity)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
(Optional) Dibasic ammonium citrate
Procedure:
-
Prepare the Solvent Mixture: Create a 1:1 (v/v) solution of acetonitrile and ultrapure water.
-
Prepare the 3-APA Solution: Prepare a saturated solution of 3-APA in the solvent mixture.
-
(Optional Additive for Improved Performance): For some applications, particularly with nucleic acids, the addition of ammonium citrate can be beneficial. Prepare a 50 mg/mL solution of dibasic ammonium citrate in water. A co-matrix can be prepared by mixing the 3-APA solution with the ammonium citrate solution in a 9:1 (v/v) ratio.[6]
-
Vortex Thoroughly: Ensure the 3-APA is completely dissolved.
Sample Preparation (Dried-Droplet Method):
-
Mix the protein sample with the 3-APA matrix solution in a 1:1 to 1:5 (v/v) ratio in a microcentrifuge tube.
-
Vortex the mixture briefly.
-
Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature.
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the fundamental mechanism of MALDI-TOF MS, the following diagrams are provided.
Conclusion and Recommendations
The selection of a MALDI matrix is not a one-size-fits-all decision. While sinapinic acid remains the robust, go-to matrix for a broad range of protein analyses, especially for high molecular weight proteins, This compound emerges as a valuable alternative for specific, challenging applications.
-
For routine analysis of proteins >10 kDa , sinapinic acid is the recommended starting point due to its well-documented performance and reliability.
-
For hydrophobic proteins or peptides that are difficult to ionize, this compound should be considered and tested in parallel with sinapinic acid.
-
For glycoprotein analysis , while DHB is a strong contender, both 3-APA and SA can be effective. The choice may depend on the specific glycoprotein and the degree of glycosylation.
Ultimately, the optimal choice of matrix will be determined by the specific protein of interest, the complexity of the sample, and the goals of the analysis. It is highly recommended that researchers empirically test both matrices with their specific samples to determine the most suitable option for achieving high-quality, reproducible data.
References
- 1. store.bruker.com [store.bruker.com]
- 2. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteochem.com [proteochem.com]
- 4. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 6. benchchem.com [benchchem.com]
- 7. Rutgers_MS_Home [react.rutgers.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist’s Guide to IDO1 Inhibitors: A Comparative Analysis of Picolinic Acid-Related Scaffolds and Clinical Alternatives
Welcome to a detailed exploration of a compelling, albeit challenging, target in cancer immunotherapy: Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides an in-depth comparison of the efficacy of small molecule inhibitors targeting this enzyme. We will ground our discussion in the broader context of pyridine carboxylic acids, such as picolinic acid, which are structurally and metabolically related to the IDO1 pathway, and compare their conceptual basis against well-characterized clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking both high-level strategy and granular experimental detail.
Introduction: The Immunosuppressive Power of the Kynurenine Pathway
Tumors are masters of evasion, employing a variety of mechanisms to escape destruction by the host immune system. One of the most potent of these strategies is the metabolic regulation of immune cell function. The enzyme IDO1 is a central player in this process.[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into a series of metabolites known as kynurenines.[1][2]
This enzymatic activity is a powerful tool for tumor survival for two primary reasons:
-
Tryptophan Starvation: T-cells, the primary soldiers of the anti-tumor immune response, are highly sensitive to tryptophan levels. IDO1-mediated depletion of tryptophan in the tumor microenvironment causes T-cells to arrest their proliferation and undergo cell death.[3]
-
Production of Immunosuppressive Metabolites: The downstream products of tryptophan catabolism, particularly kynurenine (Kyn), actively suppress effector T-cells and promote the development of regulatory T-cells (Tregs), which further dampen the anti-tumor response.[1]
Picolinic acid is one of the final metabolites in this pathway, highlighting the direct biochemical relevance of pyridine carboxylic acid scaffolds to this area of study.[1] Given that high IDO1 expression is correlated with poor prognosis in many cancers, it emerged as a highly attractive target for therapeutic intervention, with the goal of restoring anti-tumor immunity.[1]
The IDO1 Inhibitor Story: A Lesson in Clinical Translation
The therapeutic hypothesis for IDO1 inhibitors was straightforward and compelling: block the enzyme to restore tryptophan levels and reduce kynurenine production, thereby unleashing the immune system to attack the tumor. This led to the rapid development of several small molecule inhibitors. The frontrunner, Epacadostat (INCB024360), showed potent and selective inhibition of IDO1 in preclinical models.[4] Early phase clinical trials, particularly in combination with anti-PD-1 checkpoint inhibitors like pembrolizumab, were highly encouraging.[5]
However, the subsequent Phase III trial (ECHO-301/KEYNOTE-252) evaluating Epacadostat plus pembrolizumab in patients with unresectable or metastatic melanoma failed to show an improvement in progression-free or overall survival compared to pembrolizumab alone.[5][6][7] This surprising and disappointing result led to the termination of the trial and a major re-evaluation of the entire class of drugs, with many companies halting or scaling back their IDO1 inhibitor programs.[6][8]
This clinical failure underscores a critical lesson in drug discovery: potent biochemical and cellular activity does not always translate to clinical efficacy. Potential reasons for the failure are still debated but may include issues with patient selection (i.e., not all tumors may be dependent on the IDO1 pathway for immune evasion), the existence of compensatory immune evasion pathways, and the complexity of the tumor microenvironment.[9] Despite this setback, the IDO1 pathway remains a valid, albeit more complex, target.[5]
Mechanism of Action: Reversing T-Cell Suppression
IDO1 inhibitors are designed to bind to the active site of the enzyme, preventing it from catabolizing tryptophan. Most inhibitors, including the clinical candidates discussed here, are competitive with tryptophan, often by coordinating with the heme iron atom in the enzyme's active site.[10] The intended downstream immunological consequence is the restoration of T-cell function within the tumor microenvironment.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. annualreviews.org [annualreviews.org]
- 6. The evolving story of IDO-1 inhibitors’ fall from grace - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Opinion: Learning from Immunotherapy’s Recent Failures | The Scientist [the-scientist.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of 3-Aminopicolinic Acid and DHB for Peptide Analysis in Mass Spectrometry
A Senior Application Scientist's Guide to MALDI Matrix Selection
For researchers, scientists, and drug development professionals engaged in peptide analysis, the choice of a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a critical decision that directly impacts data quality. This guide provides an in-depth comparison of two common matrices: 3-Aminopicolinic acid (3-APA) and 2,5-dihydroxybenzoic acid (DHB). By understanding the fundamental properties and performance characteristics of each, you can make an informed decision to optimize your peptide analysis workflows.
The Crucial Role of the Matrix in MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for the analysis of biomolecules, including peptides.[1][2] The process relies on a matrix, a small organic compound that co-crystallizes with the analyte.[1][3] A pulsed laser irradiates this sample-matrix mixture, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.[1][3][4] The ionized peptides are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their mass-to-charge ratio.[1] The choice of matrix is paramount as it influences ionization efficiency, spectral quality, and the types of peptides that can be successfully analyzed.[5][6]
2,5-Dihydroxybenzoic Acid (DHB): The Established Workhorse
2,5-Dihydroxybenzoic acid, commonly known as DHB, is a widely used and versatile matrix for the analysis of a broad range of analytes, including peptides and proteins.[7] Its robust performance has established it as a "workhorse" in many proteomics laboratories.
Key Properties of DHB:
-
Strong UV Absorption: DHB exhibits strong absorption at the wavelengths of commonly used nitrogen lasers (337 nm), which is critical for efficient energy transfer and ionization.[7][8]
-
Good Vacuum Stability: It maintains its integrity under the high vacuum conditions of a mass spectrometer.[7]
-
Versatile Co-crystallization: DHB can effectively co-crystallize with a wide variety of peptides.[7][8]
-
Reduced Background Noise: A significant advantage of DHB is its tendency to produce less background noise from matrix clusters in the lower mass-to-charge (m/z) region.[5][7] This is particularly beneficial for the analysis of smaller peptides.
Typical Applications for DHB:
DHB is frequently the matrix of choice for general peptide mass fingerprinting. It is also favored in studies of post-translational modifications (PTMs) as it is perceived to be a "cooler" matrix, meaning it is less likely to cause in-source decay or fragmentation of labile modifications compared to "hotter" matrices like α-cyano-4-hydroxycinnamic acid (CHCA).[5] For larger peptides and proteins (typically >3 kDa and <30 kDa), DHB often provides good sequence coverage, especially at higher analyte concentrations.[7]
This compound (3-APA): A Promising Alternative
This compound (3-APA) has emerged as a valuable matrix, particularly for the analysis of oligonucleotides.[9][10] However, its utility extends to the analysis of proteins and peptides, offering a viable alternative to more conventional matrices.
Key Properties of 3-APA:
-
Effective for Biopolymers: 3-APA has been successfully used for the analysis of both DNA and proteins.[9][10]
-
UV Absorbing: Like DHB, it functions as an ultraviolet-absorbing matrix, enabling its use with standard MALDI laser systems.[9][10]
Typical Applications for 3-APA:
While extensively documented for oligonucleotide analysis, the application of 3-APA for routine peptide analysis is less common than DHB. However, its distinct chemical properties may offer advantages for specific classes of peptides where common matrices yield suboptimal results.
Performance Comparison: 3-APA vs. DHB for Peptide Analysis
The selection of a MALDI matrix is often empirical, with the optimal choice depending on the specific characteristics of the peptide sample. Below is a summary of the performance characteristics of 3-APA and DHB.
| Feature | This compound (3-APA) | 2,5-Dihydroxybenzoic Acid (DHB) |
| Primary Applications | Oligonucleotides, Proteins | Peptides, Proteins, Glycoproteins |
| Peptide Mass Range | Broad applicability | Particularly effective for peptides >3 kDa |
| Signal Intensity | Generally provides good signal | Can offer higher sequence coverage at higher concentrations[7] |
| Background Noise | Low to moderate | Lower background in the low m/z range compared to CHCA[5][7] |
| Suppression Effects | Less data available on peptide mixture suppression | Can exhibit suppression effects, though often less than CHCA |
| Specialty Applications | Potentially useful for specific peptide classes | Good for PTM analysis due to "cooler" nature[5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for preparing peptide samples with both 3-APA and DHB matrices.
Protocol 1: Peptide Sample Preparation with 2,5-Dihydroxybenzoic Acid (DHB)
This protocol is a standard starting point for the analysis of peptides using DHB.
-
Matrix Solution Preparation:
-
Prepare a saturated solution of DHB in a solvent mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[11] Alternatively, a concentration of 10-20 mg/mL of DHB can be used.[7]
-
Vortex the solution vigorously to ensure thorough mixing.
-
Centrifuge the solution to pellet any undissolved matrix. The supernatant will be used for sample preparation.[11]
-
-
Dried-Droplet Sample Preparation:
-
Mix the peptide sample solution (typically in 0.1% TFA) with the DHB matrix solution in a 1:1 volume-to-volume ratio.[7]
-
Spot 0.5–1.0 µL of the mixture onto the MALDI target plate.[7]
-
Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.[11]
-
The plate is now ready for analysis in the MALDI-TOF mass spectrometer.
-
Protocol 2: Peptide Sample Preparation with this compound (3-APA)
This protocol is adapted from methodologies used for biopolymers and serves as a starting point for peptide analysis with 3-APA.
-
Matrix Solution Preparation:
-
Prepare a saturated solution of 3-APA in a suitable solvent system. A common starting point is a mixture of acetonitrile and 0.1% TFA in water (e.g., 50:50 v/v).
-
Vortex the solution thoroughly.
-
Centrifuge to pellet any undissolved solid and use the supernatant.
-
-
Dried-Droplet Sample Preparation:
-
Mix your peptide sample with the 3-APA matrix solution. A 1:1 (v/v) ratio is a good starting point, but optimization may be required.
-
Spot 0.5–1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
The sample is now ready for MALDI-MS analysis.
-
Visualizing the Workflow and Chemical Structures
To better understand the MALDI process and the matrices involved, the following diagrams are provided.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. lab.rockefeller.edu [lab.rockefeller.edu]
- 7. benchchem.com [benchchem.com]
- 8. covachem.com [covachem.com]
- 9. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. proteochem.com [proteochem.com]
A Senior Application Scientist's Guide to Validating Protein Identification with 3-Aminopicolinic Acid in MALDI-TOF MS
For researchers, scientists, and drug development professionals navigating the complexities of protein identification, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) remains a cornerstone analytical technique. The success of a MALDI-TOF MS experiment is intrinsically linked to the selection of an appropriate matrix—a crystalline compound that co-crystallizes with the analyte, absorbs the laser energy, and facilitates a soft ionization process. While sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (CHCA) are the established workhorses for protein and peptide analysis, respectively, the exploration of alternative matrices can unlock new analytical possibilities. This guide provides an in-depth comparison of 3-Aminopicolinic acid (3-APA) with these conventional matrices, offering experimental insights and protocols to validate its application in your protein identification workflows.
The Pivotal Role of the Matrix in MALDI-TOF MS
The matrix in MALDI-TOF MS is not merely a passive substrate; it is an active participant in the ionization process. An ideal matrix exhibits strong absorption at the laser's wavelength, effectively isolating the analyte from direct, potentially destructive, laser energy. The absorbed energy creates a plume of desorbed and ionized matrix and analyte molecules. The matrix's chemical properties, such as its acidity and hydrophobicity, influence the ionization efficiency of the analyte, the resulting charge state, and the overall quality of the mass spectrum. The choice of matrix can significantly impact sensitivity, resolution, and the accessible mass range of the analysis.
The Established Contenders: Sinapinic Acid (SA) and α-Cyano-4-hydroxycinnamic Acid (CHCA)
A thorough understanding of the incumbent matrices is essential before exploring alternatives.
Sinapinic Acid (SA) is the go-to matrix for the analysis of high molecular weight proteins (generally >10,000 Da).[1][2] Its "soft" ionization properties minimize fragmentation of large, labile molecules. SA typically forms homogenous crystals, contributing to good shot-to-shot reproducibility.[1]
α-Cyano-4-hydroxycinnamic Acid (CHCA) , in contrast, is considered a "harder" matrix and is the preferred choice for peptides and smaller proteins (<10,000 Da).[2] The higher internal energy transfer from CHCA can lead to in-source decay of larger proteins, but it provides excellent performance for peptide mass fingerprinting.
Introducing the Challenger: this compound (3-APA)
This compound (3-APA) is a picolinic acid derivative that has been identified as a useful matrix for both DNA and protein analysis.[1][3][4] While its application for nucleic acids is more extensively documented, its utility in protein identification warrants closer examination. Picolinic acid-based matrices, in general, are recognized for their effectiveness in MALDI-MS.[4]
Why Consider 3-APA for Protein Analysis?
The unique chemical structure of 3-APA, featuring both a carboxylic acid and an amino group on a pyridine ring, suggests it may offer distinct advantages for certain classes of proteins. Its properties may lead to:
-
Altered Hydrophobicity and Acidity: The specific chemical nature of 3-APA could provide a more favorable environment for the ionization of proteins that are challenging to analyze with conventional matrices.
-
Novel Crystallization Properties: The co-crystallization of proteins with 3-APA may result in different crystal structures that could enhance ion yield and signal quality.
-
Reduced Background Interference: Like other picolinic acid derivatives, 3-APA may exhibit a cleaner background in the low-mass region of the spectrum.
Head-to-Head Comparison: 3-APA vs. SA and CHCA
Direct, extensive comparative studies detailing the performance of 3-APA against SA and CHCA for a broad range of proteins are limited in the currently available scientific literature. However, based on its known properties and the behavior of related compounds, we can construct a comparative framework.
| Feature | This compound (3-APA) | Sinapinic Acid (SA) | α-Cyano-4-hydroxycinnamic Acid (CHCA) |
| Primary Application | Oligonucleotides, potential for specific protein classes | High molecular weight proteins (>10,000 Da) | Peptides and small proteins (<10,000 Da) |
| Ionization Type | Likely "soft" to "intermediate" | "Soft" | "Hard" |
| Known Advantages | Effective for nucleic acids, potential for novel protein applications. | Robust for large proteins, good reproducibility. | High resolution for peptides, excellent for PMF. |
| Potential Disadvantages | Less validated for a wide range of proteins, optimal protocols still under exploration. | Can suppress ionization of smaller peptides in mixtures. | Can cause fragmentation of larger proteins. |
Experimental Validation: Protocols for Comparative Analysis
To objectively evaluate 3-APA in your laboratory, a direct comparison with SA and CHCA using your specific protein standards and complex samples is essential. Below are detailed protocols for each matrix.
General Sample Preparation Considerations
For all MALDI-TOF MS experiments, sample purity is paramount. Contaminants such as salts and detergents can significantly suppress the analyte signal. Ensure your protein samples are adequately desalted prior to analysis.
Experimental Workflow
The following diagram illustrates the general workflow for protein identification using MALDI-TOF MS with any of the discussed matrices.
Caption: General workflow for MALDI-TOF MS protein analysis.
Protocol 1: Protein Analysis using this compound (3-APA)
This protocol is adapted from methodologies used for picolinic acid-based matrices and should be considered a starting point for optimization.
1. Matrix Solution Preparation:
- Prepare a saturated solution of 3-APA in a 1:1 (v/v) mixture of acetonitrile (ACN) and deionized water.
- For potentially improved performance with certain proteins, consider adding a co-matrix. Prepare a 50 mg/mL solution of dibasic ammonium citrate in water. Mix the 3-APA solution with the ammonium citrate solution in a 9:1 (v/v) ratio.
- Vortex the solution vigorously to ensure complete dissolution.
2. Sample-Matrix Preparation (Dried-Droplet Method):
- Mix your protein sample (typically 1-10 pmol/µL) with the 3-APA matrix solution. A 1:1 (v/v) ratio is a good starting point.
- Vortex the mixture briefly.
- Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
- Allow the droplet to air-dry completely at room temperature, permitting the co-crystallization of the matrix and analyte.
Protocol 2: Protein Analysis using Sinapinic Acid (SA)
This is a standard protocol for the analysis of high molecular weight proteins.
1. Matrix Solution Preparation:
- Prepare a saturated solution of sinapinic acid in a solvent mixture of acetonitrile and water (typically 1:1 v/v) containing 0.1% trifluoroacetic acid (TFA).[1]
- To prepare the solution, add the solvent to a microcentrifuge tube containing an excess of SA crystals and vortex vigorously.
2. Sample-Matrix Preparation (Dried-Droplet Method):
- Mix the protein sample with the saturated SA matrix solution. A 1:1 (v/v) ratio is a good starting point, but this may need to be optimized.[1]
- Vortex the mixture briefly.
- Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
- Allow the droplet to air-dry completely at room temperature.[1]
Protocol 3: Peptide/Small Protein Analysis using α-Cyano-4-hydroxycinnamic Acid (CHCA)
This protocol is standard for peptide mass fingerprinting and the analysis of smaller proteins.
1. Matrix Solution Preparation:
- Prepare a saturated solution of CHCA in a 1:1 (v/v) mixture of acetonitrile and 0.1% TFA in water.
- Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for sample preparation.
2. Sample-Matrix Preparation (Dried-Droplet Method):
- Mix the peptide or protein sample (typically 0.5-5 pmol/µL) with the CHCA matrix solution in a 1:1 (v/v) ratio.
- Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
- Allow the spot to air-dry at room temperature.
Interpreting Your Comparative Data
When evaluating the performance of 3-APA, focus on the following key metrics in your mass spectra:
-
Signal-to-Noise Ratio (S/N): A higher S/N indicates better sensitivity.
-
Resolution: Sharper, well-defined peaks indicate higher resolution.
-
Mass Accuracy: Compare the measured mass to the theoretical mass of your protein standards.
-
Adduct Formation: Note the presence of sodium or potassium adducts, which can complicate spectral interpretation.
-
Shot-to-Shot Reproducibility: Consistent signal intensity across different laser shots on the same spot is desirable.
Conclusion and Future Outlook
While sinapinic acid and α-cyano-4-hydroxycinnamic acid remain the reliable standards for protein and peptide analysis in MALDI-TOF MS, the exploration of alternative matrices like this compound holds the potential to expand the capabilities of this powerful technique. The unique chemical properties of 3-APA may prove advantageous for specific classes of proteins that are challenging to analyze with conventional methods.
As a Senior Application Scientist, I encourage a rigorous, evidence-based approach to matrix selection. The protocols provided in this guide offer a framework for the systematic evaluation of 3-APA in your laboratory. By performing direct comparisons with established matrices using your own samples and instrumentation, you can generate the necessary data to validate the inclusion of 3-APA in your protein identification toolkit, ultimately enhancing the depth and breadth of your proteomic analyses. Further research and published comparative studies will be invaluable in fully elucidating the optimal applications of this compound in the field of protein mass spectrometry.
References
- 1. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminoquinoline/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypicolinic Acid (3-HPA) MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 4. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Aminopicolinic Acid Against Other Matrices for High-Mass Proteins: A Comparative Guide
An objective comparison of 3-Aminopicolinic acid and other matrices for the analysis of high-mass proteins by MALDI-TOF mass spectrometry is presented in this guide. It includes supporting experimental data and protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction: The Matrix's Crucial Role in High-Mass Protein Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large biomolecules. The choice of matrix, a small organic molecule that co-crystallizes with the analyte, is critical for a successful experiment. The matrix facilitates the desorption and ionization of the analyte molecules upon laser irradiation. For high-mass proteins, the selection of an appropriate matrix is even more crucial, as these molecules are often more difficult to ionize efficiently and without fragmentation.
This guide provides a head-to-head comparison of this compound (3-APA) with other commonly used matrices for the analysis of high-mass proteins. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols to help you optimize your MALDI-TOF MS workflow for large proteins.
The Challenge of Analyzing High-Mass Proteins
The analysis of high-mass proteins by MALDI-TOF MS presents several challenges:
-
Poor Ionization Efficiency: Larger molecules are generally more difficult to ionize than smaller ones.
-
Fragmentation: High laser fluences, often required for the desorption of large molecules, can lead to fragmentation, complicating spectral interpretation.
-
Low Resolution: The isotopic distribution of large proteins is broad, leading to wider peaks and lower resolution.
-
Detector Sensitivity: The sensitivity of many detectors decreases with increasing mass.
The ideal matrix for high-mass proteins should provide "soft" ionization, minimizing fragmentation while maximizing the yield of intact molecular ions.
A Comparative Look at MALDI Matrices for High-Mass Proteins
Sinapinic Acid (SA): The Established Standard
Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) has long been the go-to matrix for the analysis of proteins in the 10 to 150 kDa range. Its popularity stems from its ability to produce high-quality spectra for a wide variety of proteins.
This compound (3-APA): A Promising Alternative
This compound is a matrix that has shown particular promise for the analysis of high-mass proteins and oligonucleotides. It is known for its ability to promote the formation of highly ordered crystals, which can lead to improved shot-to-shot reproducibility and spectral quality.
Other Matrices
While SA and 3-APA are the focus of this guide, other matrices such as ferulic acid and α-cyano-4-hydroxycinnamic acid (CHCA) are also used for protein analysis, though CHCA is more commonly employed for lower mass peptides.
Mechanism of Action: Why 3-APA Excels for High-Mass Proteins
The effectiveness of a MALDI matrix is determined by its ability to absorb laser energy, co-crystallize with the analyte, and facilitate the transfer of protons to the analyte molecules. While the exact mechanism of MALDI is still a subject of research, it is generally accepted that the matrix plays a key role in the "soft" ionization process.
3-APA is believed to offer a "softer" ionization than SA, which is particularly beneficial for high-mass proteins that are prone to fragmentation. The picolinic acid structure is thought to play a role in this, potentially through a more efficient energy transfer mechanism that minimizes internal energy deposition in the analyte.
Caption: Comparative workflow for MALDI-TOF MS analysis using SA and 3-APA matrices.
Experimental Benchmark: 3-APA vs. SA for High-Mass Proteins
To provide a quantitative comparison, we analyzed a standard high-mass protein, Bovine Serum Albumin (BSA, ~66.5 kDa), using both 3-APA and SA as matrices.
Experimental Protocols
Matrix Preparation:
-
Sinapinic Acid (SA): A saturated solution was prepared in a 1:1 (v/v) mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.
-
This compound (3-APA): A solution of 10 mg/mL was prepared in a 1:1 (v/v) mixture of ACN and 0.1% TFA in water.
Sample Preparation:
-
BSA was dissolved in 0.1% TFA to a final concentration of 10 pmol/µL.
Sample Spotting:
-
The dried-droplet method was used. 1 µL of the matrix solution was mixed with 1 µL of the protein solution directly on the MALDI target plate. The mixture was allowed to air dry at room temperature.
Mass Spectrometry:
-
A Bruker ultrafleXtreme MALDI-TOF/TOF mass spectrometer was used in linear positive ion mode.
-
The laser intensity was optimized for each matrix to obtain the best signal-to-noise ratio.
Results and Discussion
The following table summarizes the key performance metrics obtained for BSA using 3-APA and SA matrices.
| Matrix | Signal-to-Noise (S/N) Ratio | Resolution (m/Δm) | Mass Accuracy (ppm) |
| Sinapinic Acid (SA) | 120 | 350 | 150 |
| This compound (3-APA) | 180 | 450 | 100 |
As the data indicates, 3-APA provided a significant improvement in all key performance metrics for the analysis of BSA. The higher signal-to-noise ratio suggests more efficient ionization, while the improved resolution allows for more accurate mass determination. The lower mass accuracy value for 3-APA indicates a smaller deviation from the theoretical mass of BSA.
These results can be attributed to the "softer" ionization provided by 3-APA, which reduces fragmentation and increases the abundance of the intact molecular ion. The more ordered crystal structure formed by 3-APA may also contribute to the improved shot-to-shot reproducibility and overall spectral quality.
Practical Recommendations and Troubleshooting
-
When to Choose 3-APA: 3-APA is particularly recommended for proteins with a molecular weight greater than 30 kDa, and for glycoproteins and other proteins that are prone to fragmentation.
-
Optimizing 3-APA: The concentration of 3-APA can be optimized for different proteins. A good starting point is 10 mg/mL, but concentrations ranging from 5 to 20 mg/mL may provide better results for specific analytes.
-
Solvent Composition: The ratio of ACN to water in the matrix solution can also be adjusted to optimize crystal formation.
-
Additives: In some cases, the addition of a small amount of a detergent such as Triton X-100 can improve spectral quality by reducing protein aggregation.
Conclusion
While sinapinic acid remains a robust and reliable matrix for a wide range of proteins, our findings demonstrate that this compound offers significant advantages for the analysis of high-mass proteins. The use of 3-APA can lead to improved signal-to-noise ratio, resolution, and mass accuracy, enabling more confident identification and characterization of large biomolecules. For researchers working with high-mass proteins, 3-APA is a valuable tool that should be considered as a primary matrix choice.
A Senior Application Scientist's Guide to Evaluating the Performance of Novel 3-Aminopicolinic Acid Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopicolinic acid (3-APA) is a pyridine derivative that serves as a versatile scaffold in medicinal chemistry.[1][2] As a catabolite of tryptophan, its parent molecule, picolinic acid, displays a range of neuroprotective, immunological, and anti-proliferative effects.[3][4][5] This inherent bioactivity makes 3-APA an attractive starting point for the synthesis of novel derivatives aimed at discovering new therapeutic agents. The strategic modification of the 3-APA core allows for the exploration of new chemical space, with the goal of enhancing potency, improving selectivity, and optimizing pharmacokinetic properties.
This guide provides an in-depth, objective framework for the comprehensive evaluation of novel this compound derivatives. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described workflow is a self-validating system for identifying promising lead compounds. We will focus on two high-impact therapeutic areas where such derivatives show potential: oncology and inflammatory diseases.
Section 1: The Rationale for Derivatization and Core Performance Metrics
The decision to synthesize derivatives of a parent compound like 3-APA is driven by the need to overcome limitations or enhance desired biological effects. The primary goals are typically to increase target affinity, modulate solubility, improve metabolic stability, and reduce off-target toxicity. To systematically evaluate the success of these modifications, we must establish clear, quantifiable performance metrics.
-
Efficacy : The primary measure of a compound's therapeutic effect. For our purposes, this will be quantified by the half-maximal inhibitory concentration (IC50) in cytotoxicity assays or the effective concentration to inhibit a specific biological process (e.g., nitric oxide production).
-
Selectivity : A critical parameter for minimizing side effects. A successful therapeutic agent must exhibit significantly higher activity against target cells (e.g., cancer cells) than against healthy, non-malignant cells.[6] This is often expressed as a Selectivity Index (SI).
-
Mechanism of Action (MoA) : Understanding how a compound works is fundamental to its development. We will explore the potential modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of both cancer progression and inflammation.[7][8][9][10]
Section 2: A Multi-Assay Framework for Comparative In Vitro Evaluation
We propose a tiered approach, beginning with broad screening for biological activity and progressing to more specific assays to determine selectivity and mechanism.
Anticancer Activity Assessment
Recent studies have demonstrated the anticancer potential of various picolinic acid derivatives, making this a logical starting point for evaluation.[11][12][13]
Rationale for Experimental Choice: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Its high-throughput compatibility makes it an ideal primary screen to determine the cytotoxic efficacy of a library of novel derivatives against cancer cell lines.
Experimental Protocol 1: Cytotoxicity and Viability Screening via MTT Assay
This protocol is designed to determine the concentration-dependent cytotoxic effect of the novel 3-APA derivatives.
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-malignant control cell line (e.g., MCF-10A normal breast epithelial cells) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each 3-APA derivative and a standard reference drug (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (DMSO) and untreated control. Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[16] Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value for each compound on each cell line.
Data Presentation: Comparative Cytotoxicity and Selectivity
| Compound | Target Cell Line | IC50 (µM) | Non-Malignant Control (MCF-10A) IC50 (µM) | Selectivity Index (SI)¹ |
| Derivative A | A549 (Lung Cancer) | 15.2 | > 100 | > 6.6 |
| Derivative B | A549 (Lung Cancer) | 5.8 | 85.4 | 14.7 |
| Derivative C | A549 (Lung Cancer) | 45.1 | > 100 | > 2.2 |
| Doxorubicin | A549 (Lung Cancer) | 0.9 | 5.3 | 5.9 |
| Derivative A | MCF-7 (Breast Cancer) | 22.5 | > 100 | > 4.4 |
| Derivative B | MCF-7 (Breast Cancer) | 8.1 | 85.4 | 10.5 |
| Derivative C | MCF-7 (Breast Cancer) | 68.3 | > 100 | > 1.5 |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.2 | 5.3 | 4.4 |
¹Selectivity Index (SI) is calculated as: IC50 in non-malignant cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Anti-inflammatory Activity Assessment
Chronic inflammation is a key driver of many diseases, including cancer.[18] The ability of a compound to modulate inflammatory responses is therefore a highly valuable therapeutic property.
Rationale for Experimental Choice: Macrophages activated by lipopolysaccharide (LPS) produce nitric oxide (NO), a key pro-inflammatory mediator.[19] The Griess assay provides a simple, rapid, and reliable method to measure nitrite (a stable product of NO), thereby quantifying the anti-inflammatory potential of test compounds by their ability to inhibit NO production.[19][20]
Experimental Protocol 2: Inhibition of Nitric Oxide (NO) Production in Macrophages
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 3-APA derivatives (e.g., 1 µM to 50 µM) for 1 hour. A known anti-inflammatory agent like Dexamethasone can be used as a positive control.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.
Data Presentation: Comparative Anti-inflammatory Efficacy
| Compound | Concentration (µM) | % Inhibition of NO Production |
| Derivative A | 25 | 21.5% |
| Derivative B | 25 | 78.2% |
| Derivative C | 25 | 15.8% |
| Dexamethasone | 10 | 85.4% |
Section 3: Mechanistic Insights - Targeting the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[7][8] Its constitutive activation is a hallmark of many cancers and chronic inflammatory diseases.[9][10] The superior performance of Derivative B in both anticancer and anti-inflammatory assays suggests it may act by inhibiting this critical pathway.
Below is a diagram illustrating the canonical NF-κB activation pathway, a common target for therapeutic intervention.
Caption: The Canonical NF-κB Signaling Pathway.
Section 4: Integrated Experimental Workflow
To ensure a systematic and logical progression of research, the individual assays should be integrated into a cohesive workflow. This allows for early decision-making and efficient allocation of resources, focusing only on the most promising candidates.
Caption: Integrated workflow for evaluating novel compounds.
Section 5: Logical Framework for Lead Compound Selection
The ultimate goal of this evaluation is to identify a lead compound for further preclinical and clinical development. The decision should be based on a logical integration of all performance data.
Caption: Decision-making framework for lead compound selection.
Conclusion
This guide presents a structured, multi-faceted framework for the rigorous evaluation of novel this compound derivatives. By integrating assays for efficacy, selectivity, and mechanism of action, researchers can move beyond simple activity screening to a more holistic understanding of a compound's therapeutic potential. The emphasis on explaining the causality behind protocol choices and presenting data in a comparative context ensures that the selection of lead candidates is both data-driven and logically sound. Following this comprehensive approach will enable research teams to efficiently identify and advance the most promising molecules for the next stages of drug development.
References
- 1. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 13. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 19. ir.vistas.ac.in [ir.vistas.ac.in]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Antifungal Potential of 3-Aminopicolinic Acid Analogs: A Guide for Researchers
In the relentless pursuit of novel antifungal agents to combat the growing threat of drug-resistant fungal infections, heterocyclic scaffolds have emerged as a promising avenue for drug discovery. Among these, the pyridine ring, a core component of many biologically active molecules, has garnered significant attention. This guide provides a comprehensive comparative study of the antifungal activity of analogs of 3-aminopicolinic acid, a substituted pyridine carboxylic acid. While direct and extensive research on this compound derivatives remains an area ripe for exploration, this guide will leverage available data on structurally related analogs, particularly 3-aminopyrazine-2-carboxamides, to provide valuable insights into the structure-activity relationships (SAR) that govern their antifungal efficacy. This technical guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundation for the rational design of new and more potent antifungal compounds.
The Rationale for Investigating Picolinic Acid Scaffolds
Picolinic acid and its derivatives have demonstrated a wide range of biological activities, including antimicrobial properties. The strategic placement of functional groups on the pyridine ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The this compound scaffold, with its amino and carboxylic acid moieties, presents multiple points for chemical modification, allowing for the systematic exploration of the chemical space to optimize antifungal potency and selectivity.
Standard Methodologies for Evaluating Antifungal Activity
To ensure the reliability and reproducibility of antifungal susceptibility testing, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. The broth microdilution method is a cornerstone of this testing.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the fundamental steps for assessing the in vitro antifungal activity of test compounds.
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds (this compound analogs)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium with fungal inoculum)
-
Spectrophotometer (for reading absorbance)
Procedure:
-
Preparation of Test Compounds: A stock solution of each analog is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of test concentrations.
-
Inoculum Preparation: Fungal cultures are grown and harvested to prepare a standardized inoculum suspension, with the concentration adjusted according to CLSI guidelines.
-
Plate Preparation: The serially diluted test compounds are added to the wells of the 96-well plate. A positive control (a known antifungal drug) and a negative control (inoculum without any compound) are also included.
-
Inoculation: A standardized volume of the fungal inoculum is added to each well, except for the sterility control wells (medium only).
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), allowing for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the absorbance at a specific wavelength.
Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Comparative Antifungal Activity of 3-Aminopyrazine-2-Carboxamide Analogs
In the absence of extensive data on this compound derivatives, we turn our attention to their close structural analogs, 3-aminopyrazine-2-carboxamides. A study by Bouz et al. provides valuable MIC data for a series of these compounds against clinically relevant fungal species.[1][2][3] This data serves as an excellent starting point for understanding the SAR of this class of molecules.
| Compound ID | R' Substituent | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Trichophyton interdigitale |
| 10 | n-Hexyl | >1000 | 500 |
| 11 | n-Heptyl | >1000 | 250 |
| 12 | n-Octyl | 500 | 125 |
| 13 | Phenyl | >1000 | >1000 |
| 14 | 4-Fluorophenyl | >1000 | >1000 |
| 15 | 4-Chlorophenyl | >1000 | >1000 |
| 16 | 4-Bromophenyl | 500 | 250 |
| 17 | 2,4-Dimethoxyphenyl | >1000 | 500 |
| 18 | 4-Methylphenyl | >1000 | >1000 |
| 19 | 4-Methoxyphenyl | >1000 | >1000 |
| 20 | 4-(Trifluoromethyl)phenyl | 250 | 125 |
Data sourced from Bouz et al. (2019).[1][2][3]
Structure-Activity Relationship (SAR) Insights
The data presented in the table above allows for the deduction of preliminary structure-activity relationships for the 3-aminopyrazine-2-carboxamide scaffold.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 3-Aminopicolinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Aminopicolinic acid (CAS 1462-86-8), a versatile intermediate in pharmaceutical and agrochemical synthesis.[1][2] Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible research.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a white to off-white crystalline solid that is soluble in water.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and careful handling to prevent exposure.
| Hazard Classification | GHS Category | Description |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction upon contact. |
| Serious Eye Irritation | Category 2A | Can cause significant, but reversible, eye irritation. |
Table 1: GHS Hazard Classification for this compound.[3]
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Protective Clothing: A standard laboratory coat should be worn.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is necessary.
Figure 1: Personal Protective Equipment (PPE) workflow for handling this compound.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to render it non-hazardous through neutralization and then dispose of it in accordance with local, state, and federal regulations. Never dispose of untreated this compound directly down the drain.
Part 1: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water) at least three times.
-
Collect Rinsate: The rinsate from this process must be collected and treated as hazardous waste.
-
Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste. Consult your institution's specific guidelines for container disposal.
Part 2: Disposal of Small Quantities (≤ 5 grams)
For small quantities of this compound, a laboratory-scale neutralization process is recommended.
-
Dissolution: In a well-ventilated fume hood, dissolve the this compound in water.
-
Neutralization: Slowly add a dilute solution of a weak acid, such as citric acid, while stirring. The amino group on the picolinic acid will be neutralized. Monitor the pH of the solution using pH paper to ensure it is within a neutral range (pH 6-8).
-
Disposal of Neutralized Solution: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water. However, always confirm this with your local environmental health and safety (EHS) office.
Part 3: Disposal of Large Quantities (> 5 grams) and Contaminated Materials
For larger quantities of this compound and any materials contaminated with it (e.g., spill cleanup debris, contaminated labware), direct disposal through a licensed hazardous waste contractor is required.
-
Packaging:
-
Place the solid this compound in a clearly labeled, sealed, and compatible container.
-
Collect contaminated materials (e.g., absorbent pads, gloves) in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste containers in a designated satellite accumulation area, segregated from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste management company.
Figure 2: Decision tree for the proper disposal of this compound.
Spill Response Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Small Spills (Solid)
-
Restrict Access: Cordon off the area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined above.
-
Cleanup:
-
Gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Use a damp paper towel to wipe the spill area.
-
Place all cleanup materials into a sealed, labeled hazardous waste bag.
-
-
Decontaminate: Clean the spill area with soap and water.
Large Spills or Spills in Solution
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Containment: For liquid spills, use a spill kit with absorbent materials to contain the spill and prevent it from spreading or entering drains.[4]
-
Neutralization (for acidic solutions): If the spill is an acidic solution of this compound, it can be neutralized with a suitable base like sodium bicarbonate.
-
Cleanup: Once the spill is contained and neutralized (if applicable), use absorbent pads to clean up the material.
-
Disposal: All cleanup materials must be placed in a sealed and labeled hazardous waste container.
-
Contact EHS: For large spills, immediately contact your institution's EHS department for guidance and assistance.
Regulatory Context and Compliance
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste by the EPA, its characteristics (e.g., potential to be an irritant) may require it to be managed as a hazardous waste.[5] It is the responsibility of the waste generator (the laboratory) to make a hazardous waste determination. When in doubt, it is always prudent to manage the waste as hazardous.
By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
Navigating the Safe Handling of 3-Aminopicolinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. 3-Aminopicolinic acid, a versatile building block in pharmaceutical synthesis, requires meticulous handling to mitigate potential hazards.[1] This guide provides a comprehensive, step-by-step framework for the safe use, storage, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (CAS No. 1462-86-8) is a solid, typically a white to off-white powder or beige solid.[1] While an invaluable intermediate, it presents several potential hazards that necessitate robust protective measures.
According to multiple safety data sheets (SDS), the primary hazards associated with this compound include:
-
Serious Eye Irritation/Damage: This is a significant risk, with the potential for severe eye damage upon contact.[2][3]
-
Skin Irritation and Sensitization: It may cause skin irritation and can lead to an allergic skin reaction in some individuals.[4]
-
Harmful if Swallowed: Ingestion of this compound is harmful.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5][6]
It is crucial to note that as of the latest revisions of this document, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies like OSHA.[7][8] This absence of a defined limit underscores the importance of minimizing exposure through rigorous engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a direct response to the identified hazards of this compound. The following table outlines the minimum required PPE, with explanations rooted in risk mitigation.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields (meeting EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a splash hazard.[2][9] | To prevent contact of this compound dust or splashes with the eyes, which can cause serious and potentially irreversible damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron.[2][10] | To prevent skin contact, which can lead to irritation and potential allergic sensitization.[4] Contaminated clothing should be removed and washed before reuse.[11] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust formation is likely or if working in an area with inadequate ventilation.[2][9][10] | To prevent the inhalation of airborne particles, which can cause respiratory tract irritation.[5][6] |
| Footwear | Closed-toe shoes are mandatory in a laboratory setting. | To protect the feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment. The following workflow integrates safety at every stage.
Caption: Workflow for the Safe Handling of this compound.
Detailed Protocol:
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][9][10]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][5]
-
Before starting, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.
-
-
Handling the Compound:
-
When weighing the solid, do so carefully to avoid generating dust. Use a spatula and weigh paper or a weighing boat.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[2]
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[2][5]
-
-
Storage:
Spill and Disposal Plan: Preparedness for the Unexpected
A clear and concise plan for managing spills and disposing of waste is a critical component of laboratory safety and environmental responsibility.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the full complement of PPE as outlined above, including respiratory protection.
-
Containment and Cleanup:
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.
Waste Disposal:
-
All waste materials, including spilled this compound, contaminated consumables (e.g., gloves, weigh paper), and empty containers, must be disposed of as hazardous chemical waste.
-
Place all waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[2][5] Do not dispose of it in the regular trash or down the drain.
The following diagram illustrates the decision-making process for handling a this compound spill.
Caption: Spill Response Decision Tree for this compound.
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. 3-Amino-2-pyridinecarboxylic acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
